Product packaging for CIQ(Cat. No.:CAS No. 486427-17-2)

CIQ

Cat. No.: B1669080
CAS No.: 486427-17-2
M. Wt: 467.9 g/mol
InChI Key: VYMILMYEENZHAR-UHFFFAOYSA-N
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Description

CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) is a selective positive allosteric modulator for NMDA receptors containing GluN2C or GluN2D subunits . It potentiates currents through these receptor subtypes in a concentration-dependent manner without affecting GluN2A or GluN2B-containing receptors, offering a powerful tool for investigating the specific roles of GluN2C/D-NMDARs in the brain . Its mechanism of action is independent of glycine or glutamate concentrations, providing a unique method to enhance NMDA receptor function where these subunits are expressed . In preclinical research, systemic administration of this compound (e.g., 20 mg/kg, i.p.) has been shown to reverse behavioral and neurophysiological deficits. Studies indicate it can rescue lost long-term potentiation (LTP) in the striatum and improve forelimb-use asymmetry in a 6-hydroxydopamine-lesion mouse model of Parkinson's disease, suggesting a potential role in addressing dopamine-dependent synaptic and motor deficits . Furthermore, this compound has been found to reverse MK-801-induced deficits in prepulse inhibition and working memory, and attenuate hyperlocomotion and stereotyped behaviors, supporting its research value in modeling and investigating novel treatment pathways for schizophrenia . This compound represents a critical research chemical for elucidating the distinct physiological and pathological functions of GluN2C/D-containing NMDARs and is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClNO5 B1669080 CIQ CAS No. 486427-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMILMYEENZHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486427-17-2
Record name 486427-17-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the basic properties of the compound (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, also identified by the synonym CIQ. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from computational predictions, data on structurally analogous compounds, and established principles of medicinal chemistry and pharmacology. The guide covers physicochemical properties, a proposed synthetic route, hypothesized biological targets, and relevant canonical signaling pathways. Standard experimental protocols for synthesis and biological evaluation are also detailed to facilitate future research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex molecule belonging to the N-acyl-tetrahydroisoquinoline class. Its structure suggests potential for interaction with various biological targets.

PropertyValueSource
IUPAC Name (3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanonePubChem[1]
Synonym This compoundChemicalBook[2]
CAS Number 486427-17-2PubChem[1]
Molecular Formula C₂₆H₂₆ClNO₅PubChem[1]
Molecular Weight 467.9 g/mol PubChem[1]
Predicted Boiling Point 635.8 ± 55.0 °CChemicalBook[2]
Predicted Density 1.238 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa -3.11 ± 0.40ChemicalBook[2]
Predicted XLogP3 5.2PubChem[1]
Solubility Soluble in DMSO (≥10mg/mL when warmed to 60°C)ChemicalBook[2]

Proposed Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of the Amide Precursor

  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-methoxyphenoxy)acetyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide precursor. Purify via column chromatography if necessary.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the amide precursor (1.0 eq) in a suitable solvent such as acetonitrile or 1,2-dichloroethane.

  • Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or polyphosphoric acid (PPA), to the solution at 0 °C.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring by TLC.[3]

  • After cooling to room temperature, carefully pour the reaction mixture into ice water to quench the reaction.

  • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 9-10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline.

Step 3: N-acylation to Yield this compound

  • Dissolve the dihydroisoquinoline intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C and slowly add 3-chlorobenzoyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Upon completion, wash the mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product, (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

G cluster_synthesis Proposed Synthesis Workflow A Step 1: Amide Formation (3,4-Dimethoxyphenethylamine + 2-(4-methoxyphenoxy)acetyl chloride) B Step 2: Cyclization (Bischler-Napieralski Reaction) A->B Amide Precursor C Step 3: N-Acylation (Intermediate + 3-chlorobenzoyl chloride) B->C Dihydroisoquinoline Core D Final Product (this compound) C->D Crude this compound P Purification & Characterization (HPLC, NMR, MS) D->P

A high-level workflow for the proposed synthesis of this compound.

Hypothesized Biological Activity and Mechanism of Action

Direct pharmacological data for this compound is sparse. However, chemical vendor information and data from structurally similar molecules allow for the formulation of several hypotheses regarding its biological targets.

  • Ionotropic Glutamate Receptors (iGluRs): One source lists this compound as an inhibitor of ionotropic glutamate receptors.[2] iGluRs, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system.[4] Antagonism of these receptors can modulate neuronal excitability and is a mechanism of action for various neuroprotective and anesthetic drugs.[5]

  • Muscarinic Acetylcholine Receptors (mAChRs): A structurally related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to modulate smooth muscle contractility by affecting mAChRs.[6] mAChRs are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine and are involved in numerous physiological processes.[7]

  • Serotonin (5-HT) Receptors: The same study on DIQ also implicated 5-HT receptors in its mechanism of action.[6] The 5-HT receptor family is a large group of GPCRs (with the exception of the 5-HT3 ion channel) that are the targets of many psychoactive and therapeutic drugs.[1][8]

Canonical Signaling Pathways of Potential Targets

To understand the potential downstream effects of this compound, it is essential to visualize the canonical signaling pathways associated with its hypothesized targets.

Muscarinic Acetylcholine Receptor Signaling

mAChRs are broadly divided into two signaling classes. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

G cluster_gq Gq/11-Coupled Pathway (M1, M3, M5) ACh_Gq Acetylcholine M_Gq mAChR (M1/M3/M5) ACh_Gq->M_Gq Gq Gαq/11 M_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_Gq PKC->Response_Gq

Gq-coupled muscarinic acetylcholine receptor signaling cascade.
Serotonin (5-HT) Receptor Signaling

5-HT receptors are highly diverse. The diagram below illustrates a common Gs-coupled pathway (e.g., 5-HT4, 5-HT6, 5-HT7) leading to cAMP production. Other 5-HT receptors couple to Gi (inhibiting this pathway) or Gq (similar to the mAChR pathway above).

G cluster_gs Gs-Coupled 5-HT Pathway (e.g., 5-HT4/6/7) Serotonin Serotonin (5-HT) HTR 5-HT Receptor (Gs) Serotonin->HTR Gs Gαs HTR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Response_Gs Cellular Response (e.g., Gene Transcription) CREB->Response_Gs

Gs-coupled serotonin (5-HT) receptor signaling cascade.
Ionotropic Glutamate Receptor (iGluR) Signaling

iGluRs are ligand-gated ion channels. Their activation directly leads to ion influx and neuronal depolarization, a fundamentally different mechanism from GPCRs.

G cluster_iglu Ionotropic Glutamate Receptor (iGluR) Signaling Glutamate Glutamate iGluR AMPA / NMDA Receptor Glutamate->iGluR binds & activates Ion Na⁺, Ca²⁺ Influx iGluR->Ion opens channel This compound This compound (Antagonist) This compound->iGluR blocks Membrane Postsynaptic Membrane Depolarization Depolarization Ion->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

References

CIQ compound discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to locate a specific compound universally designated as "CIQ" in the scientific literature. The search results indicate that "this compound" could refer to several different chemical entities, including:

  • A positive allosteric modulator of GluN2C/D-containing N-methyl-d-aspartate (NMDA) receptors, with the chemical name 6-chloro-3-(1H-indol-3-yl)-1H-indazole .

  • Various other indazole derivatives containing a chloro- group, which are explored in different research contexts such as anticancer and antileishmanial studies.

To provide you with an accurate and in-depth technical guide, please clarify which specific "this compound" compound you are interested in. For example, are you referring to the NMDA receptor modulator, or another specific chloro-indazole derivative?

Once you provide the specific chemical name or structure of the compound of interest, I can proceed with a targeted search to gather the necessary information for the technical whitepaper, including its discovery, history, experimental protocols, and quantitative data.

In-Depth Technical Guide: 486427-17-2 (CIQ) - A Selective Positive Allosteric Modulator of GluN2C/D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 486427-17-2, commonly known as CIQ. It details its chemical structure, physicochemical properties, and its significant role as a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This document includes a detailed, albeit putative, synthesis protocol based on related chemical literature, summarizes key quantitative data, and presents visual diagrams of its proposed signaling pathway and a conceptual experimental workflow. This guide is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted tetrahydroisoquinoline derivative.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 486427-17-2[1][2][3][4]
Common Name This compound[1][2]
IUPAC Name (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone[1][5]
Synonyms (3-chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]-methanone[3][4]
Molecular Formula C₂₆H₂₆ClNO₅[1][2][3]
Molecular Weight 467.94 g/mol [1][2][3][4]
InChI Key VYMILMYEENZHAR-UHFFFAOYSA-N[1]
SMILES O=C(C1=CC=CC(Cl)=C1)N2C(COC3=CC=C(OC)C=C3)C4=C(C=C(OC)C(OC)=C4)CC2[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance Solid powder[1]
Purity >98% (or refer to the Certificate of Analysis)[1]
Solubility Soluble in DMSO and DMF[3]
Storage Conditions Store at -20°C[1]

Synthesis of 486427-17-2 (this compound)

While the seminal paper by Mullasseril et al. (2010) mentions that this compound was synthesized from commercially available starting materials, the detailed experimental protocol from the supplementary information was not directly retrievable. However, based on the structure of this compound, a plausible synthetic route can be proposed involving a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by functionalization.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve the disconnection of the amide bond, followed by the disconnection of the ether linkage and the isoquinoline core.

Experimental Protocol (Putative)

The following is a putative multi-step synthesis protocol based on established organic chemistry principles for the synthesis of similar isoquinoline derivatives.

Step 1: Synthesis of the Dihydroisoquinoline Intermediate

  • Reaction: A Bischler-Napieralski reaction would be employed, starting from a suitably substituted phenethylamine and an acyl chloride.

  • Reagents: 3,4-Dimethoxyphenethylamine, an appropriate acyl chloride, and a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Procedure:

    • The phenethylamine derivative is acylated to form an amide.

    • The resulting amide is then cyclized using the dehydrating agent under heating to yield the 3,4-dihydroisoquinoline intermediate.

    • The product is isolated and purified by column chromatography.

Step 2: Introduction of the (4-methoxyphenoxy)methyl Side Chain

  • Reaction: An ether synthesis, likely a Williamson ether synthesis.

  • Reagents: The dihydroisoquinoline intermediate, 4-methoxyphenol, and a suitable haloalkane (e.g., chloromethyl methyl ether) in the presence of a base like sodium hydride (NaH).

  • Procedure:

    • The dihydroisoquinoline is treated with a base to deprotonate the nitrogen.

    • The resulting anion is then reacted with the haloalkane to introduce the side chain.

    • The product is purified by crystallization or chromatography.

Step 3: Acylation with 3-chlorobenzoyl chloride

  • Reaction: N-acylation of the secondary amine of the isoquinoline.

  • Reagents: The product from Step 2, 3-chlorobenzoyl chloride, and a non-nucleophilic base such as triethylamine (TEA) or pyridine.

  • Procedure:

    • The substituted dihydroisoquinoline is dissolved in an aprotic solvent.

    • The base and 3-chlorobenzoyl chloride are added, and the reaction is stirred at room temperature until completion.

    • The final product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent and selective positive allosteric modulator of NMDA receptors that contain either the GluN2C or GluN2D subunit.

Table 3: Biological Activity of this compound

ParameterValueReceptor Subtype
EC₅₀ ~2.7 µMGluN2C[1]
EC₅₀ ~2.8 µMGluN2D[1]
Mechanism Increases channel opening frequencyGluN2C/D
Effect on Agonist Potency Does not alter EC₅₀ for glutamate or glycineGluN2C/D
Selectivity No significant effect on GluN2A or GluN2B subunits-
Signaling Pathway

This compound enhances the function of GluN2C/D-containing NMDA receptors, which are ligand-gated ion channels. Upon binding of glutamate and a co-agonist (glycine or D-serine), the channel opens, allowing the influx of Ca²⁺ and Na⁺, which in turn activates various downstream signaling cascades. This compound potentiates this process by increasing the frequency of channel opening.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2C/D NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Positive Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascades->Cellular_Response

Caption: Proposed signaling pathway of this compound action on NMDA receptors.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing the activity of a compound like this compound on NMDA receptors.

Experimental_Workflow Start Start Compound_Synthesis Chemical Synthesis of this compound Start->Compound_Synthesis Receptor_Expression Expression of NMDA Receptor Subunits in Xenopus Oocytes or HEK293 Cells Start->Receptor_Expression Electrophysiology Two-Electrode Voltage Clamp or Patch Clamp Recording Compound_Synthesis->Electrophysiology Receptor_Expression->Electrophysiology Data_Analysis Dose-Response Curve Generation and EC₅₀ Determination Electrophysiology->Data_Analysis Selectivity_Assay Testing against other Receptor Subtypes (GluN2A/B) Data_Analysis->Selectivity_Assay Mechanism_Study Single-Channel Recording to Determine Open Frequency/Duration Data_Analysis->Mechanism_Study Conclusion Conclusion Selectivity_Assay->Conclusion Mechanism_Study->Conclusion

Caption: General experimental workflow for characterizing this compound's activity.

Conclusion

This compound (486427-17-2) is a valuable pharmacological tool for the study of GluN2C- and GluN2D-containing NMDA receptors. Its selectivity offers a unique opportunity to dissect the physiological and pathological roles of these specific receptor subtypes in the central nervous system. Further research into its synthesis and optimization could lead to the development of novel therapeutic agents for neurological and psychiatric disorders where modulation of NMDA receptor function is desired. This guide provides a foundational resource for professionals engaged in such research.

References

An In-depth Technical Guide on the Core Mechanism of Action of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the compound (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, commonly known as CIQ. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this selective N-methyl-D-aspartate (NMDA) receptor modulator.

Core Mechanism of Action: Selective Potentiation of GluN2C- and GluN2D-Containing NMDA Receptors

This compound is a subunit-selective positive allosteric modulator (PAM) of NMDA receptors that contain the GluN2C or GluN2D subunits.[1][2][3] Its primary mechanism involves enhancing the receptor's response to the endogenous co-agonists, glutamate and glycine.[1]

Unlike competitive agonists, this compound does not directly activate the receptor or alter the potency of glutamate or glycine.[1] Instead, it increases the channel opening frequency of GluN2C- and GluN2D-containing NMDA receptors, leading to a roughly two-fold potentiation of the ionic current mediated by these channels.[1][4][5] This potentiation occurs without a significant change in the mean open time of the channel.[1] The binding site for this compound is believed to be located in the M1 transmembrane region of the GluN2C/2D subunit.[6][7]

This selective potentiation of GluN2C- and GluN2D-containing NMDA receptors allows for targeted modulation of neuronal circuits where these subunits are expressed, offering a novel pharmacological tool for research and potential therapeutic development.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological activity of this compound on NMDA receptors.

ParameterReceptor SubtypeValueSpeciesAssay SystemReference
EC₅₀ GluN1/GluN2C~3 µMRatXenopus oocytes[1][4]
GluN1/GluN2D~3 µMRatXenopus oocytes[1][4]
GluN1/GluN2ANo significant potentiationRatXenopus oocytes[1]
GluN1/GluN2BNo significant potentiationRatXenopus oocytes[1]
Maximum Potentiation GluN1/GluN2C~2-foldRatXenopus oocytes[1]
GluN1/GluN2D~2-foldRatXenopus oocytes[1]
Effect on Synaptic Plasticity (LTP) GluN2D-containing NMDARsRescue of impaired LTP at 20 µMMouseBrain slice electrophysiology[2]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques, primarily electrophysiological recordings from heterologous expression systems and native neurons.

This technique is fundamental for characterizing the subunit selectivity and basic pharmacological properties of compounds acting on ion channels.

Protocol Outline:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., rat GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D). For studying triheteromeric receptors, specific cRNA ratios and mutant subunits may be used to control receptor assembly.[8]

  • Incubation: Injected oocytes are incubated for 24-72 hours at 18°C in a solution containing antibiotics to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording buffer (e.g., 116 mM NaCl, 2 mM KCl, 0.3 mM BaCl₂, 5 mM HEPES, pH 7.4).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • The oocyte is voltage-clamped at a holding potential of -40 mV.

    • NMDA receptor-mediated currents are evoked by the application of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

    • Concentration-response curves are generated by co-applying varying concentrations of this compound with the agonists.

This method allows for the study of this compound's effects on native NMDA receptors in a more physiologically relevant context.

Protocol Outline:

  • Brain Slice Preparation: Rodents (e.g., Sprague-Dawley rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the brain region of interest (e.g., subthalamic nucleus) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

    • Neurons are visualized using differential interference contrast (DIC) microscopy.

    • Whole-cell patch-clamp recordings are established from identified neurons using borosilicate glass pipettes filled with an internal solution.

    • Neurons are voltage-clamped at a holding potential of, for example, -60 mV.

    • NMDA receptor-mediated currents are evoked by local pressure application of NMDA and glycine via a puffer pipette.[9]

    • The effect of this compound is assessed by bath-applying a known concentration (e.g., 20 µM) and observing the change in the amplitude of the NMDA-evoked currents.[9]

    • To study synaptic plasticity, field excitatory postsynaptic potentials (fEPSPs) are recorded, and long-term potentiation (LTP) is induced by high-frequency stimulation (HFS) in the presence or absence of this compound.[2]

Signaling Pathways and Functional Consequences

The selective potentiation of GluN2C- and GluN2D-containing NMDA receptors by this compound has significant implications for neuronal signaling and function, as these subunits have distinct expression patterns and physiological roles.

GluN2D-containing NMDA receptors are expressed in specific neuronal populations, including subthalamic nucleus neurons and certain interneurons.[1][10] By potentiating these receptors, this compound can enhance calcium influx, a critical trigger for downstream signaling cascades. This can lead to the rescue of impaired long-term potentiation (LTP), a cellular correlate of learning and memory, in pathological conditions such as Parkinson's disease models.[2]

This compound This compound GluN2D_NMDA GluN2D-containing NMDA Receptor This compound->GluN2D_NMDA potentiates Ca_Influx Increased Ca²⁺ Influx GluN2D_NMDA->Ca_Influx mediates CaMKII CaMKII Activation Ca_Influx->CaMKII LTP Rescue of Impaired LTP CaMKII->LTP Synaptic_Plasticity Enhanced Synaptic Plasticity LTP->Synaptic_Plasticity

This compound-mediated rescue of impaired Long-Term Potentiation (LTP).

In the striatum, this compound's effect on dopamine release is activity-dependent. It can depress dopamine release evoked by single pulses but enhance it during high-frequency stimulation.[11] This suggests a complex interplay between GluN2D-containing NMDA receptors and the regulation of dopaminergic transmission.

GluN2C and GluN2D subunits play opposing roles in modulating neuronal oscillations. GluN2C, often found in astrocytes, can provide excitatory feedback, while GluN2D, present in interneurons, can mediate inhibitory feedback.[3][12] By selectively modulating these subunits, this compound has the potential to fine-tune network activity, which is relevant for conditions with disrupted neuronal oscillations, such as schizophrenia.[13]

cluster_excitatory Excitatory Feedback Loop cluster_inhibitory Inhibitory Feedback Loop GluN2C_Astrocyte GluN2C on Astrocytes Glutamate_Release_Astro Glutamate Release GluN2C_Astrocyte->Glutamate_Release_Astro Pyramidal_Neuron_Exc Pyramidal Neuron (Excitatory) Glutamate_Release_Astro->Pyramidal_Neuron_Exc excites GluN2D_Interneuron GluN2D on Interneurons GABA_Release GABA Release GluN2D_Interneuron->GABA_Release Pyramidal_Neuron_Inh Pyramidal Neuron (Inhibitory) GABA_Release->Pyramidal_Neuron_Inh inhibits This compound This compound This compound->GluN2C_Astrocyte potentiates This compound->GluN2D_Interneuron potentiates

Opposing roles of GluN2C and GluN2D in modulating neuronal activity.

Experimental and Logic Workflow

The investigation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo functional studies.

cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Functional Studies Oocyte_Expression Heterologous Expression in Xenopus Oocytes TEVC Two-Electrode Voltage-Clamp Oocyte_Expression->TEVC Subunit_Selectivity Determine Subunit Selectivity (GluN2C/D vs. GluN2A/B) TEVC->Subunit_Selectivity Concentration_Response Generate Concentration- Response Curves (EC₅₀) TEVC->Concentration_Response Mechanism Elucidate Mechanism (Channel Opening Frequency) TEVC->Mechanism Brain_Slices Brain Slice Preparation (e.g., Subthalamic Nucleus) Subunit_Selectivity->Brain_Slices Whole_Cell Whole-Cell Patch-Clamp Brain_Slices->Whole_Cell Native_Receptors Confirm Potentiation of Native NMDA Receptors Whole_Cell->Native_Receptors Synaptic_Plasticity Assess Effects on Synaptic Plasticity (LTP) Whole_Cell->Synaptic_Plasticity Animal_Models Disease Models (e.g., Parkinson's, Schizophrenia) Native_Receptors->Animal_Models Behavioral_Tests Behavioral Assays Animal_Models->Behavioral_Tests Therapeutic_Potential Evaluate Therapeutic Potential Behavioral_Tests->Therapeutic_Potential

Logical workflow for the investigation of this compound's mechanism of action.

Conclusion

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (this compound) is a valuable research tool and a potential lead compound for therapeutic development due to its unique mechanism of action. As a selective positive allosteric modulator of GluN2C- and GluN2D-containing NMDA receptors, it offers a nuanced approach to modulating glutamatergic neurotransmission. The detailed understanding of its pharmacology, facilitated by the experimental protocols and data presented in this guide, provides a solid foundation for further research into the roles of GluN2C and GluN2D subunits in brain function and disease.

References

A Technical Guide to CIQ: A Selective Positive Allosteric Modulator of NR2C/NR2D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, commonly known as CIQ. This compound is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the NR2C or NR2D subunits. This document collates key quantitative data, details experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers in neuroscience and drug discovery exploring the therapeutic potential of modulating NR2C/NR2D subunit-containing NMDA receptors.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are a class of ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] They are heterotetrameric complexes typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits (NR2A-D). The specific NR2 subunit composition dictates the receptor's pharmacological and biophysical properties, including its localization and function within neural circuits.[1]

The NR2C and NR2D subunits exhibit a more restricted expression pattern compared to NR2A and NR2B, being found in specific brain regions such as the cerebellum, thalamus, and midbrain dopamine neurons.[1] This localized expression makes them attractive targets for therapeutic intervention in neurological and psychiatric disorders, with the potential for fewer off-target effects.

This compound has emerged as a key pharmacological tool for studying the roles of NR2C and NR2D-containing NMDARs.[1] It acts as a positive allosteric modulator, enhancing receptor function in the presence of the endogenous agonists, glutamate and glycine.[1] Notably, this compound exhibits high selectivity for NR2C and NR2D subunits over NR2A and NR2B.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's potentiation of NR2C and NR2D-containing NMDA receptors from electrophysiological studies in different expression systems.

Table 1: Potentiation of Rat NMDA Receptors Expressed in Xenopus Oocytes [3]

Subunit CompositionAgonistsEC₅₀ (µM)Maximal Potentiation (%)
NR1/NR2C100 µM Glutamate + 30 µM Glycine2.7197 ± 20
NR1/NR2D100 µM Glutamate + 30 µM Glycine2.8211 ± 7
NR1/NR2A100 µM Glutamate + 30 µM GlycineNo effectNo effect
NR1/NR2B100 µM Glutamate + 30 µM GlycineNo effectNo effect

Table 2: Potentiation of NMDA Receptors Expressed in HEK293 Cells [2]

Subunit CompositionAgonistsEC₅₀ (µM)Maximal Potentiation (%)
NR1/NR2C100 µM Glutamate + 30 µM Glycine1.7~180
NR1/NR2D100 µM Glutamate + 30 µM Glycine4.1~180
NR1/NR2A100 µM Glutamate + 30 µM GlycineNo effectNo effect
NR1/NR2B100 µM Glutamate + 30 µM GlycineModest inhibition at 20 µM-25

Mechanism of Action

This compound enhances the function of NR2C/NR2D-containing NMDARs by increasing the channel opening frequency without significantly affecting the mean open time or the EC₅₀ values for glutamate or glycine.[1] This suggests that this compound binds to an allosteric site on the receptor, distinct from the agonist binding sites, and facilitates the conformational changes that lead to channel gating.

cluster_receptor NR2C/D-containing NMDA Receptor cluster_modulation This compound Modulation NR1 NR1 Subunit IonChannel Ion Channel (Closed) NR1->IonChannel Glycine Binding NR2CD NR2C/D Subunit NR2CD->IonChannel Glutamate Binding IncreasedOpening Increased Channel Opening Frequency This compound This compound AllostericSite Allosteric Binding Site This compound->AllostericSite Binds to AllostericSite->IncreasedOpening Induces Conformational Change

Figure 1. Signaling pathway of this compound-mediated potentiation of NR2C/D NMDA receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

Expression of NMDA Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

This protocol describes the expression of recombinant NMDA receptors in Xenopus laevis oocytes and subsequent electrophysiological recording to assess the modulatory effects of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NR1, NR2A, NR2B, NR2C, and NR2D subunits

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Recording solution (ND96 without antibiotics)

  • 3 M KCl for electrode filling

  • This compound stock solution (in DMSO)

  • Glutamate and Glycine stock solutions

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a mixture of NR1 and the desired NR2 subunit cRNAs (e.g., NR1 + NR2C).

  • Incubation: Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-4 days to allow for receptor expression.

  • TEVC Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

  • Data Acquisition:

    • Establish a baseline current in the recording solution.

    • Apply a solution containing the agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a control NMDA receptor-mediated current.

    • After a washout period, co-apply the agonists with varying concentrations of this compound to determine its effect on the current.

    • Perform a final washout to ensure the reversibility of the effect.

  • Data Analysis: Measure the peak current amplitude in the absence and presence of this compound. Normalize the potentiated current to the control current to determine the percentage of potentiation. Plot a dose-response curve to calculate the EC₅₀ of this compound.

cluster_prep Oocyte Preparation & Expression cluster_recording TEVC Recording cluster_data Data Acquisition & Analysis OocyteIsolation Oocyte Isolation cRNA_Injection cRNA Injection (NR1 + NR2 Subunit) OocyteIsolation->cRNA_Injection Incubation Incubation (2-4 days) cRNA_Injection->Incubation Placement Place Oocyte in Chamber Incubation->Placement Impalement Impale with Electrodes Placement->Impalement VoltageClamp Voltage Clamp (-40 to -70 mV) Impalement->VoltageClamp Baseline Baseline Current VoltageClamp->Baseline Control Apply Agonists (Glutamate + Glycine) Baseline->Control CIQ_App Co-apply Agonists + this compound Control->CIQ_App Washout Washout CIQ_App->Washout Analysis Data Analysis (% Potentiation, EC50) Washout->Analysis

Figure 2. Experimental workflow for TEVC recording in Xenopus oocytes.

Culture and Transfection of HEK293 Cells and Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for transiently expressing NMDA receptors in Human Embryonic Kidney (HEK) 293 cells and performing whole-cell patch-clamp electrophysiology to study this compound's effects.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Plasmids encoding NR1 and desired NR2 subunits, and a fluorescent marker (e.g., GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Extracellular recording solution (in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.2)

  • Intracellular pipette solution (in mM: 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2)

  • This compound, Glutamate, and Glycine stock solutions

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with plasmids for NR1, the desired NR2 subunit, and a fluorescent marker using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression.

  • Whole-Cell Patch-Clamp Setup:

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Identify transfected cells by fluorescence.

    • Approach a cell with a glass micropipette filled with the intracellular solution and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Data Acquisition:

    • Record baseline current in the extracellular solution.

    • Rapidly perfuse the cell with a solution containing agonists (e.g., 100 µM glutamate and 30 µM glycine) to record the control NMDA current.

    • After washout, apply the agonist solution containing different concentrations of this compound.

    • Perform a final washout.

  • Data Analysis: Analyze the current amplitudes and kinetics as described for the TEVC experiments.

cluster_prep HEK293 Cell Preparation cluster_recording Whole-Cell Patch-Clamp cluster_data Data Acquisition & Analysis Culture Cell Culture Transfection Co-transfection (NR1 + NR2 + GFP) Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Placement Transfer to Recording Chamber Incubation->Placement Patching Giga-seal & Whole-cell Configuration Placement->Patching VoltageClamp Voltage Clamp (-60 mV) Patching->VoltageClamp Baseline Baseline Current VoltageClamp->Baseline Control Apply Agonists Baseline->Control CIQ_App Co-apply Agonists + this compound Control->CIQ_App Washout Washout CIQ_App->Washout Analysis Data Analysis Washout->Analysis

Figure 3. Workflow for whole-cell patch-clamp recording in transfected HEK293 cells.

Logical Relationships in this compound's Selectivity

The selectivity of this compound for NR2C/NR2D-containing NMDA receptors is a key feature that enables the specific investigation of these receptor subtypes. The following diagram illustrates the logical relationship of this compound's differential effects on various NMDA receptor compositions.

This compound This compound Application NR2A NR1/NR2A This compound->NR2A NR2B NR1/NR2B This compound->NR2B NR2C NR1/NR2C This compound->NR2C NR2D NR1/NR2D This compound->NR2D NoEffectA No Potentiation NR2A->NoEffectA NoEffectB No Potentiation NR2B->NoEffectB PotentiationC Potentiation NR2C->PotentiationC PotentiationD Potentiation NR2D->PotentiationD

Figure 4. Logical diagram of this compound's selective potentiation of NMDA receptor subtypes.

Conclusion

This compound is a valuable pharmacological tool for the selective potentiation of NR2C- and NR2D-containing NMDA receptors. Its well-characterized mechanism of action and subunit selectivity make it an ideal probe for elucidating the physiological and pathophysiological roles of these specific receptor subtypes. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of modulating NR2C/D-containing NMDA receptors for a variety of neurological and psychiatric disorders.

References

The Pharmacological Profile of CIQ: A Positive Allosteric Modulator of GluN2C/D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CIQ, or (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, is a novel positive allosteric modulator (PAM) demonstrating high selectivity for N-methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1][2][3] This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of these specific NMDA receptor subtypes. Furthermore, this compound has shown therapeutic potential in preclinical models of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.

Introduction

The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][3] The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties, as well as its anatomical distribution.[1][3] While GluN2A and GluN2B subunits are widespread in the adult forebrain, GluN2C is predominantly found in the cerebellum, and GluN2D is expressed in the midbrain, including the subthalamic nucleus, and in interneurons.[2][6] The distinct localization of GluN2C/D-containing NMDA receptors suggests that their selective modulation could offer targeted therapeutic interventions with fewer side effects than non-selective NMDA receptor modulators. This compound is the first compound identified to selectively potentiate GluN2C- and GluN2D-containing NMDA receptors, making it an invaluable tool for neuroscience research and drug development.[1][2]

Mechanism of Action

This compound acts as a positive allosteric modulator, enhancing the function of GluN2C/D-containing NMDA receptors in the presence of the endogenous agonists, glutamate and glycine.[1] It does not possess intrinsic agonist activity.[1] The modulatory effect of this compound is characterized by an approximate two-fold increase in the receptor's channel opening frequency.[4] Studies involving chimeric receptors and point mutations have identified that the activity of this compound is dependent on a single residue in the M1 transmembrane region of the GluN2D subunit (Threonine 592), which is conserved in GluN2C but not in GluN2A or GluN2B.[3][7][8] The binding of this compound does not alter the EC50 for glutamate or glycine, nor does it affect the magnesium block.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterReceptor SubtypeValueReference
EC50 GluN1/GluN2C2.7 µM[4]
EC50 GluN1/GluN2D2.8 µM[4]
EC50 GluN1/GluN2ANo effect[1]
EC50 GluN1/GluN2BNo effect[1]
Maximal Potentiation GluN2C/D~2-fold[2]

Table 2: Selectivity Profile of this compound

Receptor/ChannelEffectConcentrationReference
AMPA Receptors No effect20 µM[1]
Kainate Receptors No effect20 µM[1]
Nicotinic Acetylcholine Receptors Modest Inhibition10 µM[1]
GABAA, GABAC, Glycine, 5-HT3A, P2X2 Receptors No effect10 µM[1]

Table 3: In Vivo Effects of this compound in a Mouse Model of Parkinson's Disease

Experimental ModelTreatmentOutcomeReference
Unilateral 6-OHDA Lesion This compound (in perfusion)Rescued impaired Long-Term Potentiation (LTP)[9]
Unilateral 6-OHDA Lesion This compound (chronic i.p. injection)Reversed forelimb-use asymmetry[9]
Partially Dopamine-Depleted Striatal Slices This compoundEnhanced dopamine release[5]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of NMDA receptors. This compound enhances this process specifically at receptors containing GluN2C or GluN2D subunits.

NMDA_Signaling cluster_membrane Cell Membrane NMDAR NMDA Receptor (GluN1/GluN2C/D) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx This compound This compound This compound->NMDAR  PAM Glutamate Glutamate Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Calmodulin Calmodulin Ca_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC CREB CREB Activation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (e.g., for Synaptic Plasticity) CREB->Gene_Expression

NMDA Receptor signaling cascade enhanced by this compound.
Experimental Workflow: 6-OHDA Parkinson's Disease Model

This diagram outlines the key steps in creating a unilateral 6-hydroxydopamine (6-OHDA) lesion mouse model of Parkinson's disease and the subsequent behavioral and electrophysiological analyses.

OHDA_Workflow Mouse Mouse Surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into medial forebrain bundle Mouse->Surgery PostOp Post-Operative Care (3-4 weeks) Surgery->PostOp Behavior Behavioral Testing: Cylinder Test for forelimb-use asymmetry PostOp->Behavior Electrophys Ex Vivo Brain Slice Electrophysiology: Striatal LTP recordings PostOp->Electrophys Analysis Data Analysis Behavior->Analysis Electrophys->Analysis

Workflow for the 6-OHDA mouse model of Parkinson's disease.
Logical Relationship of this compound's Mechanism in Parkinson's Disease Model

The following diagram illustrates the proposed mechanism by which this compound rescues synaptic and behavioral deficits in the 6-OHDA model of Parkinson's disease.

CIQ_Mechanism DA_loss Dopamine Depletion (6-OHDA lesion) LTP_impairment Impaired Striatal LTP DA_loss->LTP_impairment Motor_deficits Motor Deficits (Forelimb-use asymmetry) DA_loss->Motor_deficits CIQ_treatment This compound Treatment NMDAR_potentiation Potentiation of GluN2D-containing NMDA Receptors CIQ_treatment->NMDAR_potentiation LTP_rescue Rescue of LTP NMDAR_potentiation->LTP_rescue Motor_rescue Amelioration of Motor Deficits NMDAR_potentiation->Motor_rescue LTP_rescue->Motor_rescue

Proposed mechanism of this compound in a Parkinson's disease model.

Experimental Protocols

In Vitro Electrophysiology in Xenopus Oocytes

This protocol is adapted from methodologies described for testing NMDA receptor modulators.[2]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding rat GluN1 and one of the GluN2 subunits (A, B, C, or D).

  • Incubation: Injected oocytes are incubated at 18°C for 2-5 days in Barth's solution.

  • Two-Electrode Voltage Clamp Recording:

    • Oocytes are placed in a recording chamber and perfused with a solution containing (in mM): 100 NaCl, 2.5 KCl, 0.3 BaCl2, and 5 HEPES, pH 7.4.

    • The membrane potential is clamped at -40 mV.

    • NMDA receptor currents are activated by co-application of glutamate (100 µM) and glycine (30 µM).

  • This compound Application:

    • This compound is dissolved in DMSO to create a stock solution and then diluted in the recording solution to the desired final concentrations.

    • Concentration-response curves are generated by applying increasing concentrations of this compound in the presence of agonists.

    • The EC50 is calculated from the resulting data.

Unilateral 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This protocol is based on established methods for creating a unilateral lesion of the nigrostriatal pathway.[10][11][12][13]

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. The head is shaved and the mouse is placed in a stereotaxic frame.

  • Surgical Procedure:

    • A midline incision is made on the scalp to expose the skull.

    • A small burr hole is drilled over the medial forebrain bundle (MFB) at specific stereotaxic coordinates (e.g., AP: -1.2 mm, ML: -1.1 mm relative to Bregma).[13]

    • A Hamilton syringe is lowered to the target depth (e.g., DV: -5.0 mm).[13]

  • 6-OHDA Injection:

    • 4 µg of 6-OHDA hydrochloride (dissolved in 0.9% sterile saline with 0.02% ascorbic acid) is infused unilaterally into the MFB at a rate of 0.1 µl/min.[12][13]

    • The needle is left in place for 5-10 minutes post-injection to allow for diffusion before being slowly retracted.

  • Post-Operative Care:

    • The incision is sutured, and the animal is allowed to recover.

    • Analgesics are administered as needed.

    • Animals are monitored daily and provided with softened food and easily accessible water for the first week post-surgery.

    • Behavioral and electrophysiological experiments are typically conducted 3-4 weeks after surgery to allow for the full development of the lesion.[10]

Ex Vivo Striatal Slice Electrophysiology

This protocol describes the recording of Long-Term Potentiation (LTP) in acute brain slices from 6-OHDA lesioned and control mice.[9][14]

  • Slice Preparation:

    • Mice are deeply anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).

    • Coronal slices (300 µm) containing the dorsal striatum are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dorsolateral striatum using a glass microelectrode.

    • Synaptic responses are evoked by placing a bipolar stimulating electrode in the white matter adjacent to the striatum.

  • LTP Induction and this compound Application:

    • A stable baseline of fEPSPs is recorded for at least 20 minutes.

    • LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., four trains of 100 Hz for 1 second, with a 10-second inter-train interval).[14]

    • For drug application experiments, this compound (e.g., 20 µM) is added to the perfusion solution before and during the HFS.[14]

    • fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Conclusion

This compound is a potent and selective positive allosteric modulator of GluN2C/D-containing NMDA receptors. Its unique pharmacological profile makes it an indispensable research tool for dissecting the roles of these receptor subtypes in brain function and disease. The ability of this compound to rescue synaptic and behavioral deficits in preclinical models of Parkinson's disease highlights the therapeutic potential of targeting GluN2C/D-containing NMDA receptors. Further research and development of compounds with similar mechanisms of action are warranted to explore their utility in treating a range of neurological and psychiatric disorders.

References

In Vitro Characterization of 486427-17-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Chemical Identity: The Chemical Abstracts Service (CAS) Registry Number 486427-17-2 has been associated with two distinct chemical entities in scientific literature and commercial databases: Dabrafenib (GSK2118436) , a potent and selective inhibitor of BRAF kinases, and a research compound known as CIQ , which acts as a positive allosteric modulator of specific N-methyl-D-aspartate (NMDA) receptor subunits. This guide provides a comprehensive in vitro characterization for both compounds, presented in separate sections to avoid ambiguity. Researchers and drug development professionals should verify the identity of their compound of interest based on its intended biological target and supplier information.

Section 1: Dabrafenib (GSK2118436) - A BRAF Kinase Inhibitor

Dabrafenib is a potent and selective ATP-competitive inhibitor of RAF kinases, with particular efficacy against mutated forms of BRAF, such as BRAFV600E, which are implicated in the pathogenesis of various cancers, most notably melanoma.[1][2][3]

Quantitative In Vitro Activity

The in vitro inhibitory activity of Dabrafenib has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Biochemical Kinase Inhibition by Dabrafenib

Target KinaseIC50 (nM)Assay TypeReference
BRAFV600E0.6Cell-free[4]
BRAFV600K--[4]
BRAF (wild-type)--[4]
c-RAF (RAF1)5.0Cell-free[4]

Table 2: Cellular Activity of Dabrafenib in BRAFV600E Mutant Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
SKMEL28Melanoma3Proliferation[3]
A375P F11Melanoma8Proliferation[3]
Colo205Colorectal Carcinoma7Proliferation[3]
HFF (wild-type BRAF)Human Foreskin Fibroblast3000Proliferation[3]

Table 3: Inhibition of Downstream Signaling by Dabrafenib in BRAFV600E Cells

AnalyteIC50 (nM)Cell LineAssay TypeReference
pMEK6BRAFV600EWestern Blot[1]
pERK3BRAFV600EWestern Blot[1]
Experimental Protocols

This assay quantifies the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the BRAF kinase.

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (Dabrafenib) in 1X Kinase Buffer A.

    • Prepare a 3X mixture of the BRAF kinase and a Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation is typically at ~340 nm, with emission read at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • The emission ratio (665 nm / 615 nm) is calculated. Inhibition of tracer binding by Dabrafenib results in a decrease in the FRET signal.

    • IC50 values are determined by plotting the emission ratio against the logarithm of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Plating:

    • Seed cells (e.g., SKMEL28, A375P F11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Dabrafenib in culture medium.

    • Add the desired concentrations of Dabrafenib to the wells and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the Dabrafenib concentration.

This method is used to assess the phosphorylation status of ERK, a downstream effector in the BRAF signaling pathway.

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of Dabrafenib for a specified time (e.g., 1-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the pERK signal to the total ERK or a loading control (e.g., GAPDH).

    • IC50 values for pERK inhibition are determined from dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Dabrafenib_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay BRAF Kinase Inhibition Assay (e.g., LanthaScreen) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture Culture BRAF V600E Cancer Cell Lines ProlifAssay Cell Proliferation Assay (e.g., CellTiter-Glo) CellCulture->ProlifAssay pERKAssay pERK Inhibition Assay (Western Blot) CellCulture->pERKAssay IC50_Prolif Determine Cellular IC50 ProlifAssay->IC50_Prolif IC50_pERK Determine pERK IC50 pERKAssay->IC50_pERK NMDA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane cluster_downstream Postsynaptic Cell GlutamateVesicle Glutamate NMDAR NMDA Receptor (GluN1/GluN2C or D) GlutamateVesicle->NMDAR Binding CaIon Ca²⁺ NMDAR->CaIon Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) CaIon->Signaling Activation Plasticity Synaptic Plasticity Signaling->Plasticity Glutamate Glutamate & Glycine (Co-agonists) Glutamate->NMDAR Binding This compound This compound (PAM) This compound->NMDAR Allosteric Modulation CIQ_Experimental_Workflow cluster_expression Receptor Expression cluster_assays Functional Assays OocytePrep Xenopus Oocyte Preparation & Injection TEVC Two-Electrode Voltage Clamp (TEVC) OocytePrep->TEVC CellTransfection Mammalian Cell Transfection (e.g., HEK293) CalciumAssay Calcium Flux Assay (Fluorescence-based) CellTransfection->CalciumAssay EC50_TEVC Determine EC50 (TEVC) TEVC->EC50_TEVC EC50_Calcium Determine EC50 (Calcium Flux) CalciumAssay->EC50_Calcium

References

An In-depth Technical Guide on the Solubility and Stability of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the compound (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, a molecule of interest within the broader class of isoquinoline derivatives. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols for determining its physicochemical properties, including solubility and stability under various conditions, based on established industry standards and guidelines. Furthermore, a potential signaling pathway is proposed based on the activity of structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

Physicochemical Properties

The compound, with the chemical formula C₂₆H₂₆ClNO₅ and a molecular weight of 467.94 g/mol , is predicted to have a boiling point of 635.8±55.0 °C and a density of 1.238±0.06 g/cm³[1]. It is available as a white to beige powder[1].

Solubility Profile

Quantitative solubility data for (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is not extensively available in public literature. The only reported qualitative data indicates a solubility of ≥10 mg/mL in dimethyl sulfoxide (DMSO) when warmed to 60°C[1]. Structurally related 6,7-dimethoxy-dihydroisoquinoline derivatives generally exhibit appreciable solubility in organic solvents like ethanol, methanol, and DMSO, with limited solubility in aqueous solutions[2].

Table 1: Quantitative Solubility Data (Hypothetical Data for Illustrative Purposes)

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Phosphate Buffered Saline (pH 7.4)25Data not availableThermodynamic
Simulated Gastric Fluid (pH 1.2)37Data not availableThermodynamic
Simulated Intestinal Fluid (pH 6.8)37Data not availableThermodynamic
Water25Data not availableThermodynamic
Ethanol25Data not availableThermodynamic
Methanol25Data not availableThermodynamic
Dimethyl Sulfoxide (DMSO)25Data not availableThermodynamic
Stability Profile

Specific stability data for the target compound is not publicly documented. Stability studies are crucial to understand its degradation pathways and establish appropriate storage and handling conditions.

Table 2: Stability Under Forced Degradation Conditions (Hypothetical Data for Illustrative Purposes)

ConditionReagent/ParameterTime (h)Degradation (%)Major Degradants Formed
Acid Hydrolysis0.1 N HCl24Data not availableData not available
Base Hydrolysis0.1 N NaOH24Data not availableData not available
Oxidation3% H₂O₂24Data not availableData not available
Thermal60°C24Data not availableData not available
PhotolyticUV Light (254 nm)24Data not availableData not available

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone.

Solubility Determination

2.1.1. Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound.

  • Preparation of Saturated Solutions: Add an excess amount of the solid compound to various solvents (e.g., water, PBS pH 7.4, ethanol) in glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in µg/mL or µM.

2.1.2. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a range of final concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.

  • Precipitate Detection: Measure the turbidity of the solutions using a nephelometer or by assessing light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Workflows for solubility determination.

Stability Assessment

These protocols are based on the International Council for Harmonisation (ICH) guidelines.

2.2.1. Forced Degradation Studies

These studies identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress agents:

    • Acid Hydrolysis: 0.1 N HCl

    • Base Hydrolysis: 0.1 N NaOH

    • Oxidation: 3% H₂O₂

    • Thermal (solution): Neutral solution at 60°C

    • Thermal (solid): Solid compound at 60°C

  • Stress Conditions: Incubate the samples under the specified conditions for a defined period (e.g., 24 hours). A control sample in a neutral solvent at room temperature should be included.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.

2.2.2. Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A dark control sample wrapped in aluminum foil should be placed alongside.

  • Light Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: After exposure, analyze the samples by HPLC and compare them to the dark control.

  • Evaluation: Assess any changes in physical properties (e.g., color) and the formation of any degradation products.

2.2.3. pH-Dependent Stability

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Prepare solutions of the compound in each buffer and incubate them at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Quantification: Analyze the concentration of the remaining compound in each aliquot by HPLC.

  • Data Analysis: Plot the concentration of the compound versus time for each pH to determine the degradation rate constant.

G A Compound Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Time-Point Sampling B->C D HPLC Analysis C->D E Identify Degradants & Quantify Degradation D->E G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., mAChR, 5-HTR) G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Ca2+ Release from ER Second_Messenger->Ca_Release Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cell_Response Compound (3-chlorophenyl)(...) methanone Compound->GPCR Modulation

References

In-Depth Technical Guide: Safety and Toxicology Profile of CIQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound: CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) CAS Number: 486427-17-2 Mechanism of Action: Positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunit.

Executive Summary

This compound is a selective positive allosteric modulator of GluN2C/GluN2D-containing NMDA receptors, a mechanism of action with therapeutic potential for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. This document provides a comprehensive overview of the currently available safety and toxicological data for this compound. It is important to note that, as a compound primarily used in research settings, the publicly available toxicological data for this compound is limited. Safety Data Sheets (SDS) indicate that the toxicological properties have not been fully investigated. Information presented herein is compiled from available SDS, supplier information, and inferences from its use in preclinical research. A definitive, in-depth toxicological profile based on a full suite of regulatory-compliant studies is not currently available in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H26ClNO5[1]
Molecular Weight 467.94 g/mol [2]
Appearance Off-white solid[3]
Melting Point 112 °C[3]
Solubility Soluble in DMSO (100mM) and ethanol (10mM, with sonication). Insoluble in water.[2]
Purity ≥98% (HPLC)

Non-Clinical Safety and Toxicology

Comprehensive toxicological studies for this compound are not extensively reported in peer-reviewed literature. The primary sources of safety information are Safety Data Sheets provided by chemical suppliers.

Acute Toxicity

Quantitative data on acute toxicity, such as LD50 (median lethal dose), are not available. Safety Data Sheets state that the toxicological properties have not been fully tested.[3] General hazard statements indicate that the substance may be harmful if swallowed, inhaled, or in contact with skin.[3]

Genotoxicity

There is no publicly available data from standard genotoxicity assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration test for this compound.

Carcinogenicity

Long-term carcinogenicity studies in rodent models have not been reported for this compound.

Reproductive and Developmental Toxicology

No studies on the effects of this compound on fertility, embryonic development, or teratogenicity have been found in the public domain.

In Vivo Observations

This compound has been used in in vivo studies in mice at doses of 10 mg/kg and 20 mg/kg administered intraperitoneally (i.p.).[4][5] At these doses, the compound was reported to be active in behavioral models of Parkinson's disease and schizophrenia.[4][5] One study noted that at the doses used, this compound had no effect on sensorimotor gating, locomotor activity, and motor coordination in control mice, suggesting a lack of overt motor side effects at these concentrations.[6] Chronic daily injections for 7 days have also been reported in mice.[4] These studies, while focused on efficacy, provide an initial indication of the tolerability of this compound at pharmacologically active doses in this species.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A detailed ADME profile for this compound is not publicly available. However, some inferences can be made from its use in in vivo studies. The compound's effectiveness following systemic administration in mice suggests that it can be absorbed and cross the blood-brain barrier to exert its effects on the central nervous system.[4] The lipophilic nature of the molecule, as suggested by its solubility profile, is consistent with its ability to penetrate biological membranes. There is currently no information on the metabolic pathways, pharmacokinetic parameters (such as half-life, clearance, and volume of distribution), or excretion routes of this compound.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of NMDA receptors, specifically those containing the GluN2C or GluN2D subunits.[2] This means it binds to a site on the receptor that is distinct from the agonist binding site (for glutamate and glycine) and enhances the receptor's response to these agonists.[7] This potentiation is achieved by increasing the channel opening frequency.[2]

The diagram below illustrates the mechanism of action of this compound at the NMDA receptor.

CIQ_Mechanism_of_Action Mechanism of Action of this compound at the NMDA Receptor cluster_effects Downstream Effects GluN1 GluN1 GluN2CD GluN2C/D Glutamate Glutamate Glutamate->GluN2CD Binds ChannelOpening Increased Channel Opening Frequency Glycine Glycine Glycine->GluN1 Binds This compound This compound This compound->GluN2CD Binds (Allosteric Site) CaInflux Enhanced Ca2+ Influx ChannelOpening->CaInflux NeuronalActivity Modulation of Neuronal Activity CaInflux->NeuronalActivity

Caption: this compound binds to an allosteric site on the GluN2C/D subunit of the NMDA receptor, enhancing the effects of glutamate and glycine binding, leading to increased ion channel opening and calcium influx.

Experimental Protocols

Detailed experimental protocols for formal toxicological studies are not available. However, the methodologies used in the in vivo efficacy studies that provide some safety-related observations are summarized below.

In Vivo Behavioral Assessment in Mice
  • Test System: Male C57BL/6 mice.[5]

  • Compound Administration: this compound was administered via intraperitoneal (i.p.) injection.[5]

  • Dose Levels: 10 mg/kg and 20 mg/kg.[4][5]

  • Duration: Acute (single dose) and chronic (daily for 7 days) administration.[4][5]

  • Endpoints Measured: Prepulse inhibition, locomotor activity, stereotypy, and working memory in the Y-maze test.[5] Motor coordination was also assessed.[6]

The diagram below outlines a general workflow for such in vivo behavioral experiments.

In_Vivo_Workflow General Workflow for In Vivo Behavioral Studies with this compound start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing This compound or Vehicle Administration (i.p.) grouping->dosing behavioral_testing Behavioral Assays (e.g., Y-maze, Open Field) dosing->behavioral_testing data_collection Data Collection and Recording behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: A typical workflow for in vivo behavioral studies involving this compound administration in mice.

Conclusion

The available data on the safety and toxicology of this compound is preliminary and largely derived from its use as a research tool in preclinical efficacy studies. While these studies suggest that this compound is tolerated at pharmacologically active doses in mice without overt acute toxicity, a comprehensive toxicological profile is lacking. There is a clear data gap in critical areas such as acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicology, and ADME properties. For any further development of this compound as a potential therapeutic agent, a full battery of formal, regulatory-compliant toxicology and safety pharmacology studies would be required. Researchers and drug development professionals should exercise caution and adhere to standard laboratory safety procedures when handling this compound, as its full toxicological potential is unknown. The provided Safety Data Sheets should be consulted for detailed handling and emergency procedures.[3][8][9]

References

Methodological & Application

Application Note: Investigating the Therapeutic Potential of CIQ in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2][3] This neuronal degeneration leads to a reduction in striatal dopamine, causing the hallmark motor symptoms of PD, including bradykinesia, resting tremor, rigidity, and postural instability.[1][4] Animal models are indispensable tools for understanding PD pathophysiology and for the preclinical evaluation of novel therapeutic strategies.[5][6] Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) model, are widely used to replicate the selective degeneration of dopaminergic neurons and associated motor deficits seen in human PD.[4][7]

Recent research has focused on non-dopaminergic systems that are dysregulated in PD. One such target is the N-methyl-D-aspartate receptor (NMDAR), a key player in glutamatergic synaptic transmission and plasticity. This document details the application of CIQ, a positive allosteric modulator of GluN2C/D-containing NMDARs, in a 6-OHDA mouse model of Parkinson's disease. This compound has been shown to rescue synaptic plasticity deficits and alleviate motor symptoms, highlighting the therapeutic potential of modulating GluN2D-containing NMDARs in PD.[8]

Mechanism of Action of this compound

This compound is a positive allosteric modulator (PAM) that specifically enhances the function of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[8] In the context of Parkinson's disease, the loss of dopamine in the striatum impairs a form of synaptic plasticity known as long-term potentiation (LTP), which is dependent on both dopamine and NMDARs.[8] this compound acts on the GluN2D-containing NMDARs in the dopamine-depleted striatum to restore this impaired LTP.[8] By selectively modulating these specific NMDAR subunits, this compound can normalize pathological glutamatergic signaling, leading to the rescue of synaptic function and the improvement of motor deficits associated with dopamine depletion.[8]

cluster_0 Healthy Striatum cluster_1 Parkinsonian Striatum (6-OHDA Lesion) DA Dopaminergic Input (Sufficient Dopamine) NMDAR NMDAR Activation DA->NMDAR Modulates Glu Glutamatergic Input Glu->NMDAR LTP_H Normal LTP (Synaptic Plasticity) NMDAR->LTP_H Induces DA_loss Dopamine Depletion NMDAR_PD NMDAR (GluN2D) DA_loss->NMDAR_PD Fails to Modulate Glu_PD Glutamatergic Input Glu_PD->NMDAR_PD LTP_loss Impaired LTP NMDAR_PD->LTP_loss Leads to LTP_rescue Restored LTP NMDAR_PD->LTP_rescue Induces This compound This compound Treatment This compound->NMDAR_PD Positively Modulates

Caption: this compound's mechanism in restoring synaptic plasticity in a PD model.

Data Summary: Effects of this compound in a 6-OHDA Mouse Model

The following tables summarize the key findings on the effects of this compound on synaptic transmission, long-term potentiation, and motor behavior in the unilateral 6-OHDA lesion mouse model of Parkinson's disease.[8]

Table 1: Effect of this compound on Glutamatergic Synaptic Transmission

Striatal Condition Treatment Effect on Synaptic Transmission
Dopamine-Intact This compound (in perfusion) No effect

| Dopamine-Depleted | this compound (in perfusion) | Reversibly reduced |

Table 2: Effect of this compound on Long-Term Potentiation (LTP)

Striatal Condition Treatment LTP Induction
Dopamine-Intact Vehicle Normal LTP induced
Dopamine-Depleted Vehicle LTP lost
Dopamine-Depleted This compound (in perfusion) LTP restored
Dopamine-Depleted This compound (single/chronic i.p. injection) LTP restored
Dopamine-Intact This compound (in perfusion) LTP induction prevented

| Dopamine-Intact | this compound (single/chronic i.p. injection) | LTP unaffected |

Table 3: Effect of this compound on Motor Deficits

Behavioral Test Treatment Outcome

| Cylinder Test (Forelimb-use asymmetry) | Systemic Chronic this compound | Asymmetry reversed |

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound in a 6-OHDA mouse model of Parkinson's disease.

Protocol 1: 6-OHDA Lesion Mouse Model of Parkinson's Disease

This protocol describes the unilateral injection of the neurotoxin 6-OHDA to create a lesion in the nigrostriatal pathway, a standard procedure for inducing parkinsonian-like motor symptoms in rodents.[4][7]

Materials:

  • Male C57BL/6 mice

  • 6-hydroxydopamine (6-OHDA)

  • 0.9% saline containing 0.02% ascorbic acid

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Surgical tools

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame.

  • Prepare the 6-OHDA solution in the saline/ascorbic acid vehicle.

  • Perform a craniotomy to expose the skull over the target injection site (e.g., medial forebrain bundle or substantia nigra).

  • Lower the Hamilton syringe needle to the predetermined stereotaxic coordinates.

  • Infuse 6-OHDA solution (e.g., 8 µg in 2 µL) slowly over several minutes.

  • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and allow the animal to recover.

  • Wait for 2-3 weeks post-surgery to allow for the full development of the dopaminergic lesion before commencing behavioral testing or further treatments.

Protocol 2: this compound Administration

This compound can be administered both in vitro for slice electrophysiology and in vivo for behavioral studies.[8]

A. In Vitro Administration (for Brain Slices)

  • Prepare acute brain slices containing the striatum from both control and 6-OHDA lesioned animals.

  • During electrophysiological recording, switch the perfusion solution from standard artificial cerebrospinal fluid (aCSF) to aCSF containing this compound at the desired concentration.

  • Monitor the effects on synaptic transmission or plasticity. The effect of this compound on synaptic transmission has been shown to be reversible upon washout.[8]

B. In Vivo Systemic Administration

  • Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).

  • Administer this compound via intraperitoneal (i.p.) injection.

  • For acute studies: A single i.p. injection can be administered before the experiment.[8]

  • For chronic studies: Administer daily i.p. injections over a period of several days or weeks to assess long-term effects on motor recovery.[8]

Protocol 3: Cylinder Test for Forelimb-Use Asymmetry

The cylinder test is used to assess deficits in paw usage in unilateral lesion models of PD.[8] Animals with a unilateral lesion will show preferential use of the paw ipsilateral to the lesion.

Materials:

  • Transparent glass cylinder (e.g., 20 cm high, 10 cm diameter)

  • Video recording equipment

Procedure:

  • Place the mouse in the center of the transparent cylinder.

  • Record the mouse's exploratory behavior for 5-10 minutes.

  • From the video, score the first 20-30 instances of the mouse rearing and placing its forelimbs on the cylinder wall.

  • Count the number of times the mouse uses its left paw only, right paw only, or both paws simultaneously to contact the wall.

  • Calculate the percentage of contralateral paw (impaired paw) usage relative to the total number of paw placements.

  • A reversal of forelimb-use asymmetry is indicated by an increased use of the contralateral (impaired) paw after treatment.[8]

start Start: Experimental Cohort (Male C57BL/6 Mice) lesion Step 1: Create Unilateral PD Model (6-OHDA Stereotaxic Injection) start->lesion recovery Step 2: Post-Surgical Recovery (2-3 Weeks) lesion->recovery baseline Step 3: Baseline Behavioral Assessment (Cylinder Test) recovery->baseline treatment Step 4: Chronic Systemic Administration (Daily i.p. injections of this compound or Vehicle) baseline->treatment post_test Step 5: Post-Treatment Behavioral Assessment (Cylinder Test) treatment->post_test analysis Step 6: Data Analysis (Compare forelimb-use asymmetry between groups) post_test->analysis end Conclusion: Determine this compound Efficacy on Motor Deficits analysis->end

Caption: Experimental workflow for in vivo testing of this compound in a PD mouse model.

Protocol 4: In Vitro Brain Slice Electrophysiology

This protocol is used to measure synaptic plasticity (LTP) in acute brain slices, a key correlate of learning and memory that is impaired in the dopamine-depleted striatum.[8]

Materials:

  • Vibrating microtome

  • Recording chamber and perfusion system

  • aCSF (artificial cerebrospinal fluid)

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, computer)

  • Stimulating electrode

Procedure:

  • Prepare 300-400 µm thick coronal or sagittal brain slices containing the striatum.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Place a stimulating electrode to activate glutamatergic afferents and a recording electrode in the striatum to record field excitatory postsynaptic potentials (fEPSPs).

  • Record a stable baseline of fEPSPs for 20-30 minutes.

  • To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

  • Continue to record fEPSPs for at least 60 minutes post-HFS to determine if potentiation has occurred.

  • To test the effect of this compound, perfuse the slice with this compound-containing aCSF before and during the HFS protocol.[8]

  • Compare the magnitude of LTP between slices from dopamine-intact and dopamine-depleted striata, with and without this compound treatment.[8]

The positive allosteric modulator this compound demonstrates significant therapeutic potential in a preclinical mouse model of Parkinson's disease. By targeting GluN2D-containing NMDARs, this compound effectively rescues the impaired striatal long-term potentiation and reverses motor deficits associated with dopamine depletion.[8] These findings propose that the GluN2D subunit of the NMDAR is a promising non-dopaminergic target for future therapeutic intervention in Parkinson's disease.[8] The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate this compound and similar compounds in the context of neurodegenerative disorders.

References

Application Notes and Protocols for (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the chemical structure of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone and its resemblance to known antipsychotic agents. As of the latest literature review, specific experimental data for this compound in schizophrenia research is not publicly available. Therefore, the presented data and proposed mechanisms are illustrative and intended to serve as a template for researchers investigating novel compounds with similar scaffolds.

Introduction and Background

Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily act by modulating dopaminergic and serotonergic pathways in the brain.[1][2] The primary therapeutic effect of many antipsychotics is attributed to their antagonism of the dopamine D2 receptor.[3][4][5] Additionally, antagonism of the serotonin 5-HT2A receptor is a key feature of many atypical antipsychotics, which is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[6][7][8][9]

The compound, (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, hereafter referred to as Compound X, possesses a dihydroisoquinoline core structure. This scaffold is present in various centrally active compounds. Given its structural features, Compound X is hypothesized to interact with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia, such as the dopamine D2 and serotonin 5-HT2A receptors. These application notes provide a framework for investigating the potential of Compound X as a novel therapeutic agent for schizophrenia.

Proposed Mechanism of Action

Based on its chemical structure, Compound X is postulated to be a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][4] The simultaneous antagonism of 5-HT2A receptors may enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while also mitigating the motor side effects associated with potent D2 blockade.[6][8][9]

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Inhibits (Gi-coupled) 5HT2A_Receptor->Signal_Transduction Activates (Gq-coupled) Cellular_Response Alleviation of Psychotic Symptoms Signal_Transduction->Cellular_Response Leads to Compound_X Compound X Compound_X->D2_Receptor Antagonizes Compound_X->5HT2A_Receptor Antagonizes

Figure 1: Proposed mechanism of action for Compound X.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data for Compound X to illustrate its potential pharmacological profile. This data is not based on published experimental results.

Table 1: Receptor Binding Affinity Profile of Compound X

ReceptorRadioligandKi (nM)
Dopamine D2[3H]Spiperone1.5
Serotonin 5-HT2A[3H]Ketanserin0.8
Serotonin 5-HT1A[3H]8-OH-DPAT> 1000
Adrenergic α1[3H]Prazosin25
Histamine H1[3H]Pyrilamine50
Muscarinic M1[3H]Pirenzepine> 500

Table 2: In Vivo Efficacy of Compound X in a Rodent Model of Schizophrenia (Amphetamine-Induced Hyperlocomotion)

Treatment GroupDose (mg/kg, p.o.)Locomotor Activity (Beam Breaks/30 min)% Inhibition
Vehicle + Saline-150 ± 20-
Vehicle + Amphetamine2.5850 ± 75-
Compound X + Amphetamine1620 ± 6027%
Compound X + Amphetamine3350 ± 4559%
Compound X + Amphetamine10180 ± 3079%
Haloperidol + Amphetamine0.5200 ± 2576%

Experimental Protocols

Protocol 1: Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of Compound X for the dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.

Receptor_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare cell membranes expressing D2 or 5-HT2A receptors Start->Membrane_Prep Assay_Setup Set up assay tubes: - Buffer - Radioligand ([3H]Spiperone or [3H]Ketanserin) - Varying concentrations of Compound X Membrane_Prep->Assay_Setup Incubation Incubate at room temperature to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting Measure radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Analyze data to determine IC50 and calculate Ki values Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Figure 2: Workflow for the receptor binding assay.

Materials and Reagents:

  • Cell membranes expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.

  • [3H]Spiperone (for D2 receptor binding).

  • [3H]Ketanserin (for 5-HT2A receptor binding).

  • Compound X, dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Non-specific binding definer (e.g., 10 µM haloperidol for D2, 10 µM mianserin for 5-HT2A).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvesting apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of Compound X in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding definer.

    • 50 µL of various concentrations of Compound X or vehicle.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Model - Amphetamine-Induced Hyperlocomotion

This protocol describes a common preclinical model used to assess the antipsychotic potential of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine release.[10][11]

In_Vivo_Behavioral_Model_Workflow Start Start: Animal Acclimation Habituation Acclimate animals to the locomotor activity chambers Start->Habituation Drug_Administration Administer vehicle or Compound X (various doses) via oral gavage Habituation->Drug_Administration Pre-treatment_Period Allow for drug absorption (e.g., 60 minutes) Drug_Administration->Pre-treatment_Period Amphetamine_Challenge Administer amphetamine (or saline for control) via intraperitoneal injection Pre-treatment_Period->Amphetamine_Challenge Locomotor_Recording Immediately place animals back in the chambers and record locomotor activity for 30-60 minutes Amphetamine_Challenge->Locomotor_Recording Data_Analysis Analyze locomotor data (e.g., total distance traveled, beam breaks) Locomotor_Recording->Data_Analysis End End: Assess Antipsychotic-like Efficacy Data_Analysis->End

Figure 3: Workflow for the amphetamine-induced hyperlocomotion model.

Animals:

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

  • Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Materials and Reagents:

  • Compound X, suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • d-Amphetamine sulfate, dissolved in 0.9% saline.

  • Vehicle for Compound X.

  • 0.9% Saline.

  • Locomotor activity chambers equipped with infrared beams.

Procedure:

  • Habituation: On the day of the experiment, place the animals individually into the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer Compound X (e.g., 1, 3, 10 mg/kg) or its vehicle via oral gavage. A positive control group receiving a standard antipsychotic like haloperidol (e.g., 0.5 mg/kg, i.p.) should be included.

  • Absorption Period: Return the animals to their home cages for a pre-determined absorption period (e.g., 60 minutes for oral administration).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline to the respective groups.

  • Locomotor Activity Recording: Immediately after the amphetamine or saline injection, place the animals back into the locomotor activity chambers and record their horizontal activity (e.g., beam breaks or distance traveled) for 30-60 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. Calculate the percentage inhibition of the amphetamine-induced hyperlocomotion for each dose of Compound X.

Safety and Toxicology (Hypothetical Considerations)

Preliminary safety assessments should be conducted to evaluate the therapeutic window of Compound X. This would typically involve:

  • In vitro cytotoxicity assays: To assess the general toxicity of the compound in various cell lines.

  • hERG channel assay: To evaluate the potential for cardiac liability, a common concern for many centrally active drugs.

  • Acute in vivo toxicity studies: To determine the maximum tolerated dose and identify any overt signs of toxicity in rodents.

  • Off-target screening: A broader receptor profiling to identify potential interactions that could lead to side effects.

Conclusion

The dihydroisoquinoline derivative, (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (Compound X), represents a potential starting point for the development of novel antipsychotic agents. The proposed dual antagonism of D2 and 5-HT2A receptors is a well-established strategy for treating schizophrenia. The protocols outlined above provide a comprehensive framework for the initial pharmacological and behavioral characterization of this and similar compounds. Further studies, including more complex behavioral models assessing negative and cognitive symptoms, as well as detailed pharmacokinetic and toxicology studies, would be necessary to fully evaluate its therapeutic potential.

References

Clioquinol (CIQ) Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Clioquinol (CIQ), a metal chelating agent, in mouse models for various research applications, including neurodegenerative diseases and cancer. This document outlines common administration routes, dosages, and detailed experimental protocols.

Data Presentation: this compound Administration and Dosage Summary

The following table summarizes quantitative data on this compound administration in mice from various studies. This allows for easy comparison of dosages and routes across different experimental contexts.

Mouse ModelResearch AreaAdministration RouteDosageFrequencyVehicle/FormulationReference
APP/PS1 TransgenicAlzheimer's DiseaseOral Gavage30 mg/kgOnce daily for 2 monthsNot specified[1]
TgCRND8 TransgenicAlzheimer's DiseaseOral Gavage30 mg/kgOnce daily for 5 weeksCarboxymethyl cellulose (CMC)[2]
MOG-inducedMultiple SclerosisOral Gavage30 mg/kgOnce dailyNot specified[3]
C4-2B XenograftProstate CancerNot specified10 mg/kg/dayDaily for 15 daysSolvent control[4][5]
A2780 & Raji XenograftCancerIntraperitoneal (IP)28 mg/kg5 days a weekCarrier emulsion[6][7]
APP/PS1 TransgenicAlzheimer's DiseaseSystemicNot specifiedNot specifiedNot specified[8][9]
BALB/cAngiogenesis StudySubcutaneous10 µM in MatrigelSingle injection0.1% DMSO in Matrigel[10]

Mechanism of Action & Signaling Pathways

Clioquinol's primary mechanism of action involves its role as a metal protein attenuating compound (MPAC), acting as a chelator of divalent metal ions such as zinc (Zn²⁺) and copper (Cu²⁺).[11][12][13] This chelation activity is central to its therapeutic potential in diseases characterized by metal dyshomeostasis, such as Alzheimer's disease, where it can dissolve amyloid plaques by preventing metal-Aβ interactions.[12][14]

Beyond metal chelation, this compound has been shown to inhibit the 20S proteasome through both copper-dependent and independent mechanisms, leading to the accumulation of misfolded proteins and subsequent cell death.[12][15][16] This action is particularly relevant to its anti-cancer properties. Furthermore, this compound can modulate signaling pathways, including the MAPK pathway, and has been shown to influence the cAMP/PKA/CREB signaling pathway.[12][17]

Below is a diagram illustrating the proposed mechanism of action for Clioquinol.

CIQ_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound Clioquinol (this compound) AmyloidBeta Amyloid-β (Aβ) Plaques This compound->AmyloidBeta Chelates metals, dissolves plaques CIQ_Metals This compound-Metal Complex This compound->CIQ_Metals Ionophore activity MAPK_Pathway MAPK Pathway Activation This compound->MAPK_Pathway Modulates cAMP_Pathway cAMP/PKA/CREB Pathway Modulation This compound->cAMP_Pathway Modulates Metals Zn²⁺ / Cu²⁺ Metals->AmyloidBeta Stabilize Metals->CIQ_Metals Proteasome 20S Proteasome CIQ_Metals->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis Accumulation leads to

Caption: Proposed mechanism of action of Clioquinol.

Experimental Protocols

1. Oral Gavage Administration

This protocol is suitable for precise daily dosing of this compound.

Materials:

  • Clioquinol (powder)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)

  • Distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

  • Animal scale

  • Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)

  • 1 ml syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the total amount of this compound and vehicle required for the study cohort and duration.

    • Weigh the appropriate amount of this compound powder.

    • Prepare the 0.5% CMC solution by dissolving CMC in distilled water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

    • Gradually add the this compound powder to the CMC solution while continuously stirring to ensure a homogenous suspension. A mortar and pestle or a homogenizer can be used to break up any clumps.

    • Check the pH of the suspension and adjust to physiological pH (7.2-7.4) if necessary, although for oral administration this is less critical.

    • Store the suspension at 4°C, protected from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniform distribution.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the precise volume of the this compound suspension to be administered.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

    • Hold the mouse in a vertical position.

    • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.

    • Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress or injury after the procedure.[18]

2. Intraperitoneal (IP) Injection

This route allows for rapid systemic absorption of this compound.

Materials:

  • Clioquinol (powder)

  • Vehicle (e.g., carrier emulsion, DMSO, saline)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile vials

  • Animal scale

  • 25-27 gauge needles

  • 1 ml syringes

  • 70% ethanol or other skin disinfectant

Procedure:

  • Preparation of this compound Solution:

    • Determine the appropriate vehicle for this compound. It may require initial dissolution in a small amount of DMSO, followed by dilution in saline or a carrier emulsion to the final concentration.

    • Weigh the required amount of this compound.

    • Dissolve the this compound in the chosen vehicle. Ensure complete dissolution.

    • Sterilize the final solution by passing it through a 0.22 µm filter into a sterile vial.

    • Store the solution appropriately, protected from light.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the correct injection volume.

    • Properly restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff and allow the hindquarters to rest in the palm of your hand.

    • Tilt the mouse's head downwards at a slight angle.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[19][20][21]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

3. Administration in Diet

This method is suitable for chronic administration and reduces handling stress.

Materials:

  • Clioquinol (powder)

  • Powdered mouse chow

  • A small amount of an edible binding agent (e.g., corn oil) if necessary

  • Food coloring (optional, to confirm mixing)

  • Mixer (e.g., a V-blender or a planetary mixer)

  • Pellet maker (optional)

Procedure:

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed based on the average daily food consumption of the mice and the target daily dose (mg/kg).

    • Thoroughly mix the this compound powder with the powdered chow. A multi-step mixing process is recommended to ensure homogeneity. A small amount of food coloring can be added to visually assess the uniformity of the mix.

    • If necessary, add a small amount of a binding agent like corn oil to help form pellets.

    • If desired, use a pellet maker to create uniform pellets. Alternatively, the powdered medicated diet can be provided in a food hopper.

    • Store the medicated diet in a cool, dry, and dark place.

  • Administration and Monitoring:

    • Replace the standard chow with the this compound-medicated diet.

    • Monitor the food intake and body weight of the mice regularly to ensure they are consuming the medicated diet and to adjust the this compound concentration if necessary.

    • Ensure that only the medicated diet is available to the mice.

Experimental Workflow Example: Alzheimer's Disease Mouse Model

Below is a diagram illustrating a typical experimental workflow for evaluating the efficacy of Clioquinol in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow Start Start: Transgenic AD Mice (e.g., APP/PS1) Grouping Randomly Assign to Groups (this compound vs. Vehicle) Start->Grouping Treatment Chronic this compound Administration (e.g., 30 mg/kg/day via Oral Gavage) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histo Histological Analysis (Aβ Plaque Burden, Gliosis) Sacrifice->Histo Biochem Biochemical Analysis (Aβ levels, Metal Concentrations) Sacrifice->Biochem End Data Analysis and Conclusion Histo->End Biochem->End

References

Application Notes and Protocols for In Vivo Imaging with Clioquinol (CIQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vivo imaging techniques utilizing the compound Clioquinol (CIQ). Clioquinol, a metal chelator and zinc ionophore, has shown potential in the imaging and study of Alzheimer's disease and cancer. The following sections detail its application in Single Photon Emission Computed Tomography (SPECT) for amyloid plaque imaging and in fluorescence microscopy for monitoring intracellular zinc levels. Additionally, the role of Clioquinol in modulating key signaling pathways is discussed and visualized.

Application: In Vivo SPECT Imaging of Amyloid-Beta Plaques in Alzheimer's Disease Models

Radioiodinated Clioquinol can be utilized as a SPECT tracer to visualize and quantify amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, in living organisms. This technique allows for the longitudinal study of disease progression and the evaluation of therapeutic interventions.

Quantitative Data Summary
ParameterAnimal ModelTracerKey FindingsReference
Tracer Retention APP Transgenic Mice (Tg2576)[¹²⁵I]ClioquinolHigher brain retention of the tracer in transgenic mice compared to non-transgenic controls.[1][1]
Tracer Uptake Alzheimer's Disease Patients (Pilot Study)[¹²³I]ClioquinolLimited but more rapid uptake of the tracer into the brain of AD patients compared to age-matched controls.[1][1]
Binding Affinity (In Vitro) Synthetic Aβ precipitated by Zn²⁺[¹²⁵I]ClioquinolKd = 0.45 nM for Aβ(1-42) and 1.40 nM for Aβ(1-40).[1][1]
Experimental Protocol: In Vivo SPECT Imaging in a Mouse Model of Alzheimer's Disease

This protocol is based on methodologies described for radioiodinated tracers in mouse models of Alzheimer's disease.[1][2][3]

Materials:

  • [¹²³I]Clioquinol (or other suitable radioiodinated form)

  • Alzheimer's disease transgenic mouse model (e.g., APP Tg2576) and wild-type controls

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner for small animals

  • Saline solution, sterile

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place the mouse on the scanner bed with appropriate monitoring of vital signs.

  • Radiotracer Administration:

    • Prepare a sterile solution of [¹²³I]Clioquinol in saline. The exact dose will depend on the specific activity of the radiotracer and the imaging system's sensitivity (a typical starting point for ¹²³I labeled tracers is in the range of 5-10 MBq).

    • Administer the radiotracer via intravenous tail vein injection.

  • SPECT/CT Image Acquisition:

    • Immediately after injection, acquire dynamic or static SPECT images. For dynamic imaging, acquire frames over a period of 60-90 minutes to observe tracer uptake and washout.

    • Following the SPECT scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).

    • Apply corrections for attenuation, scatter, and collimator-detector response.

    • Co-register the SPECT and CT images.

    • Define regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus, cerebellum) using the anatomical information from the CT.

    • Quantify the radioactivity concentration (Bq/mL) in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

    • Compare tracer uptake in different brain regions between transgenic and wild-type animals.

Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Anesthetize Mouse Injection Intravenous Injection Animal_Prep->Injection Tracer_Prep Prepare [¹²³I]Clioquinol Tracer_Prep->Injection SPECT_CT SPECT/CT Acquisition Injection->SPECT_CT Reconstruction Image Reconstruction SPECT_CT->Reconstruction Quantification ROI Analysis & Quantification Reconstruction->Quantification Comparison Compare Transgenic vs. Wild-Type Quantification->Comparison

Workflow for in vivo SPECT imaging with [¹²³I]Clioquinol.

Application: In Vivo Fluorescence Imaging of Chelatable Zinc

Clioquinol's ability to act as a zinc ionophore can be visualized in vivo by monitoring changes in the concentration of chelatable zinc in tissues using fluorescent probes. This application is relevant for studying zinc dyshomeostasis in various diseases.

Quantitative Data Summary

Note: Quantitative data for in vivo fluorescence imaging of zinc with Clioquinol is limited. The following table is based on ex vivo analysis from in vivo experiments.

ParameterAnimal ModelMethodKey FindingsReference
Chelatable Zinc Levels MiceTSQ Histofluorescence (ex vivo)Intraperitoneal injection of Clioquinol led to a significant reduction in chelatable zinc in the brain, testis, and pancreas. Oral administration showed no significant change.[4][4]
Experimental Protocol: In Vivo Fluorescence Imaging of Zinc Dynamics in a Mouse Model

Materials:

  • Clioquinol

  • Zinc-sensitive fluorescent probe (e.g., a near-infrared zinc sensor suitable for in vivo use)

  • Animal model of interest

  • In vivo fluorescence imaging system (e.g., intravital microscope, whole-body imager)

  • Anesthesia (e.g., isoflurane)

  • Vehicle for Clioquinol and fluorescent probe administration (e.g., DMSO, saline)

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the animal and prepare the imaging site (e.g., surgical implantation of an imaging window for intravital microscopy).

    • Prepare a sterile solution of the zinc-sensitive fluorescent probe.

  • Baseline Fluorescence Imaging:

    • Administer the fluorescent zinc probe to the animal (e.g., via intravenous injection).

    • Allow for probe distribution and stabilization as determined by preliminary experiments.

    • Acquire baseline fluorescence images of the region of interest.

  • Clioquinol Administration:

    • Prepare a sterile solution of Clioquinol in a suitable vehicle.

    • Administer Clioquinol to the animal (e.g., via intraperitoneal or intravenous injection). The dosage should be determined based on previous studies and the specific research question.

  • Post-Administration Imaging:

    • Acquire a time-lapse series of fluorescence images to monitor changes in zinc-dependent fluorescence intensity.

    • The imaging duration will depend on the expected kinetics of Clioquinol's effect.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity over time in the region of interest.

    • Correlate the changes in fluorescence with the administration of Clioquinol.

Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Anesthetize & Prepare Animal Probe_Admin Administer Fluorescent Probe Animal_Prep->Probe_Admin Probe_Prep Prepare Zinc-Sensitive Probe Probe_Prep->Probe_Admin Baseline_Img Acquire Baseline Images Probe_Admin->Baseline_Img CIQ_Admin Administer Clioquinol Baseline_Img->CIQ_Admin Post_Img Acquire Time-Lapse Images CIQ_Admin->Post_Img Intensity_Quant Quantify Fluorescence Intensity Post_Img->Intensity_Quant Correlation Correlate with this compound Administration Intensity_Quant->Correlation

Workflow for in vivo fluorescence imaging of zinc dynamics.

Signaling Pathways Modulated by Clioquinol

a) Inhibition of Angiogenesis via VEGFR2 Degradation

Clioquinol has been shown to inhibit angiogenesis by directly binding to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] This binding promotes the degradation of VEGFR2 through both the proteasome and lysosome pathways, leading to the downregulation of the downstream Extracellular signal-regulated kinase (ERK) pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Proteasome Proteasome VEGFR2->Proteasome Degradation Lysosome Lysosome VEGFR2->Lysosome Degradation ERK_Pathway ERK Pathway VEGFR2->ERK_Pathway Activates This compound Clioquinol (this compound) This compound->VEGFR2 Binds to ATP site Angiogenesis Angiogenesis ERK_Pathway->Angiogenesis Promotes

Clioquinol's inhibition of the VEGFR2 signaling pathway.
b) Induction of Autophagy via Zinc Ionophore Activity

As a zinc ionophore, Clioquinol increases intracellular zinc levels, which in turn can induce autophagy.[6][7] This process is characterized by the formation of autophagic vacuoles and the conversion of LC3-I to LC3-II. This Clioquinol-induced autophagy can contribute to the clearance of aggregated proteins.[6]

G cluster_extracellular Extracellular cluster_intracellular Intracellular Zn_ext Extracellular Zn²⁺ This compound Clioquinol (this compound) Zn_int Intracellular Zn²⁺ This compound->Zn_int Increases Influx Autophagy Autophagy Induction Zn_int->Autophagy Triggers LC3 LC3-I to LC3-II Conversion Autophagy->LC3 Protein_Clearance Clearance of Aggregated Proteins Autophagy->Protein_Clearance

Clioquinol's induction of autophagy via its zinc ionophore activity.

References

Application Notes and Protocols: Cell-based Assays for Screening CIQ Analogs and Other NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[1][3] NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[4] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[1][4]

Positive allosteric modulators (PAMs) of NMDA receptors offer a promising therapeutic strategy by enhancing receptor function only in the presence of the endogenous agonists, glutamate and glycine (or D-serine).[1][3] This provides a more nuanced modulation of receptor activity compared to direct agonists. One such PAM is (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, known as CIQ, which selectively potentiates NMDA receptors containing GluN2C and GluN2D subunits.[1][5]

This document provides detailed protocols for cell-based assays designed to screen for this compound analogs and other novel modulators of NMDA receptor activity. The primary method described is a high-throughput calcium flux assay, which measures the influx of calcium through the NMDA receptor channel upon activation.[6][7]

Signaling Pathway and Experimental Workflow

Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, which is permeable to Ca2+, Na+, and K+.[1] The influx of Ca2+ is a key downstream signaling event that triggers a multitude of intracellular cascades.[1] Cell-based assays for NMDA receptor modulators are designed to detect this calcium influx as a measure of receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR binds This compound This compound Analog (PAM) This compound->NMDAR potentiates Ca_ion Ca²⁺ NMDAR->Ca_ion influx Signaling Downstream Signaling Cascades Ca_ion->Signaling activates Screening_Workflow A 1. Cell Line Selection & Culture (HEK293 expressing GluN1/GluN2C/D) B 2. Cell Plating (384-well plates) A->B C 3. Calcium Indicator Dye Loading (e.g., Fluo-4 AM) B->C D 4. Compound Addition (this compound Analogs) C->D E 5. Agonist Addition (Glutamate + Glycine) D->E F 6. Signal Detection (Fluorescence Measurement) E->F G 7. Data Analysis (Dose-Response Curves, EC₅₀) F->G

References

Application Notes and Protocols for High-Throughput Screening of NR2C/NR2D Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for identifying and characterizing modulators of NMDA receptors containing the NR2C and/or NR2D subunits. The protocols focus on high-throughput screening (HTS) amenable assays, including fluorescence-based calcium flux assays and automated patch clamp electrophysiology.

Introduction to NR2C/NR2D Receptors as Therapeutic Targets

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity and transmission in the central nervous system.[1] The diverse functions of NMDA receptors are largely determined by the composition of their NR2 subunits (NR2A-D).[1][2] Receptors incorporating NR2C or NR2D subunits exhibit unique biophysical and pharmacological properties, such as lower channel conductance, higher affinity for glutamate, and reduced voltage-dependent magnesium block compared to their NR2A and NR2B counterparts.[3] The distinct expression patterns of NR2C and NR2D subunits in specific brain regions, including the cerebellum, thalamus, and midbrain, make them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders with potentially fewer side effects.[3][4] The development of selective modulators for NR2C/NR2D-containing NMDA receptors is a promising avenue for novel drug discovery.

Signaling Pathway of NR2C/NR2D-Containing NMDA Receptors

NMDA receptors are heterotetrameric complexes, typically composed of two NR1 subunits and two NR2 subunits. The binding of co-agonists, glutamate to the NR2 subunit and glycine or D-serine to the NR1 subunit, is required for channel activation. Upon ligand binding and concurrent membrane depolarization to relieve the magnesium block, the ion channel opens, allowing an influx of calcium and sodium ions. This influx of cations, particularly calcium, triggers a cascade of downstream intracellular signaling events. These pathways are integral to processes such as synaptic plasticity, gene expression, and cell survival or excitotoxicity depending on the magnitude and duration of the calcium signal.

NR2C_NR2D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NR1/NR2C or NR1/NR2D Receptor Glutamate->NMDA_Receptor Binds to NR2C/D Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to NR1 Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Modulator NR2C/D Modulator (PAM or NAM) Modulator->NMDA_Receptor Allosteric Modulation

Caption: Signaling pathway of NR2C/NR2D-containing NMDA receptors.

High-Throughput Screening (HTS) Assays for NR2C/NR2D Modulators

The identification of novel and selective modulators for NR2C/NR2D-containing NMDA receptors necessitates robust HTS assays. Two primary methodologies have proven effective: fluorescence-based assays that measure intracellular calcium flux and automated patch clamp electrophysiology which directly measures ion channel activity.

Fluorescence-Based Calcium Flux Assay

This assay is a common primary screening method due to its high throughput, lower cost, and robust signal window. It relies on the use of calcium-sensitive fluorescent dyes to detect the influx of calcium through activated NMDA receptor channels.

Experimental Workflow:

Calcium_Flux_Workflow A 1. Cell Plating HEK293 cells co-expressing NR1 and NR2C or NR2D are plated in 384-well plates. B 2. Dye Loading Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6). A->B C 3. Compound Addition Test compounds (potential modulators) are added to the wells. B->C D 4. Agonist Addition & Signal Readout A suboptimal concentration of glutamate and glycine is added to activate the receptors. Fluorescence is read kinetically using a FLIPR or similar instrument. C->D E 5. Data Analysis Changes in fluorescence intensity are quantified to identify potentiators (increased signal) or inhibitors (decreased signal). D->E

Caption: Workflow for a fluorescence-based calcium flux HTS assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably or transiently co-expressing human NR1 and NR2C or NR2D subunits in appropriate culture medium.

    • Plate cells at a density of 20,000-40,000 cells per well in 384-well black-walled, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cell plates and add 20 µL of the dye-loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound and Agonist Plate Preparation:

    • Prepare compound plates by dispensing test compounds into a 384-well plate. For primary screening, a single concentration (e.g., 10 µM) is typically used.

    • Prepare an agonist plate containing a suboptimal concentration (e.g., EC20) of glutamate and glycine in assay buffer.

  • Assay Execution on a FLIPR Instrument:

    • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

    • A baseline fluorescence reading is taken for 10-20 seconds.

    • The instrument adds the test compounds from the compound plate to the cell plate, and the fluorescence is monitored for 2-5 minutes to identify compounds with intrinsic activity.

    • The instrument then adds the agonist solution from the agonist plate to the cell plate.

    • Fluorescence is read for an additional 2-3 minutes to measure the modulatory effect of the compounds on the agonist-induced response.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak signal minus the baseline.

    • Data are normalized to controls (e.g., vehicle for baseline activity and a known potentiator or inhibitor for maximal and minimal signal).

    • Hits are identified based on a predefined activity threshold (e.g., >3 standard deviations from the vehicle control).

Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems, such as the Sophion Qube or Nanion SyncroPatch, provide a higher-content, more direct measure of ion channel function and are often used for hit confirmation and characterization.[5][6]

Experimental Workflow:

APC_Workflow A 1. Cell Preparation A single-cell suspension of HEK293 cells expressing NR1/NR2C or NR1/NR2D is prepared. B 2. Cell Sealing Cells are captured on the apertures of the APC chip, and giga-ohm seals are formed. A->B C 3. Whole-Cell Configuration The cell membrane is ruptured to achieve the whole-cell patch clamp configuration. B->C D 4. Compound and Agonist Application Test compounds are applied, followed by co-application with an agonist (glutamate/glycine) solution. C->D E 5. Data Acquisition and Analysis Ionic currents are recorded and analyzed to determine the effect of the compound on channel activity. D->E

References

Application Notes and Protocols for the Synthesis of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known as CIQ, is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3][4] These receptors are crucial in various neurological processes, and their dysfunction has been implicated in disorders such as Parkinson's disease and schizophrenia.[5][6] this compound enhances the activity of these specific NMDA receptor subtypes, making it and its derivatives valuable research tools and potential therapeutic agents.[1][2][5][6]

These application notes provide a comprehensive overview of the synthesis and biological activity of this compound and its derivatives, intended to guide researchers in their drug discovery and development efforts.

Data Presentation

The following table summarizes the quantitative biological data for the parent compound, this compound.

Compound NameTargetAssay TypeEC50 (µM)Reference
This compoundHuman GluN1/GluN2C NMDA ReceptorElectrophysiology (Two-electrode voltage clamp)2.7[2][4]
This compoundHuman GluN1/GluN2D NMDA ReceptorElectrophysiology (Two-electrode voltage clamp)2.8[2][4]

Experimental Protocols

Protocol 1: Synthesis of the Tetrahydroisoquinoline Core via Bischler-Napieralski Reaction

This protocol outlines the formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate.

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(4-methoxyphenoxy)acetamide (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(4-methoxyphenoxy)acetamide in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Dihydroisoquinoline Intermediate

This protocol describes the reduction of the imine bond to form the tetrahydroisoquinoline core.

Materials:

  • 1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Protocol 3: N-Acylation to Yield the Final Product

This protocol details the final step of coupling the tetrahydroisoquinoline core with 3-chlorobenzoyl chloride.

Materials:

  • 1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • 3-Chlorobenzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in anhydrous dichloromethane.

  • Add triethylamine or pyridine to the solution as a base.

  • Cool the mixture in an ice bath.

  • Add a solution of 3-chlorobenzoyl chloride in anhydrous dichloromethane dropwise via a dropping funnel.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Visualizations

Signaling Pathway of this compound

CIQ_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_channel NMDA_Receptor NMDA Receptor (GluN1/GluN2C or GluN2D) Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Mediates Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Activates This compound This compound (Positive Allosteric Modulator) This compound->NMDA_Receptor Binds to Allosteric Site Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds

Caption: Allosteric modulation of NMDA receptors by this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Material: N-(2-(3,4-dimethoxyphenyl)ethyl)- 2-(4-methoxyphenoxy)acetamide Step1 Step 1: Bischler-Napieralski Reaction (POCl₃, Acetonitrile, Reflux) Start->Step1 Intermediate1 Intermediate: 1-((4-methoxyphenoxy)methyl)- 6,7-dimethoxy-3,4-dihydroisoquinoline Step1->Intermediate1 Step2 Step 2: Reduction (NaBH₄, Methanol) Intermediate1->Step2 Intermediate2 Intermediate: 1-((4-methoxyphenoxy)methyl)- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Step2->Intermediate2 Step3 Step 3: N-Acylation (3-Chlorobenzoyl chloride, Et₃N, DCM) Intermediate2->Step3 Final_Product Final Product: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)- 3,4-dihydroisoquinolin-2(1H)-yl)methanone (this compound) Step3->Final_Product Purification Purification (Column Chromatography / Recrystallization) Final_Product->Purification

Caption: General synthetic workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: CIQ (6-cinnamamido-quinoline-4-carboxamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CIQ and its derivatives. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, or 6-cinnamamido-quinoline-4-carboxamide, and its derivatives are a class of compounds investigated for their potential as anticancer agents due to their role as autophagy inhibitors.[1][2] Quinoline-based compounds, including this compound, are often characterized by poor solubility in aqueous solutions, which can pose a significant challenge for their use in biological assays and cell culture experiments.[3][4][5] This limited solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[7] For a similar quinoline derivative, a solubility of ≥10 mg/mL in DMSO has been reported, especially when warmed to 60°C.

Q3: I observed a precipitate after diluting my this compound stock solution in my aqueous experimental buffer. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This "crashing out" occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock.[8] Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the final solution, the pH and composition of the aqueous buffer, and the temperature.[9][10]

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[11][12] For sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[12][13] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent.[13]

Troubleshooting Guide: this compound Solubility Issues

Problem: My this compound powder is not dissolving in my aqueous buffer.

Potential Cause Recommended Solution
Inherent low aqueous solubility of this compound. This compound is a hydrophobic molecule with limited solubility in water-based solutions.[3][4] It is highly recommended to first prepare a concentrated stock solution in 100% DMSO.[7]
Incorrect solvent choice. Do not attempt to dissolve this compound directly in aqueous buffers like PBS, Tris, or HEPES.

Problem: A precipitate forms when I dilute my this compound-DMSO stock solution into my cell culture media or aqueous buffer.

Potential Cause Recommended Solution
Final concentration of this compound is above its solubility limit in the aqueous buffer. Decrease the final working concentration of this compound in your experiment. Determine the maximum achievable concentration without precipitation by performing a serial dilution of your DMSO stock into the aqueous buffer and observing for any turbidity or precipitate formation.
Final DMSO concentration is too low to maintain solubility. While keeping the final DMSO concentration below cytotoxic levels is crucial, a certain amount is necessary to keep the compound in solution. Ensure your dilution strategy results in a final DMSO concentration that balances solubility and cell viability (typically ≤ 0.5%).[11][12]
Rapid addition of the DMSO stock to the aqueous buffer. Add the this compound-DMSO stock solution to the aqueous buffer drop-wise while gently vortexing or stirring the buffer. This gradual addition can help prevent localized high concentrations of the compound that can lead to immediate precipitation.[11]
Temperature of the aqueous buffer. Pre-warming the aqueous buffer to 37°C before adding the this compound-DMSO stock may improve solubility, as solubility often increases with temperature.[14]
pH and ionic strength of the buffer. The solubility of quinoline derivatives can be influenced by the pH and ionic strength of the buffer.[11][15] Consider testing the solubility in different buffer systems if precipitation persists.

Experimental Protocols

Protocol for Preparing a this compound Working Solution

This protocol provides a general guideline for preparing a working solution of this compound for cell culture experiments.

Materials:

  • This compound powder

  • 100% sterile DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). For compounds with known solubility challenges, warming the solution to 37-60°C may aid dissolution.

    • Vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. This is your stock solution.

  • Store the Stock Solution:

    • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Thaw an aliquot of the this compound-DMSO stock solution.

    • Pre-warm your sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Perform a serial dilution of the stock solution to create an intermediate dilution if necessary.

    • To prepare the final working solution, add the this compound-DMSO stock solution (or intermediate dilution) drop-wise to the pre-warmed aqueous buffer while gently vortexing.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (ideally ≤ 0.5%).[11][12]

    • Visually inspect the final working solution for any signs of precipitation or turbidity. If observed, you may need to lower the final this compound concentration.

Signaling Pathways and Workflows

This compound's Impact on Autophagy and Related Signaling Pathways

This compound and its derivatives have been shown to inhibit autophagy. One of the proposed mechanisms involves the modulation of key signaling pathways that regulate this cellular process. Specifically, treatment with this compound derivatives has been observed to decrease the phosphorylation of mTOR and increase the phosphorylation of ERK, both of which are critical regulators of cell growth, proliferation, and survival.[16]

CIQ_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K ERK ERK Growth_Factors->ERK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibition Downstream_Targets Downstream Targets (Proliferation, Survival) ERK->Downstream_Targets This compound This compound This compound->mTORC1 Reduces Phosphorylation This compound->ERK Increases Phosphorylation

Caption: this compound's inhibitory effect on the mTOR pathway and activation of the ERK pathway.

Troubleshooting Workflow for this compound Solubility Issues

The following workflow provides a step-by-step guide to addressing solubility problems when preparing this compound for experimental use.

Troubleshooting_Workflow Start Start: Prepare this compound Solution Dissolve_in_DMSO Dissolve this compound in 100% DMSO to make a stock solution. Start->Dissolve_in_DMSO Dilute_in_Buffer Dilute DMSO stock into aqueous buffer/media. Dissolve_in_DMSO->Dilute_in_Buffer Precipitate_Check Precipitate or Turbidity Observed? Dilute_in_Buffer->Precipitate_Check Yes Yes Precipitate_Check->Yes No No Precipitate_Check->No Troubleshoot Troubleshoot Yes->Troubleshoot Solution_Ready Solution is ready for experiment. No->Solution_Ready Lower_Concentration Lower final this compound concentration. Troubleshoot->Lower_Concentration Optimize_DMSO Ensure final DMSO is ≤ 0.5% but sufficient for solubility. Troubleshoot->Optimize_DMSO Slow_Addition Add stock solution drop-wise with mixing. Troubleshoot->Slow_Addition Warm_Buffer Pre-warm aqueous buffer to 37°C. Troubleshoot->Warm_Buffer Lower_Concentration->Dilute_in_Buffer Optimize_DMSO->Dilute_in_Buffer Slow_Addition->Dilute_in_Buffer Warm_Buffer->Dilute_in_Buffer

Caption: A logical workflow for troubleshooting this compound solubility in aqueous buffers.

References

Avoiding off-target effects of 486427-17-2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for using CIQ (486427-17-2) in experiments, with a focus on ensuring on-target activity and avoiding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (486427-17-2)?

A1: this compound is a subunit-selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] It specifically potentiates NMDA receptors that contain the GluN2C (also known as NR2C) or GluN2D (NR2D) subunits.[1][2] As a PAM, this compound binds to an allosteric site on the receptor, which is distinct from the binding site of the endogenous agonists, glutamate and glycine.[1] This binding increases the channel opening frequency of the NMDA receptor in the presence of its agonists, thereby enhancing the receptor's response.[1][2]

Q2: What is the known selectivity profile of this compound?

A2: this compound is highly selective for NMDA receptors containing the GluN2C or GluN2D subunits. It has been shown to have no significant effect on NMDA receptors containing the GluN2A or GluN2B subunits, nor on AMPA or kainate receptors.[1]

Q3: What are the key quantitative parameters for this compound's on-target activity?

A3: The half-maximal effective concentrations (EC50) for this compound's potentiation of GluN2C and GluN2D-containing receptors are in the low micromolar range. The potentiation results in an approximately two-fold increase in receptor channel opening frequency.[1]

On-Target and Off-Target Activity Data

Target Effect EC50 / IC50 Reference
NMDA Receptor (GluN1/GluN2C) Positive Allosteric Modulator~2.7 µM (EC50)[3][4][5]
NMDA Receptor (GluN1/GluN2D) Positive Allosteric Modulator~2.8 µM (EC50)[3][4][5]
NMDA Receptor (GluN1/GluN2A) No significant effectNot Applicable[1]
NMDA Receptor (GluN1/GluN2B) No significant effectNot Applicable[1]
AMPA/Kainate Receptors No significant effectNot Applicable[1]
Nicotinic Receptors Modest InhibitionNot specified[6]

Troubleshooting Guide: Avoiding Off-Target Effects

Issue 1: How can I confirm that the observed effects in my experiment are due to the potentiation of GluN2C/D-containing NMDA receptors?

Solution: To ensure the effects are on-target, a series of control experiments should be performed. The ideal approach is to use a cellular system where different NMDA receptor subtypes can be expressed and tested independently.

Experimental Protocol: Verifying Subunit Selectivity in a Heterologous Expression System

This protocol describes how to use transiently transfected HEK293 cells to verify the subunit selectivity of this compound.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells on coverslips 24 hours before transfection.

    • Transiently transfect separate batches of cells with cDNA constructs for different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D) using a suitable transfection reagent like Lipofectamine 3000.[7][8] A common ratio for transfection is 1:1 for GluN1 and GluN2 subunits.[8]

    • Include a reporter plasmid (e.g., GFP) to identify transfected cells.

  • Calcium Imaging Assay:

    • 24-48 hours post-transfection, load the cells with a calcium indicator dye such as Fura-2 AM (1-5 µg/ml) for 30 minutes at room temperature.[4]

    • Wash the cells with a recording buffer (e.g., HEPES-buffered saline).

    • Mount the coverslip on a perfusion chamber of an inverted microscope equipped for fluorescence imaging.

    • Identify transfected cells by GFP fluorescence.

    • Perfuse the cells with the recording buffer containing NMDA (e.g., 200 µM) and glycine (e.g., 50 µM) to elicit a baseline calcium response.[7]

    • After establishing a stable baseline, co-apply NMDA, glycine, and varying concentrations of this compound.

    • Measure the change in intracellular calcium concentration.

  • Expected Results:

    • A significant potentiation of the calcium influx should be observed in cells expressing GluN1/GluN2C and GluN1/GluN2D receptors in the presence of this compound.

    • No significant change in calcium influx should be observed in cells expressing GluN1/GluN2A or GluN1/GluN2B receptors.

G cluster_workflow Experimental Workflow for Verifying this compound Selectivity start Start: Prepare HEK293 cell cultures transfect Transfect cells with NMDA receptor subunit constructs (GluN1 + GluN2A/B/C/D) start->transfect load_dye Load transfected cells with a calcium indicator dye (e.g., Fura-2 AM) transfect->load_dye calcium_imaging Perform calcium imaging load_dye->calcium_imaging apply_agonists Apply NMDA and glycine to establish a baseline response calcium_imaging->apply_agonists apply_this compound Co-apply NMDA, glycine, and this compound apply_agonists->apply_this compound measure_response Measure changes in intracellular calcium apply_this compound->measure_response analyze Analyze data: Compare potentiation across different subunit combinations measure_response->analyze end Conclusion: Confirm selectivity for GluN2C/D analyze->end

Experimental workflow for verifying the subunit selectivity of this compound.

Issue 2: My experimental system expresses multiple NMDA receptor subtypes, including GluN2A/B. How can I be sure my results are not confounded by off-target effects on these subunits?

Solution: In a native system with mixed receptor populations, pharmacological controls are essential. You can use selective antagonists for the suspected off-target receptors to isolate the activity of the intended target.

Experimental Protocol: Pharmacological Isolation in Native Systems (e.g., Brain Slices)

This protocol uses electrophysiology in brain slices to pharmacologically isolate GluN2C/D receptor activity.

  • Preparation:

    • Prepare acute brain slices from a region known to express GluN2C/D subunits.

    • Use standard whole-cell patch-clamp electrophysiology techniques to record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[2][9]

  • Recording:

    • Record baseline NMDA EPSCs.

    • To isolate the contribution of GluN2C/D-containing receptors, apply selective antagonists for GluN2A (e.g., TCN-201) and GluN2B (e.g., ifenprodil or Ro 25-6981) to block their activity.

    • Once the activity of GluN2A and GluN2B-containing receptors is blocked, apply this compound.

  • Expected Results:

    • If this compound is acting on-target, you should observe a potentiation of the remaining NMDA receptor-mediated current after the application of GluN2A and GluN2B antagonists.

    • If this compound has no effect in the presence of these blockers, it suggests that the initial observed effect may have been indirect or that GluN2C/D receptors are not functionally active in your preparation.

G cluster_troubleshooting Troubleshooting Unclear Selectivity start Is the effect of this compound specific to GluN2C/D? control_exp Perform control experiments start->control_exp heterologous Use heterologous expression system (HEK293 cells) control_exp->heterologous native Use native system with pharmacological blockers control_exp->native transfect_subunits Transfect with specific GluN2 subunits (A, B, C, D) heterologous->transfect_subunits apply_blockers Apply selective antagonists for GluN2A and GluN2B native->apply_blockers test_this compound Test this compound on each subunit combination transfect_subunits->test_this compound selective_potentiation Observe potentiation only in GluN2C and GluN2D expressing cells? test_this compound->selective_potentiation yes_selective Yes: On-target effect confirmed selective_potentiation->yes_selective Yes no_unselective No: Potential off-target effect or experimental artifact selective_potentiation->no_unselective No apply_ciq_after_block Apply this compound after blocking GluN2A/B apply_blockers->apply_ciq_after_block observe_potentiation Is there still potentiation? apply_ciq_after_block->observe_potentiation yes_on_target Yes: On-target effect on GluN2C/D confirmed observe_potentiation->yes_on_target Yes no_off_target No: Effect may be indirect or on GluN2A/B observe_potentiation->no_off_target No

Decision tree for troubleshooting the selectivity of this compound.

Issue 3: I have read that this compound might have minor off-target effects on nicotinic receptors. How can I test for and mitigate this?

Solution: While this compound is highly selective, one study noted modest inhibition of nicotinic receptors in a broad panel screen.[6] The specific subtypes and the concentration at which this inhibition occurs were not detailed. Therefore, if your experimental system has functional nicotinic acetylcholine receptors (nAChRs), it is prudent to test for this potential off-target effect.

Experimental Protocol: Testing for Off-Target Effects on Nicotinic Receptors

  • System Selection: Use a system that expresses nAChRs, either a cell line endogenously expressing them or a heterologous system like Xenopus oocytes or HEK293 cells transfected with specific nAChR subunits (e.g., α4β2, α7).[10][11]

  • Assay:

    • Perform whole-cell patch-clamp electrophysiology or a calcium imaging assay.

    • Establish a baseline response by applying acetylcholine (ACh) or a specific nicotinic agonist (e.g., nicotine).

    • Pre-incubate the cells with this compound for a few minutes, and then co-apply the nicotinic agonist with this compound.

  • Analysis:

    • Compare the amplitude of the agonist-evoked current or calcium signal in the presence and absence of this compound.

    • A reduction in the response in the presence of this compound would indicate an inhibitory effect.

    • If an effect is observed, perform a concentration-response curve to determine the IC50 of this compound for the nAChR subtype.

  • Mitigation:

    • If this compound shows inhibitory activity at concentrations that overlap with its effective concentration on NMDA receptors, consider using the lowest effective concentration of this compound in your primary experiments to minimize the potential nAChR block.

    • Acknowledge this potential off-target effect when interpreting your data.

Signaling Pathway Diagram

G cluster_pathway Mechanism of this compound Action on NMDA Receptors glutamate Glutamate nmdar NMDA Receptor (GluN1/GluN2C or GluN1/GluN2D) glutamate->nmdar Binds to GluN2 subunit glycine Glycine glycine->nmdar Binds to GluN1 subunit This compound This compound (486427-17-2) This compound->nmdar Binds to allosteric site ion_channel Ion Channel nmdar->ion_channel Conformational Change ca_influx Increased Ca2+ Influx ion_channel->ca_influx Increased Channel Opening Frequency downstream Downstream Signaling ca_influx->downstream

Signaling pathway showing this compound as a positive allosteric modulator.

References

Technical Support Center: CIQ Stability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensuring the stability of your Compound of Interest (CIQ) in long-term cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals maintain the integrity and activity of their critical cell culture supplements over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause my this compound to lose stability in cell culture medium?

A1: Several factors can compromise the stability of a compound in long-term culture. These include:

  • pH shifts: Changes in pH, often due to cellular metabolism, can accelerate the hydrolysis or degradation of pH-sensitive compounds.

  • Temperature: While incubators maintain a constant 37°C for cell growth, this elevated temperature can increase the rate of chemical degradation over days or weeks.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light, even the ambient light in a cell culture hood.

  • Oxidation: Reactive oxygen species generated by cells or present in the medium can oxidize and inactivate your this compound.

  • Enzymatic Degradation: Cellular enzymes released into the medium from dead cells can metabolize or degrade the this compound.

  • Interactions with Media Components: Components in the basal media or serum, such as cysteine and iron, can interact with and degrade certain compounds[1].

Q2: How can I tell if my this compound is degrading in my long-term experiment?

A2: Signs of this compound degradation can be direct or indirect:

  • Indirect Evidence: You might observe a gradual loss of the expected biological effect, such as a decrease in target inhibition or a change in cell morphology, growth rate, or viability over time[2].

  • Direct Evidence: The most reliable way is to periodically sample the culture medium and analyze the concentration of the active this compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[3].

Q3: What is the best way to prepare and store stock solutions of this compound to ensure maximum stability?

A3: Proper preparation and storage are critical.

  • Solvent Choice: Dissolve your this compound in a high-purity, anhydrous solvent in which it is highly soluble and stable (e.g., DMSO, ethanol).

  • Concentrated Stocks: Prepare a highly concentrated stock solution to minimize the volume of solvent added to your culture medium.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Conditions: Store aliquots at -20°C or -80°C, protected from light. Refer to the manufacturer's data sheet for specific storage recommendations.

Q4: Can I pre-mix my this compound into a large batch of medium for a long-term experiment?

A4: This is generally not recommended. The stability of the this compound in a complex aqueous solution like cell culture medium at 37°C is often limited[4]. It is best practice to add the this compound fresh to the medium from a frozen stock solution at each feeding. If pre-mixing is necessary, a stability study should be performed to determine how long the this compound-media mixture can be stored at 4°C without significant degradation.

Troubleshooting Guides

Problem 1: Declining Biological Effect of this compound Over Time

You observe that the desired effect of your this compound (e.g., inhibition of a signaling pathway, altered cell morphology) diminishes as your experiment progresses over several days or weeks.

Troubleshooting Workflow

Start Declining this compound Effect Observed Check_Protocols Verify Experimental Protocols (Dosing, Cell Seeding) Start->Check_Protocols Test_Stability Directly Test this compound Stability in Medium Check_Protocols->Test_Stability HPLC Sample medium at T=0 and T=X days Analyze by HPLC/LC-MS Test_Stability->HPLC Degradation_Confirmed Degradation Confirmed? HPLC->Degradation_Confirmed No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Optimize_Dosing Optimize Dosing Strategy Degradation_Confirmed->Optimize_Dosing Yes Cell_Resistance Investigate Cellular Resistance Mechanisms No_Degradation->Cell_Resistance End Resolution Cell_Resistance->End Increase_Freq Increase frequency of media changes with fresh this compound Optimize_Dosing->Increase_Freq Increase_Conc Consider a higher initial This compound concentration Optimize_Dosing->Increase_Conc Increase_Freq->End Increase_Conc->End

Caption: Troubleshooting workflow for a declining this compound biological effect.

Problem 2: Unexpected Cell Toxicity or Poor Cell Health in Long-Term Cultures with this compound

Your cells initially tolerate the this compound but show signs of stress, reduced viability, or death after several days.

Possible Causes and Solutions
Potential Cause Suggested Action
This compound Degradation into Toxic Byproducts Analyze the culture medium over time using LC-MS/MS to identify potential toxic degradants. If confirmed, increase the frequency of media changes.
Cumulative Off-Target Effects Perform a dose-response curve at different time points (e.g., 24h, 72h, 1 week) to determine if the toxic concentration lowers over time. Consider using a lower, non-toxic concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control for the full duration of the experiment.
This compound Interaction with Media Components Some compounds can react with media components to form toxic substances. Test this compound stability and cell viability in different basal media formulations (e.g., with and without certain amino acids or metal ions).

Experimental Protocols

Protocol 1: Assessing this compound Stability in Culture Medium

This protocol outlines a method to quantify the degradation of this compound over time in your specific experimental conditions.

Methodology:

  • Prepare Medium: Prepare a flask of your complete cell culture medium (including serum and other supplements) that will be used in your experiment.

  • Spike this compound: Add your this compound to the medium at the final working concentration. This is your T=0 sample.

  • Incubate: Place the flask in the cell culture incubator (37°C, 5% CO2) alongside your actual experiment.

  • Collect Samples: At regular intervals (e.g., 0, 24, 48, 72, 96 hours), aseptically remove an aliquot (e.g., 1 mL) of the medium.

  • Store Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analyze: Analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Calculate Degradation: Plot the concentration of this compound versus time to determine its stability and calculate its half-life under your culture conditions.

Sample Stability Data
Time (Hours)This compound Concentration (µM) in DMEM at 37°CThis compound Concentration (µM) in DMEM at 4°CPercent Remaining (37°C)
010.010.0100%
248.59.985%
486.89.868%
724.99.849%
963.19.731%
Protocol 2: Long-Term Cell Viability Assessment

This protocol describes how to monitor cell health over an extended experiment.

Methodology:

  • Plate Cells: Seed your cells in multiple replicate plates (e.g., 96-well plates for colorimetric assays or larger plates for cell counting).

  • Treat with this compound: Add your this compound at the desired concentrations. Include vehicle-only and untreated controls.

  • Culture Long-Term: Maintain the cells in the incubator, performing media changes with fresh this compound at your planned intervals.

  • Assess Viability at Time Points: At each desired time point (e.g., Day 1, Day 3, Day 7, Day 14), take one of the replicate plates and perform a viability assay.

    • Trypan Blue Exclusion: For adherent cells, trypsinize and count viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Metabolic Assays (e.g., MTT, alamarBlue): Add the reagent to the wells and measure the colorimetric or fluorescent output according to the manufacturer's protocol. This assesses the metabolic activity of the cell population.

  • Plot Data: Plot the cell viability (as a percentage of the vehicle control) against time for each this compound concentration.

Signaling Pathways and this compound

The stability of this compound is crucial if it targets a specific signaling pathway. Degradation can lead to a loss of target engagement, allowing the pathway to reactivate.

Hypothetical this compound-Targeted Pathway

Let's assume this compound is an inhibitor of Kinase B in the hypothetical "Cell Survival Pathway".

cluster_0 GF Growth Factor Receptor Receptor GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Activates Survival Cell Survival Genes TF->Survival Promotes Transcription This compound This compound This compound->Kinase_B Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

If this compound degrades, its inhibition of Kinase B will decrease, allowing the pro-survival signal to proceed, which could confound experimental results. Therefore, maintaining a stable, effective concentration of this compound is essential for accurately interpreting its effects on the signaling pathway and overall cell fate.

References

Interpreting unexpected results with (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, hereafter referred to as Compound X.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target or activity of Compound X?

A1: The precise biological target of Compound X is not extensively documented in publicly available literature. However, based on its structural similarity to other 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, it is hypothesized to have potential activity in neuropharmacology, possibly modulating neurotransmitter systems.[1] Similar structures have been investigated for effects on muscle contractility.[2]

Q2: What is the recommended solvent for dissolving Compound X for in vitro assays?

A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions of Compound X.[3] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and then dilute it with the appropriate aqueous buffer or cell culture medium for the final experimental concentration. Always perform a vehicle control experiment using the same final concentration of DMSO.

Q3: What are the expected physical properties of Compound X?

A3: Compound X is typically a white to beige powder.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC26H26ClNO5PubChem[4]
Molecular Weight467.9 g/mol PubChem[4]
Predicted Boiling Point635.8±55.0 °CChemicalBook[3]
Predicted Density1.238±0.06 g/cm3 ChemicalBook[3]
Predicted pKa-3.11±0.40ChemicalBook[3]

Q4: How should Compound X be stored?

A4: Compound X powder should be stored at +4°C.[3] For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light and moisture. Solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent In Vitro Assay Results

Potential Cause 1: Compound Precipitation

  • Symptoms: Lower than expected activity, high variability between replicates, or visible precipitate in assay wells.

  • Troubleshooting Steps:

    • Solubility Check: Determine the solubility of Compound X in your final assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation or by using a nephelometer.

    • Adjust Final DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed a level that affects the biological system (typically <0.5%).

    • Use of Pluronic F-68: For cell-based assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help maintain compound solubility in aqueous media.

    • Pre-warm Media: When diluting the DMSO stock, pre-warming the aqueous buffer or media can sometimes improve solubility.

Potential Cause 2: Compound Instability

  • Symptoms: Loss of activity over the time course of the experiment.

  • Troubleshooting Steps:

    • Fresh Preparations: Always use freshly prepared dilutions of Compound X for your experiments.

    • Stability Assessment: Assess the stability of the compound in your assay buffer over the experimental duration. This can be done by incubating the compound in the buffer for different time points and then analyzing its concentration and purity by HPLC.

Potential Cause 3: Off-Target Effects

  • Symptoms: Biological effects that are inconsistent with the hypothesized mechanism of action. Dihydroisoquinoline derivatives can have a range of biological activities.[5]

  • Troubleshooting Steps:

    • Literature Review: Broaden your literature search to include related isoquinoline compounds to identify potential off-target activities.[2][5]

    • Counter-Screening: Test Compound X in a panel of assays for common off-targets (e.g., a panel of receptors and kinases).

    • Structural Analog Analysis: Compare the activity of Compound X with structurally related but inactive analogs (if available) to confirm that the observed effect is specific to the compound's structure.

Issue 2: Difficulty with Synthesis or Purification

Potential Cause 1: Incomplete Reaction

  • Symptoms: Low yield of the final product, presence of starting materials in the crude product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Reagent Purity: Ensure the purity and dryness of all reagents and solvents, as the synthesis of related compounds can be sensitive to moisture and impurities.[6]

Potential Cause 2: Co-eluting Impurities during Chromatography

  • Symptoms: Difficulty in obtaining a pure compound after column chromatography.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems (e.g., varying polarity and using different solvent combinations like ethyl acetate/hexanes, dichloromethane/methanol) for column chromatography.

    • Alternative Purification Methods: Consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell-Based Assay

  • Prepare Compound X Stock Solution: Dissolve Compound X in 100% DMSO to make a 10 mM stock solution.

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere overnight.

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of the Compound X stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Compound X or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Perform the specific assay readout (e.g., measuring cell viability, protein expression, or signaling pathway activation) according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start stock_prep Prepare 10 mM Stock in DMSO start->stock_prep cell_seed Seed Cells in Plate start->cell_seed dilution Serial Dilution in Media stock_prep->dilution treatment Treat Cells cell_seed->treatment dilution->treatment incubation Incubate treatment->incubation readout Assay Readout incubation->readout end End readout->end

Caption: General workflow for an in vitro cell-based assay.

troubleshooting_logic cluster_causes cluster_solutions unexpected_results Unexpected In Vitro Results precipitation Precipitation? unexpected_results->precipitation instability Instability? unexpected_results->instability off_target Off-Target Effect? unexpected_results->off_target solubility_check Check Solubility Adjust DMSO Use Surfactant precipitation->solubility_check Yes stability_assay Use Fresh Preps Perform Stability Assay instability->stability_assay Yes counter_screen Counter-Screen Analyze Analogs off_target->counter_screen Yes

Caption: Troubleshooting logic for unexpected in vitro results.

References

Technical Support Center: Mitigating Clioquinol (CIQ)-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving Clioquinol (CIQ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?

A1: this compound-induced cytotoxicity is multifactorial. Key mechanisms include:

  • Oxidative Stress: this compound can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS), increased lipid peroxidation, and subsequent cell death.[1][2]

  • Metal Ion Dysregulation: As a metal chelator and ionophore, this compound can disrupt intracellular metal ion homeostasis. It can act as a zinc ionophore, leading to elevated intracellular zinc levels which can contribute to toxicity.[3][4] The presence of copper can also influence its effects.[5]

  • Lysosomal Disruption: this compound, particularly in the presence of zinc, can target lysosomes, leading to the disruption of their membranes, release of cathepsins, and induction of apoptosis.[4][6]

  • Inhibition of Cellular Pathways: this compound has been shown to inhibit the NF-κB and mTOR signaling pathways and act as a histone deacetylase (HDAC) inhibitor, all of which can lead to apoptosis.[6][7][8]

Q2: My cells are showing higher-than-expected toxicity with this compound treatment. What are the possible causes?

A2: Several factors can contribute to increased cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It's crucial to perform a dose-response curve for your specific cell line.

  • Metal Ion Concentration in Media: The concentration of metal ions like zinc and copper in your cell culture medium can significantly impact this compound's cytotoxic effects.[3][5]

  • NQO1 Expression Levels: The antioxidant protein NQO1 potently protects against this compound toxicity.[2] Cell lines with low NQO1 expression may be more susceptible.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded.

Q3: Can I reduce this compound-induced cytotoxicity without completely eliminating its desired experimental effect?

A3: Yes, it is possible to modulate this compound's cytotoxicity. Mitigation strategies include co-treatment with antioxidants or lysosome-protecting agents. The effectiveness of these strategies will depend on the specific cell type and the primary mechanism of toxicity in your experimental system.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Low this compound Concentrations
  • Problem: You observe significant cytotoxicity at concentrations where you expect minimal effect, based on literature values.

  • Possible Causes & Solutions:

CauseSolution
High Oxidative Stress Co-treat cells with an antioxidant. This has been shown to be an effective strategy to reduce this compound-induced cell death.[1][2]
Lysosomal Pathway Activation Pre-treat cells with a lysosome-protecting agent like ammonium chloride to attenuate lysosomal disruption.[9]
Metal Ion Enhancement Analyze the composition of your culture medium. Consider using a medium with defined, lower concentrations of zinc and copper.
Inherent Cell Sensitivity Perform a thorough dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your specific cell line.
Issue 2: Inconsistent Results Between Experiments
  • Problem: You are observing high variability in cell viability or other endpoints across replicate experiments.

  • Possible Causes & Solutions:

CauseSolution
Variable Metal Ion Content in Serum Use a single, pre-tested batch of fetal bovine serum (FBS) for the entire set of experiments. Alternatively, consider using a serum-free or defined-media formulation if compatible with your cells.
This compound Stock Degradation Prepare fresh this compound stock solutions regularly. Store aliquots at -20°C or -80°C and protect from light.
Inconsistent Cell Plating Density Ensure a consistent cell seeding density across all wells and experiments, as this can influence the cellular response to toxic compounds.

Experimental Protocols

Protocol 1: Assessing Mitigation of this compound-Induced Cytotoxicity using Antioxidants
  • Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment (Optional but Recommended): Pre-incubate the cells with the antioxidant (e.g., 1 mM N-acetyl cysteine (NAC) or 10 µM Trolox) for 1-2 hours.[10]

  • Co-treatment: Add this compound at various concentrations to the wells, both with and without the antioxidant. Include appropriate controls (vehicle only, antioxidant only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, to determine cell viability.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and the antioxidant.

Protocol 2: Evaluating the Role of Metal Ions in this compound Cytotoxicity
  • Cell Culture: Culture cells in a base medium with a known, low concentration of zinc and copper.

  • Experimental Setup: Create experimental groups with varying concentrations of supplemented zinc chloride (ZnCl₂) or copper(II) chloride (CuCl₂).

  • This compound Treatment: Treat the cells in each group with a fixed concentration of this compound. Include controls without this compound for each metal ion concentration.

  • Incubation and Analysis: After the desired incubation period, assess cell viability using a suitable cytotoxicity assay. This will help determine if the addition of specific metal ions enhances or mitigates this compound's toxicity in your cell model.[3]

Data Presentation

Table 1: Summary of In Vitro Mitigation Strategies for this compound-Induced Cytotoxicity

Mitigation StrategyAgentExample ConcentrationObserved EffectReference
Antioxidant Co-treatment Ascorbic AcidNot specifiedAttenuated cell death[1]
Trolox C10 µMAttenuated cell death, reduced lipid peroxidation and ATP level reduction[1][10]
N-acetyl cysteine (NAC)1 mMReduced lipid peroxidation and improved cell viability[2][10]
Metal Chelation 1,10-phenanthrolineNot specifiedAttenuated cell death[1]
Lysosome Protection Ammonium ChlorideNot specifiedAttenuated lysosome disruption[9]

Visualizations

Signaling Pathways and Experimental Workflows

CIQ_Cytotoxicity_Mitigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight control Vehicle Control overnight->control Add Treatments ciq_only This compound Treatment overnight->ciq_only Add Treatments mitigation This compound + Mitigation Agent (e.g., Antioxidant) overnight->mitigation Add Treatments mitigation_only Mitigation Agent Only overnight->mitigation_only Add Treatments incubation Incubate for 24h control->incubation ciq_only->incubation mitigation->incubation mitigation_only->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data Analyze and Compare Viability assay->data

Caption: Workflow for testing strategies to mitigate this compound-induced cytotoxicity.

CIQ_Signaling_Pathways cluster_mechanisms Mechanisms of Cytotoxicity cluster_mitigation Mitigation Strategies This compound Clioquinol (this compound) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Metals Metal Ion Dysregulation (Zinc Ionophore) This compound->Metals Lysosome Lysosomal Disruption This compound->Lysosome NFkB NF-κB Inhibition This compound->NFkB Apoptosis Apoptosis / Cell Death ROS->Apoptosis Metals->Lysosome Lysosome->Apoptosis NFkB->Apoptosis Antioxidants Antioxidants (NAC, Trolox) Antioxidants->ROS Inhibits Chelators Metal Chelators Chelators->Metals Modulates Lysosome_Protect Lysosome Protection (Ammonium) Lysosome_Protect->Lysosome Inhibits

Caption: Key signaling pathways in this compound-induced cytotoxicity and points of intervention.

References

Technical Support Center: Enhancing Clioquinol (CIQ) Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of Clioquinol (CIQ) for in vivo studies. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving high oral bioavailability of this compound?

The principal obstacle to achieving high oral bioavailability of Clioquinol (this compound) is its extensive and rapid first-pass metabolism in the liver and intestines. Following oral administration, this compound is quickly converted into inactive glucuronide and sulfate conjugates.[1] This metabolic process significantly reduces the amount of free, active this compound that reaches systemic circulation. Studies in animal models have shown that the concentration of these metabolites in the plasma is substantially higher than that of the parent compound.[1] The oral bioavailability of this compound has been reported to be as low as 12% in hamsters when compared to intraperitoneal administration.[2]

Q2: What are the main strategies being explored to enhance the in vivo bioavailability of this compound?

Several innovative formulation strategies are under investigation to overcome the low bioavailability of this compound. These primarily include:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from premature metabolism, improve its solubility, and facilitate its transport across biological membranes, including the blood-brain barrier.[3] Examples include lipid-based nanocarriers and gold nanoparticles.[3]

  • Liposomal Formulations: this compound can be formulated within liposomes, which are microscopic vesicles composed of a lipid bilayer. This approach can be particularly useful for intravenous administration, allowing the drug to bypass first-pass metabolism entirely.[4]

  • Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create an inactive derivative (prodrug) that is converted into the active this compound form within the body. This can improve absorption and distribution characteristics.[5][6]

  • Solid Dispersions: Dispersing this compound in a solid matrix of a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption.[7][8][9]

Q3: How does this compound exert its therapeutic effects, particularly in the context of neurodegenerative diseases?

Clioquinol is a metal-protein attenuating compound (MPAC) that functions primarily by chelating and redistributing metal ions, particularly zinc and copper.[1] In neurodegenerative conditions like Alzheimer's disease, the dysregulation of these metals contributes to the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques.[10] this compound intervenes in this process by:

  • Inhibiting Aβ Oligomer Formation: By binding to zinc and copper ions, this compound prevents them from mediating the aggregation of Aβ monomers into toxic oligomers.[11]

  • Promoting the Degradation of Aβ Oligomers: this compound can promote the breakdown of existing metal-dependent Aβ oligomers.[1]

  • Modulating Signaling Pathways: this compound has been shown to influence intracellular signaling pathways, such as the cAMP/PKA/CREB pathway, which is involved in learning and memory.[12]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Low and variable plasma concentrations of free this compound after oral administration. Rapid first-pass metabolism into glucuronide and sulfate conjugates.[1]Consider formulating this compound in a nanoparticle-based delivery system or as a solid dispersion to protect it from premature metabolism and enhance absorption.
Poor penetration of this compound across the blood-brain barrier (BBB). The physicochemical properties of this compound may limit its ability to cross the BBB efficiently.Utilize nanotechnology-based delivery systems, such as gold nanoparticles or functionalized polymeric nanoparticles, which are designed to facilitate transport across the BBB.[3]
Precipitation of this compound in aqueous solutions for in vitro or in vivo use. This compound is poorly soluble in water.Prepare this compound in a suitable vehicle, such as a suspension in carboxymethylcellulose, or use a surfactant to improve its solubility.[13] For intravenous administration, consider liposomal formulations.[4]
Inconsistent results in Aβ aggregation inhibition assays. The presence and concentration of metal ions (zinc, copper) can significantly impact the outcome of these assays.[11]Ensure that the experimental conditions, including the concentrations of Aβ and metal ions, are well-controlled and consistent across experiments.

Quantitative Data Summary

The following tables summarize available quantitative data from studies investigating methods to improve this compound bioavailability.

Table 1: Pharmacokinetic Parameters of a this compound Analog (CLBQ14) in Rats

Route of AdministrationDose (mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Oral (PO)1039.4Data not availableData not availableData not available
Subcutaneous (SC)2090.0Data not availableData not availableData not available
Intravenous (IV)2100Data not availableData not availableData not available

Source: Adapted from Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of CLBQ14, a Clioquinol Analogue and Methionine Aminopeptidase Inhibitor.[3] Note: While specific Cmax, Tmax, and AUC values were not provided in a tabulated format in the source, the study reported the bioavailability percentages.

Table 2: Plasma Concentrations of Liposomal Copper-CIQ (Cu(CQ)2) Formulation in Mice Following Intravenous Administration

Time Post-Injection (hours)Plasma Concentration of this compound (µM)
1> 350
4> 100
8> 20

Source: Adapted from Development of a copper-clioquinol formulation suitable for intravenous use.[4] Note: The study provided a graph of plasma concentration over time, from which these approximate values were derived. The reported IC50 for Cu(CQ)2 against several cancer cell lines ranged from 20 to 60 µM.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Lipid-Based Nanocarriers

This protocol describes a general method for preparing this compound-loaded lipid-based nanocarriers using ultrasonication, based on a study by Fiel et al. (2023).[14]

Materials:

  • Clioquinol (CQ)

  • Lipid phase components (e.g., a mixture of a solid lipid like glyceryl monostearate and a liquid lipid like oleic acid)

  • Aqueous phase components (e.g., a surfactant like Poloxamer 188 in ultrapure water)

  • High-shear homogenizer

  • Ultrasonicator probe

Methodology:

  • Preparation of the Lipid Phase: Melt the solid and liquid lipid components together at a temperature above the melting point of the solid lipid. Dissolve the desired amount of this compound in this molten lipid mixture.

  • Preparation of the Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for a defined period (e.g., 15-20 minutes).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the nanocarriers.

  • Characterization: Characterize the resulting nanocarrier suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. A study reported a particle size of 91 ± 3 nm, a PDI of 0.102 ± 0.009, and an encapsulation efficiency of 98.4% for a this compound-loaded nanocarrier.[7][14]

Protocol 2: In Vivo Bioavailability Study of an Oral this compound Formulation in Rodents

This protocol provides a general framework for conducting a preclinical bioavailability study in rodents, based on established guidelines.[14]

Animal Model:

  • Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).[6]

  • Ensure animals are healthy and acclimatized to the laboratory conditions.

Experimental Design:

  • Divide the animals into two groups: a control group receiving a standard this compound suspension (e.g., in 0.5% carboxymethylcellulose) and a test group receiving the improved this compound formulation.

  • Administer the formulations orally via gavage at a predetermined dose.[15]

  • A crossover design, where each animal receives both treatments with a washout period in between, can also be used to reduce inter-animal variability.

Sample Collection and Analysis:

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of free this compound and its major metabolites using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry (LC-MS/MS).[1]

Data Analysis:

  • Construct plasma concentration-time profiles for each group.

  • Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).[8][16][17][18]

  • Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

CIQ_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Abeta_monomer Aβ Monomer Abeta_oligomer Toxic Aβ Oligomers & Plaques Abeta_monomer->Abeta_oligomer Zn Zn²⁺ Zn->Abeta_oligomer Promotes Aggregation Cu Cu²⁺ Cu->Abeta_oligomer Promotes Aggregation APP Amyloid Precursor Protein (APP) APP->Abeta_monomer Cleavage BACE1 BACE1 BACE1->APP gamma_secretase γ-Secretase gamma_secretase->APP CIQ_in Clioquinol (this compound) CIQ_in->Zn Chelates CIQ_in->Cu Chelates cAMP cAMP CIQ_in->cAMP Increases CIQ_in->Abeta_oligomer Inhibits Formation & Promotes Degradation CREB CREB pCREB pCREB Gene_expression Gene Expression (Synaptic Plasticity, Neuronal Survival) pCREB->Gene_expression Activates PKA PKA PKA->CREB Phosphorylates cAMP->PKA Activates

Caption: this compound's mechanism of action in neurodegeneration.

experimental_workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Data Data Analysis This compound Clioquinol (this compound) Powder Formulation Improved Formulation (e.g., Nanoparticles, Liposomes) This compound->Formulation Control Control Formulation (e.g., Suspension) This compound->Control Administration Oral or IV Administration to Animal Models Formulation->Administration Control->Administration Sampling Blood Sample Collection (Time Course) Administration->Sampling Analysis Plasma this compound Quantification (HPLC or LC-MS/MS) Sampling->Analysis PK_profile Pharmacokinetic Profiling (Concentration vs. Time) Analysis->PK_profile PK_params Calculation of PK Parameters (AUC, Cmax, Tmax) PK_profile->PK_params Bioavailability Determination of Relative Bioavailability PK_params->Bioavailability

Caption: Workflow for in vivo bioavailability studies of this compound.

References

C1q Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their C1q dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is a C1q dose-response curve and why is it important in drug development?

A C1q dose-response curve is a graphical representation of the binding of C1q, the initiating protein of the classical complement pathway, to a therapeutic antibody (typically an IgG) in a concentration-dependent manner. This binding event can trigger Complement-Dependent Cytotoxicity (CDC), a crucial effector function for many therapeutic antibodies designed to eliminate target cells.[1] Characterizing this interaction is vital for assessing the efficacy and safety profile of these biologics.

Q2: What are the key parameters derived from a C1q dose-response curve?

The primary parameters obtained from a sigmoidal dose-response curve are:

  • EC50 (Half-maximal effective concentration): The concentration of the antibody at which 50% of the maximal C1q binding is observed. It is a measure of the antibody's potency in engaging the complement system.

  • Top Plateau (Maximum Response): The maximum achievable C1q binding, reflecting the efficacy of the antibody in initiating the complement cascade.

  • Bottom Plateau (Minimum Response): The baseline signal in the absence of the antibody.

  • Hill Slope (Slope Factor): Describes the steepness of the curve. A steep slope indicates a narrow range of antibody concentrations over which the C1q binding response occurs.[2]

Q3: What are common shapes of dose-response curves and what do they indicate?

Dose-response curves can exhibit various shapes, including:

  • Sigmoidal (S-shaped): The most common shape for C1q binding assays, indicating a transition from a minimal to a maximal response over a range of concentrations.

  • Incomplete or Partial Curve: Occurs when the top or bottom plateau is not reached within the tested concentration range.

  • U-shaped or Inverted U-shaped: May suggest complex biological phenomena like the prozone effect at high antibody concentrations, where antibody-antigen complexes become less effective at activating complement.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during C1q dose-response experiments.

Problem Potential Cause(s) Recommended Solution(s)
High background signal 1. Non-specific binding of detection reagents. 2. Contamination of buffers or reagents. 3. Autofluorescence of the test compound.1. Increase the number of wash steps or optimize blocking buffers. 2. Use fresh, high-quality reagents and buffers. 3. Run a control with the compound alone to measure its intrinsic fluorescence.
No or very low signal 1. Inactive C1q protein. 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect antibody isotype or subclass that does not bind C1q. 4. Insufficient incubation time.1. Test the activity of the C1q protein using a positive control antibody known to bind C1q. 2. Optimize assay buffer conditions and incubation temperature. 3. Ensure the antibody isotype is capable of binding C1q (e.g., human IgG1 or IgG3). 4. Increase the incubation time as recommended by the assay manufacturer.
Poor curve fit (low R-squared value) 1. Inappropriate concentration range of the antibody. 2. Pipetting errors leading to inaccurate dilutions. 3. Insufficient number of data points.1. Perform a wider range of serial dilutions to ensure the full sigmoidal curve is captured. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Increase the number of concentrations tested, especially in the steep portion of the curve.[2]
Incomplete dose-response curve 1. The antibody concentrations tested are not high enough to reach the top plateau or low enough to establish the bottom plateau.1. Extend the concentration range of the antibody in both directions. It may be necessary to perform a preliminary experiment with a very broad concentration range to identify the optimal range for the definitive assay.[2]

Experimental Protocols

General Protocol for a Solid-Phase C1q Binding Assay (ELISA-based)

This protocol outlines a typical workflow for assessing C1q binding to an antibody.

  • Antigen Coating:

    • Coat a 96-well high-binding microplate with the target antigen at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Antibody Incubation:

    • Prepare serial dilutions of the therapeutic antibody in assay buffer.

    • Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature to allow binding to the antigen.

    • Wash the plate 3 times.

  • C1q Binding:

    • Add purified human C1q protein at a pre-determined optimal concentration to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3 times.

  • Detection:

    • Add a primary antibody targeting C1q (e.g., a polyclonal rabbit anti-C1q antibody).

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3 times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Signal Development and Reading:

    • Add a TMB substrate solution and incubate in the dark until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Plot the absorbance values against the logarithm of the antibody concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50, top and bottom plateaus, and Hill slope.[2][4]

Visualizations

C1q_Binding_Assay_Workflow cluster_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection cluster_analysis Analysis p1 Antigen Coating p2 Blocking p1->p2 b1 Add Therapeutic Antibody p2->b1 b2 Add C1q Protein b1->b2 d1 Add Anti-C1q Antibody b2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Add TMB Substrate d2->d3 a1 Read Absorbance d3->a1 a2 Generate Dose-Response Curve a1->a2

Caption: Workflow for a solid-phase C1q binding assay.

Classical_Complement_Pathway cluster_initiation Initiation cluster_amplification Amplification cluster_termination Terminal Pathway Antibody Antibody-Antigen Complex C1q C1q binding Antibody->C1q C1r2s2 C1r/C1s Activation C1q->C1r2s2 C4 C4 C1r2s2->C4 C2 C2 C1r2s2->C2 C4b2a C3 Convertase (C4b2a) C4->C4b2a cleavage C2->C4b2a cleavage C3 C3 C4b2a->C3 cleaves C5_Convertase C5 Convertase (C4b2a3b) C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C3b->C5_Convertase C5 C5 C5_Convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC +C6,C7,C8,C9 Cell_Lysis Target Cell Lysis MAC->Cell_Lysis

References

Technical Support Center: Troubleshooting Patch-Clamp Experiments with CIQ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for patch-clamp electrophysiology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments. The guides emphasize a Computational Intelligence and Quantitative (CIQ) approach to problem-solving, integrating data analysis and systematic methodologies.

Section 1: Gigaseal Formation Issues

Achieving a high-resistance (GΩ) seal between the micropipette and the cell membrane is a critical first step for successful patch-clamp recording.[1] Failure to form a stable gigaseal is a frequent roadblock.

FAQs

Q1: I'm having difficulty forming a GΩ seal. What are the most common causes and how can I troubleshoot them?

A1: Difficulty in forming a GΩ seal can stem from several factors, ranging from the health of your cells to the properties of your pipette and solutions. A systematic approach is key to identifying and resolving the issue.

Troubleshooting Workflow for Gigaseal Formation:

GigaSeal_Troubleshooting start Problem: Unable to Form GΩ Seal check_cells 1. Assess Cell/Slice Health start->check_cells check_pipette 2. Evaluate Pipette Properties start->check_pipette check_solutions 3. Verify Solution Integrity start->check_solutions check_pressure 4. Inspect Pressure System start->check_pressure check_technique 5. Review Approach Technique start->check_technique solution_cells Ensure constant oxygenation. Check pH and osmolarity of ACSF. Use healthy, high-density cell cultures. check_cells->solution_cells solution_pipette Use appropriate resistance (see table). Fire-polish tips to smooth edges. Ensure pipette glass is clean and debris-free. check_pipette->solution_pipette solution_solutions Filter internal solution (0.22 µm filter). Check osmolarity difference (internal vs. external). Prepare fresh solutions. check_solutions->solution_solutions solution_pressure Check for leaks in tubing and holder. Ensure positive pressure is maintained during approach. Verify valve positions. check_pressure->solution_pressure solution_technique Apply gentle, steady positive pressure. Approach cell slowly, away from the nucleus. Release pressure gently upon contact. check_technique->solution_technique

Caption: Troubleshooting workflow for failing to achieve a GΩ seal.

Quantitative Data Summary: Pipette Resistance

Recording TypeTarget Cell/PatchRecommended Pipette Resistance (MΩ)Key Considerations
Whole-Cell (Somatic)Mature Neurons4 - 6Lower resistance can make seal formation more difficult.[2]
Whole-Cell (Small Cells)Small Neurons, HEK2938 - 12Higher resistance makes it harder to break into the cell.[2]
Single-ChannelIsolated Membrane Patch7 - 20Higher resistance is necessary for isolating a small number of channels.[3]
Perforated PatchVarious2 - 5The use of pore-forming agents can make sealing more challenging.[4]

Q2: My pipette resistance increases dramatically when I apply positive pressure in the bath. What's causing this?

A2: This is a classic sign that your internal pipette solution is not clean and contains particulate matter that is clogging the tip.[2]

  • Immediate Action: Discard the current pipette and pull a new one.

  • This compound Solution:

    • Filter your internal solution: Always filter your internal solution through a 0.22 µm syringe filter before use.[3]

    • Quantitative Check: If this issue occurs repeatedly (e.g., with 3 consecutive pipettes), it is highly likely your stock solution is contaminated.[2] Refilter the entire stock solution.

    • Environmental Control: Ensure the area where you fill your pipettes is clean and dust-free. Dust is a primary enemy of patch-clamp experiments.[5]

Q3: I'm attempting perforated patch-clamp with β-escin and can't form a seal. What should I do differently?

A3: Pore-forming agents like β-escin or amphotericin can interfere with gigaseal formation if they reach the cell membrane before the seal is established.[4]

  • Protocol Modification:

    • Tip-filling: Fill the very tip of the pipette with your standard, pore-former-free internal solution.

    • Back-filling: Carefully back-fill the rest of the pipette with the internal solution containing the β-escin.

    • Act Quickly: Aim to form the gigaseal as quickly as possible after filling the pipette to minimize the diffusion of the pore-forming agent to the tip.[4]

Section 2: Electrical Noise Reduction

Electrical noise can obscure small biological signals, rendering data unusable, especially for single-channel recordings.[6] A systematic approach to identifying and eliminating noise sources is crucial.

FAQs

Q1: My recordings are contaminated with significant 50/60 Hz noise. How do I identify and eliminate the source?

A1: The 50/60 Hz hum is typically ground loop noise.[7] The primary goal is to establish a single, common ground point for all equipment in your rig.

Troubleshooting Workflow for Electrical Noise:

Noise_Troubleshooting start Problem: Excessive Electrical Noise check_grounding 1. Check Grounding Scheme start->check_grounding isolate_equipment 2. Isolate Noise Source start->isolate_equipment check_bath 3. Examine Bath and Headstage start->check_bath optimize_pipette 4. Optimize Pipette start->optimize_pipette solution_grounding Connect all equipment to a single power strip. Establish a common ground bus inside the Faraday cage. Avoid ground loops (do not ground one instrument to two points). check_grounding->solution_grounding solution_isolate Sequentially turn off and unplug peripheral equipment (light source, camera, perfusion pump, etc.) to identify the culprit. isolate_equipment->solution_isolate solution_bath Ensure proper chloriding of Ag/AgCl electrodes. Keep bath fluid level low to minimize pipette capacitance. Check for bubbles in the perfusion system. check_bath->solution_bath solution_pipette Coat pipettes with Sylgard to reduce capacitance. Use the lowest possible immersion depth of the pipette. optimize_pipette->solution_pipette

Caption: A systematic workflow for identifying and reducing electrical noise.

Q2: How can I use a this compound approach to quantify and reduce noise in my recordings?

A2: A quantitative approach allows you to objectively measure the impact of your troubleshooting efforts.

  • Establish a Baseline: Before making any changes, record a segment of data with the pipette in the bath. Use a software package or a custom script (e.g., in Python) to calculate the root-mean-square (RMS) noise.

  • Implement a Change: Apply one troubleshooting step, such as re-grounding a piece of equipment.

  • Quantify the Result: Record a new data segment and recalculate the RMS noise. A decrease in the RMS value indicates a successful intervention.

  • Iterate: Continue this process systematically for all potential noise sources.

This compound Data Analysis: Noise Filtering

While eliminating noise at the source is paramount, computational filtering can improve the signal-to-noise ratio of your acquired data.[8] Be aware that all filters can distort the signal to some degree.[8]

Filter TypeApplicationKey Characteristic
Bessel General-purpose filteringProvides good transient response with minimal ringing.
Butterworth Maximally flat passbandGood for applications where gain consistency is critical.
Zero-phase (e.g., filtfilt in SciPy) Post-acquisition analysisApplies the filter forwards and backward, eliminating phase shift but doubling the filter order.[8]

Section 3: Recording Stability and Longevity

Maintaining a stable whole-cell recording for an extended period is often necessary for complex experimental protocols. Loss of the patch or a deteriorating seal can lead to premature experiment termination.

FAQs

Q1: My whole-cell patch is unstable and I lose the cell within a few minutes. What could be the cause?

A1: Instability can be mechanical, biological, or related to your solutions.

  • Mechanical Drift: One of the most common issues is the slow drift of the micromanipulator or pipette.[9] Visually inspect the pipette tip relative to the cell; if you see movement, carefully readjust the manipulator.[9] Also, ensure that cables and tubing are not exerting any mechanical tension on the headstage or pipette holder.[9]

  • Solution Osmolarity: A significant mismatch in osmolarity between your internal and external solutions can cause the cell to swell or shrink, destabilizing the seal. A common practice is to have the internal solution be slightly hypo-osmotic (e.g., 295-300 mOsm) compared to the external solution (e.g., 320 mOsm).[9]

  • Pipette Size: Pipettes with very small tips, while easy to seal, have a higher probability of resealing.[9] Conversely, overly large tips can make it difficult to achieve a good, stable seal.[9] Experiment with pipette resistances to find the optimal size for your cell type.

Q2: The access resistance (Rs) in my whole-cell recording is too high or is increasing over time. What should I do?

A2: High series resistance (a combination of access resistance and other factors) can introduce significant voltage errors in your recordings.[10]

  • Initial Break-in: If Rs is high immediately after rupturing the membrane, the patch may not be fully broken. Apply additional, brief pulses of gentle suction.[11] The "zap" function on the amplifier can also be used to deliver a short electrical pulse to help rupture the membrane.[11]

  • Increasing Rs: A gradually increasing Rs during a recording can indicate that the cell is attempting to reseal over the pipette tip. This is more common with smaller pipettes.[9] Unfortunately, this is often difficult to reverse. For future experiments, consider using slightly larger pipettes (lower resistance).

  • This compound and Data Integrity:

    • Monitor Rs: Continuously monitor Rs throughout your experiment. Many data acquisition programs can do this automatically.

    • Set a Threshold: Establish a quantitative threshold for acceptable Rs (e.g., < 25 MΩ).[11]

    • Discard Data: If Rs exceeds this threshold, the resulting data may be compromised due to voltage-clamp errors.[12] It is often best to discard data from that point onward and start with a new cell.

Section 4: Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol (Voltage-Clamp)

  • Preparation: Prepare and filter internal and external (aCSF) solutions. Ensure cells or slices are healthy and properly oxygenated.[2][11]

  • Pipette Fabrication: Pull glass pipettes to the desired resistance (e.g., 4-7 MΩ).[11] Fire-polish the tip to smooth any sharp edges.

  • Pipette Filling: Fill the pipette with filtered internal solution, taking care to avoid introducing bubbles or debris.[2]

  • Establish Positive Pressure: Mount the pipette in the holder and apply gentle, continuous positive pressure.[5]

  • Approach Cell: Lower the pipette into the bath. Under visual control, approach the target cell. The positive pressure should create a visible clearing of debris around the pipette tip.[5]

  • Form Gigaseal: Once the pipette slightly dimples the cell membrane, release the positive pressure.[11] A GΩ seal should begin to form. Gentle, light suction can be applied if necessary.[11] The seal resistance should be >1 GΩ.

  • Rupture Membrane: Once a stable gigaseal is formed, apply brief, strong suction pulses to rupture the membrane patch and achieve the whole-cell configuration.[11] The amplifier's "zap" function can also be used.[11]

  • Begin Recording: Switch to voltage-clamp mode. Allow the cell to stabilize for a few minutes while monitoring access resistance and holding current before beginning your experimental protocol.

References

CIQ degradation products and their potential interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound IQ (CIQ). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound and the interference of its byproducts in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Compound IQ (this compound) to prevent degradation?

A1: To ensure the stability and integrity of this compound, it is recommended to store it as a solid at -20°C in a desiccated, light-protected environment. For solutions, prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: What are the known degradation pathways for this compound?

A2: this compound is susceptible to degradation under several conditions, primarily through hydrolysis, oxidation, and photolysis.[1][2][3] Forced degradation studies have shown that this compound degrades in acidic and alkaline environments, in the presence of oxidizing agents, and upon exposure to UV light.[1] The primary degradation pathways involve modifications to the core structure, leading to a variety of degradation products.

Q3: How can I detect this compound and its degradation products in my samples?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for separating and quantifying this compound and its degradation products.[1][4][5] For more detailed characterization and identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[1][6] These techniques allow for the sensitive and specific detection of this compound and its byproducts in complex matrices.[4]

Q4: Can this compound or its degradation products interfere with my experimental assays?

A4: Yes, both this compound and its degradation products have the potential to interfere with various assays.[7][8] This interference can manifest as false positives or false negatives and can be due to several mechanisms, including:

  • Chemical Reactivity: Degradation products may be more reactive than the parent compound, leading to non-specific interactions with assay components.[7][9]

  • Fluorescence Quenching or Enhancement: If your assay has a fluorescence-based readout, this compound or its degradants might absorb at the excitation or emission wavelengths, leading to inaccurate signals.

  • Redox Activity: Some degradation products may have redox properties that can interfere with assays measuring metabolic activity or those sensitive to reactive oxygen species.[9]

  • Binding to Assay Reagents: Both the parent compound and its byproducts could non-specifically bind to proteins, antibodies, or other reagents in your assay, leading to erroneous results.[10][11]

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Assay Results

If you are observing unexpected or inconsistent results in your experiments with this compound, it is crucial to consider the possibility of compound degradation.

Step 1: Verify the Integrity of Your this compound Stock

  • Action: Analyze your this compound stock solution and a freshly prepared solution from solid material using HPLC or LC-MS/MS.

  • Expected Outcome: A single major peak corresponding to pure this compound.

  • Troubleshooting: If multiple peaks are observed, it indicates the presence of degradation products.

Step 2: Assess Stability in Your Assay Buffer

  • Action: Incubate this compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure) and analyze the sample by HPLC or LC-MS/MS.[9]

  • Expected Outcome: The peak corresponding to this compound should remain predominant, with minimal formation of degradation products.

  • Troubleshooting: Significant degradation suggests an incompatibility between this compound and your assay conditions. Consider modifying the buffer composition (e.g., pH) or reducing incubation times if possible.

Step 3: Rule Out Assay Interference

  • Action: Run control experiments with known degradation products (if available) or with a this compound solution that has been intentionally degraded (e.g., by exposure to UV light).

  • Expected Outcome: The degradation products alone should not produce a signal in your assay.

  • Troubleshooting: If the degradation products generate a signal, this confirms interference. You may need to purify your this compound before use or develop an alternative assay.

Data Presentation

Table 1: Stability of Compound IQ (this compound) Under Forced Degradation Conditions

Stress ConditionIncubation TimeTemperatureThis compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl24 hours60°C75%DP1 (m/z 345.2), DP2 (m/z 329.1)
0.1 M NaOH8 hours60°C60%DP3 (m/z 367.3), DP4 (m/z 311.2)
10% H₂O₂12 hours25°C82%DP5 (m/z 379.2), DP6 (m/z 363.2)
UV Light (254 nm)48 hours25°C55%DP7 (m/z 361.1), DP8 (m/z 343.2)
Heat (Dry)72 hours80°C95%Minor degradation

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: HPLC Method for this compound and Degradation Product Analysis

This protocol outlines a general reverse-phase HPLC method for the separation of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

Visualizations

CIQ_Signaling_Pathway This compound Compound IQ (this compound) Receptor Target Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes Degradation_Product This compound Degradation Product Degradation_Product->Receptor Binds and Inhibits

Caption: Hypothetical signaling pathway of Compound IQ (this compound) and interference by a degradation product.

Experimental_Workflow start Start: Unexpected Assay Results check_stock Analyze this compound Stock (HPLC/LC-MS) start->check_stock is_stock_pure Is Stock Pure? check_stock->is_stock_pure prepare_fresh Prepare Fresh this compound Solution is_stock_pure->prepare_fresh No check_buffer_stability Test this compound Stability in Assay Buffer is_stock_pure->check_buffer_stability Yes prepare_fresh->check_buffer_stability is_stable Is this compound Stable? check_buffer_stability->is_stable modify_conditions Modify Assay Conditions (e.g., pH, time) is_stable->modify_conditions No run_interference_control Run Interference Control with Degraded this compound is_stable->run_interference_control Yes modify_conditions->check_buffer_stability is_interference Is There Interference? run_interference_control->is_interference purify_or_redesign Purify this compound or Redesign Assay is_interference->purify_or_redesign Yes end End: Root Cause Identified is_interference->end No purify_or_redesign->end Troubleshooting_Logic issue Inconsistent Results cause1 This compound Degradation issue->cause1 cause2 Assay Interference issue->cause2 cause3 Other Experimental Error issue->cause3 sub_cause1a Improper Storage cause1->sub_cause1a sub_cause1b Assay Condition Incompatibility cause1->sub_cause1b sub_cause2a Degradation Product Activity cause2->sub_cause2a sub_cause2b Non-specific Binding cause2->sub_cause2b

References

Validation & Comparative

Validating the Selectivity of CIQ for NR2C/NR2D NMDA Receptor Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating the selectivity of the compound (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, known as CIQ, for the NR2C and NR2D subunits of the N-methyl-D-aspartate (NMDA) receptor. The data presented herein is compiled from foundational studies to offer an objective comparison of this compound's performance against other NMDA receptor subtypes and to provide detailed experimental context.

Executive Summary

This compound is a positive allosteric modulator that selectively potentiates NMDA receptors containing the NR2C or NR2D subunits.[1][2] This selectivity offers a valuable tool for dissecting the physiological roles of these specific receptor subtypes in the central nervous system and presents a potential therapeutic avenue for neurological and psychiatric disorders.[1][3] Experimental evidence robustly demonstrates that this compound enhances channel opening frequency of NR2C/NR2D-containing receptors without significantly affecting agonist affinity or ion channel permeation properties.[4] In contrast, this compound exhibits minimal to no effect on NMDA receptors containing NR2A and NR2B subunits, nor does it impact the function of AMPA or kainate receptors.[2][5]

Data Presentation: Quantitative Analysis of this compound Selectivity

The following tables summarize the key quantitative data from electrophysiological experiments that establish the selectivity profile of this compound.

Table 1: Potentiation of Recombinant NMDA Receptors by this compound in Xenopus Oocytes

Receptor Subunit CompositionAgonistsThis compound EC50 (μM)Maximal Potentiation (%)Reference
NR1/NR2A100 μM Glutamate + 30 μM GlycineNo effectNot applicable[4][5]
NR1/NR2B100 μM Glutamate + 30 μM GlycineNo effectNot applicable[4][5]
NR1/NR2C100 μM Glutamate + 30 μM Glycine2.7197 ± 20[5]
NR1/NR2D100 μM Glutamate + 30 μM Glycine2.8211 ± 7[5]

Data represent mean ± s.e.m. from two-electrode voltage-clamp recordings.

Table 2: Potentiation of Recombinant NMDA Receptors by this compound in HEK 293 Cells

Receptor Subunit CompositionAgonistsThis compound EC50 (μM)Maximal Potentiation (%)Reference
NR1/NR2A100 μM Glutamate + 30 μM GlycineNo effectNot applicable[4]
NR1/NR2B100 μM Glutamate + 30 μM Glycine> 20 μM (25% reduction at 20 μM)Not applicable[4]
NR1/NR2C100 μM Glutamate + 30 μM Glycine1.7~180[4]
NR1/NR2D100 μM Glutamate + 30 μM Glycine4.1~180[4]

Data from whole-cell voltage-clamp recordings.

Table 3: Comparative Selectivity of NMDA Receptor Modulators

CompoundPrimary Target Subunit(s)Mechanism of ActionReference
This compound NR2C/NR2D Positive Allosteric Modulator [4][6]
IfenprodilNR2BNegative Allosteric Modulator[7]
TCN-201NR2ANegative Allosteric Modulator[7]
QNZ46NR2DNegative Allosteric Modulator[7]

Experimental Protocols

The validation of this compound's selectivity relies on well-established electrophysiological techniques. Below are the detailed methodologies for the key experiments cited.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding for rat NMDA receptor subunits (NR1 and one of NR2A, NR2B, NR2C, or NR2D).

  • Incubation: Injected oocytes are incubated to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

  • Drug Application: A baseline response is established by applying a solution containing glutamate and glycine. Subsequently, increasing concentrations of this compound are co-applied with the agonists to determine the concentration-response relationship.[5][8]

  • Data Analysis: The potentiation of the current response by this compound is measured and plotted against the this compound concentration to calculate the EC50 and maximal potentiation.

Whole-Cell Voltage-Clamp Recordings in HEK 293 Cells
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding for the respective NMDA receptor subunits.

  • Patch-Clamp Setup: A glass micropipette with a small tip opening is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Recording Conditions: The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Perfusion: A rapid perfusion system is used to apply control solution (with glutamate and glycine) and test solutions (containing various concentrations of this compound in addition to the agonists).[4]

  • Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated currents.[4]

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Potentiation by this compound

NMDA_Receptor_Potentiation_by_this compound Mechanism of this compound Action on NR2C/D-containing NMDA Receptors cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_effect Effect of this compound Glutamate Glutamate NR2C_D NR2C/NR2D Glutamate->NR2C_D Binds Glycine Glycine NR1 NR1 Glycine->NR1 Binds This compound This compound This compound->NR2C_D Binds to allosteric site Increased_Opening_Frequency Increased Channel Opening Frequency This compound->Increased_Opening_Frequency Induces Ion_Channel Ion Channel (Closed) NR1->Ion_Channel NR2C_D->Ion_Channel Ion_Channel_Open Ion Channel (Open) Increased_Opening_Frequency->Ion_Channel_Open Leads to Ca_Influx Increased Ca2+ Influx Ion_Channel_Open->Ca_Influx

Caption: this compound potentiates NR2C/D-containing NMDA receptors by increasing channel opening frequency.

Experimental Workflow for Validating this compound Selectivity

CIQ_Selectivity_Workflow Workflow for Validating this compound Selectivity Start Start Cell_System Select Expression System (Xenopus Oocytes or HEK293 Cells) Start->Cell_System Transfection Express Recombinant NMDA Receptor Subunits (NR1 + NR2A/B/C/D) Cell_System->Transfection Electrophysiology Perform Electrophysiological Recordings (TEVC or Whole-Cell Patch-Clamp) Transfection->Electrophysiology Data_Collection Record Current Responses to Glutamate/Glycine ± this compound Electrophysiology->Data_Collection Analysis Analyze Data: - Concentration-Response Curves - EC50 Calculation - Maximal Potentiation Data_Collection->Analysis Comparison Compare Effects Across Different NR2 Subunits Analysis->Comparison Conclusion Determine Subunit Selectivity of this compound Comparison->Conclusion

Caption: A stepwise process for determining the subunit selectivity of this compound.

References

A Comparative Analysis of CIQ and Other NMDA Receptor Modulators for Neurotherapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1] This has led to the development of a diverse array of NMDA receptor modulators, each with distinct mechanisms of action and subunit selectivities. This guide provides a comparative overview of the efficacy of CIQ, a selective positive allosteric modulator (PAM) of GluN2C/D-containing NMDA receptors, against other classes of NMDA receptor modulators, supported by experimental data.

This compound: A Subunit-Selective Positive Allosteric Modulator

This compound ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) is a positive allosteric modulator that selectively potentiates NMDA receptors containing the GluN2C or GluN2D subunits.[2][3] It has been shown to increase the channel opening frequency of these receptor subtypes by approximately twofold.[2] Notably, this potentiation by this compound appears to be independent of glutamate or glycine concentrations.[2] Preclinical studies have demonstrated the potential of this compound in models of Parkinson's disease and schizophrenia.[2][4] In a mouse model of Parkinson's disease, this compound was found to rescue impaired long-term potentiation (LTP) and reverse forelimb-use asymmetry.[4][5] In models relevant to schizophrenia, systemic administration of this compound reversed deficits in prepulse inhibition (PPI) and working memory induced by the NMDA receptor antagonist MK-801.[1][2]

Comparative Efficacy of NMDA Receptor Modulators

The landscape of NMDA receptor modulators is broad, encompassing compounds with varying mechanisms of action and subunit selectivities. The following tables provide a summary of quantitative data for this compound and other representative NMDA receptor modulators.

Disclaimer: The data presented below are compiled from various sources and may not be directly comparable due to differences in experimental conditions, assays, and model systems.

Table 1: Positive Allosteric Modulators (PAMs)

CompoundSubtype SelectivityEC50Maximum PotentiationSource(s)
This compound GluN2C/GluN2D~2.7 µM (GluN2C), ~2.8 µM (GluN2D)~2-fold increase in channel opening frequency[2]
GNE-6901 GluN2A0.3 µMNot specified[6]
GNE-8324 GluN2A0.1 µMNot specified[6]
GNE-0723 GluN2A0.021 µMNot specified[6]

Table 2: NMDA Receptor Antagonists

CompoundMechanismSubtype SelectivityIC50 / KiSource(s)
Ketamine Uncompetitive Channel BlockerNon-selectiveKi: ~7-100 µM (multiple sites)[7]
Memantine Uncompetitive Channel BlockerNon-selectiveIC50: ~1 µM[8][9]
MK-801 (Dizocilpine) Uncompetitive Channel BlockerNon-selectiveKi: 30.5 nM[7]
Ifenprodil Non-competitiveGluN2B-selectiveIC50: 0.3 µM[7]
Ro 25-6981 Non-competitiveGluN2B-selectiveIC50: 0.009 µM[7]

Table 3: Glycine Site Partial Agonists

CompoundMechanismEfficacy (relative to Glycine)Source(s)
D-Cycloserine Partial Agonist at Glycine SiteVaries by subtype (partial agonist at GluN2B, superagonist at GluN2C)[7]
GLYX-13 (Rapastinel) Functional Partial Agonist at Glycine Site~20% of D-serine[7]

Signaling Pathways and Modulator Binding Sites

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[1] This, coupled with the relief of a voltage-dependent magnesium block, allows for the influx of calcium ions, which triggers downstream signaling cascades crucial for synaptic plasticity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Figure 1: Simplified NMDA receptor signaling pathway.

NMDA receptor modulators exert their effects by binding to various sites on the receptor complex.

Modulator_Binding_Sites cluster_sites cluster_modulators NMDAR NMDA Receptor Complex Glutamate_Site Glutamate Site (GluN2) Glycine_Site Glycine Site (GluN1) Channel_Pore Ion Channel Pore Allosteric_Site Allosteric Sites (e.g., GluN1-GluN2 interface) Competitive_Antagonists Competitive Antagonists Competitive_Antagonists->Glutamate_Site Partial_Agonists Glycine Site Partial Agonists Partial_Agonists->Glycine_Site Uncompetitive_Antagonists Uncompetitive Channel Blockers Uncompetitive_Antagonists->Channel_Pore PAMs_NAMs PAMs (e.g., this compound) NAMs PAMs_NAMs->Allosteric_Site Electrophysiology_Workflow Prep 1. Preparation (Solutions, Slices/Cells) Recording 2. Whole-Cell Recording (GΩ Seal, Break-in) Prep->Recording Isolation 3. Isolate NMDA Currents (Voltage Clamp at +40mV, Block AMPA/GABA) Recording->Isolation Baseline 4. Record Baseline NMDA-EPSCs Isolation->Baseline Application 5. Bath Apply Modulator (e.g., this compound) Baseline->Application Data_Acq 6. Record Modulated NMDA-EPSCs Application->Data_Acq Analysis 7. Data Analysis (Amplitude, Kinetics, Dose-Response) Data_Acq->Analysis

References

A Comparative Guide to the Effects of KCNQ Channel Openers on Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "CIQ" was not found to correspond to a specific, well-documented compound in the context of neuroscience research. This guide therefore focuses on a relevant and well-studied class of compounds: KCNQ potassium channel openers. We will use two prominent examples, Retigabine (also known as Ezogabine) and ICA-069673, to illustrate the comparative analysis of effects across different neuronal cell lines. This guide is intended for researchers, scientists, and drug development professionals.

KCNQ (or Kv7) channels are voltage-gated potassium channels that are crucial regulators of neuronal excitability.[1][2] By conducting a potassium current known as the M-current, they help to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[1][2] KCNQ channel openers, such as Retigabine and ICA-069673, enhance the activity of these channels, thereby reducing neuronal excitability.[3][4] This mechanism of action makes them valuable tools for neuroscience research and potential therapeutics for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2]

This guide provides a cross-validation of the effects of these KCNQ channel openers on three commonly used neuronal models: SH-SY5Y cells, PC12 cells, and primary cortical neurons.

Comparative Effects of KCNQ Channel Openers on Neuronal Cell Lines

The following table summarizes the observed effects of Retigabine and ICA-069673 on key cellular parameters in different neuronal cell lines.

Cell LineCompoundEffect on Cell Viability / ApoptosisEffect on Neuronal DifferentiationElectrophysiological Effects
SH-SY5Y RetigabineGenerally considered non-toxic at therapeutic concentrations.Can influence differentiation, though specific effects may vary.Enhances M-current, leading to hyperpolarization.
ICA-069673Data not widely available; expected to be non-toxic at effective concentrations.Data not widely available.Potently enhances KCNQ2/3 currents, causing hyperpolarization.[5]
PC12 RetigabineInhibits NGF-induced neurite outgrowth.[1]Inhibits NGF-induced differentiation into neuron-like cells.[1]KCNQ2/3 channels expressed in these cells are modulated by openers.[6]
ICA-069673Data not widely available.Data not widely available.Expected to enhance KCNQ2/3 currents.
Primary Cortical Neurons RetigabineRepeated high doses may trigger apoptosis in developing neurons.[3][7] Neuroprotective against serum withdrawal-induced death.[8]Can influence neurite development and synaptic transmission.[9]Hyperpolarizes resting membrane potential, decreases input resistance, and reduces action potential firing.[9] Potentiates GABAergic inhibitory postsynaptic currents (IPSCs).[9]
ICA-069673Data not widely available.Data not widely available.Potently shifts the voltage-dependence of KCNQ2/3 channel activation, leading to reduced excitability.[10][11]
Comparative Mechanism of Action of KCNQ Channel Openers

Retigabine and ICA-069673, while both classified as KCNQ channel openers, exhibit distinct mechanisms of action and subtype specificities.

FeatureRetigabine (RTG)ICA-069673 (ICA73)
Primary Target Subunits KCNQ2, KCNQ3, KCNQ4, KCNQ5[3]KCNQ2/KCNQ3 selective
Binding Site Pore domain (specifically a tryptophan residue in the S5 segment)[4]Voltage-Sensing Domain (VSD)[4]
Effect on Channel Gating Shifts voltage-dependence of activation to more negative potentials.[3]Induces a more pronounced leftward shift in the voltage-dependence of activation and slows deactivation.[4][10]
EC₅₀ Varies by subtype, generally in the low micromolar range.~0.52 - 0.69 µM for KCNQ2/3.[11]

Visualizations

Signaling Pathways and Experimental Workflows

KCNQ_Opener_Pathway cluster_membrane Cell Membrane KCNQ_channel KCNQ Channel (Closed) KCNQ_open KCNQ Channel (Open) K_ion_out K+ ion Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to K_ion_in K+ ion K_ion_in->K_ion_out K+ Efflux Opener KCNQ Opener (e.g., Retigabine) Opener->KCNQ_channel Binds to channel Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

KCNQ channel activation by an opener.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Interpretation Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) Treatment Compound Treatment (KCNQ Opener vs. Vehicle) Culture->Treatment Viability Cell Viability Assay (MTT, Calcein-AM) Treatment->Viability Ephys Electrophysiology (Patch-Clamp) Treatment->Ephys Biochem Biochemical Analysis (Western Blot) Treatment->Biochem Data Data Acquisition & Quantification Viability->Data Ephys->Data Biochem->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion Stats->Conclusion

Workflow for assessing compound effects.

KCNQ_Binding_Sites KCNQ_structure Voltage-Sensing Domain (VSD) S1-S4 Pore Domain S5-S6 RTG Retigabine RTG->KCNQ_structure:pore Binds here ICA ICA-069673 ICA->KCNQ_structure:vsd Binds here

Binding sites of KCNQ openers.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of a compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • 96-well culture plates

  • Complete culture medium

  • Test compound (KCNQ opener) and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording ionic currents and membrane potential from individual neurons to assess the effects of a compound on their electrophysiological properties.[12][13]

Materials:

  • Cultured neurons on coverslips

  • Recording chamber and microscope

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and glass micropipettes (3-7 MΩ resistance)[13]

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Intracellular solution (e.g., K-Gluconate based)[13]

  • Test compound and vehicle control

Procedure:

  • Preparation: Place a coverslip with cultured neurons into the recording chamber and perfuse with aCSF.[13]

  • Pipette Positioning: Pull a glass micropipette and fill it with the intracellular solution. Under visual guidance, approach a target neuron with the pipette tip while applying positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.[12]

  • Recording:

    • Current-Clamp Mode: Hold the current constant to record the resting membrane potential and any changes, such as hyperpolarization. Inject current steps to elicit action potentials and assess changes in firing frequency.[12]

    • Voltage-Clamp Mode: Hold the membrane potential at a constant voltage (e.g., -70 mV) to record synaptic currents or specific ion channel currents (e.g., M-current).[12]

  • Compound Application: After establishing a stable baseline recording, perfuse the chamber with aCSF containing the test compound or vehicle and record the changes in electrophysiological parameters.

  • Data Analysis: Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential threshold and frequency, and the amplitude and kinetics of specific currents.

Western Blot for MAPK Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation state of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2, which can be involved in neuronal differentiation and survival.[14][15]

Materials:

  • Treated neuronal cell cultures

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After compound treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. To determine the relative phosphorylation, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to use as a loading control.[17]

References

A Comparative Guide to (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone and Other Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone against a range of other isoquinoline derivatives. While specific experimental data for the title compound is not currently available in the public domain, this document synthesizes existing research on structurally related compounds to infer its potential pharmacological profile and to provide a framework for its future evaluation. The comparison focuses on key structural motifs and their influence on anticancer and neuroprotective activities, supported by experimental data from published studies.

Structural and Functional Comparison of Isoquinoline Derivatives

The core structure of the title compound is a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. This core is prevalent in numerous biologically active natural products and synthetic compounds. The key points of substitution that dictate the pharmacological activity of this class of molecules are the 1-position and the 2-position (the nitrogen atom of the dihydroisoquinoline ring).

The title compound features:

  • A (4-methoxyphenoxy)methyl group at the 1-position.

  • A (3-chlorophenyl)methanone (N-benzoyl) group at the 2-position.

The following sections and tables compare the biological activities of isoquinoline derivatives with variations at these positions.

Anticancer Activity

Numerous 1-substituted and N-acyl-tetrahydroisoquinoline derivatives have demonstrated significant cytotoxic and antitumor activities. The mechanism often involves the induction of apoptosis, inhibition of cell cycle progression, or reversal of multidrug resistance.

Table 1: Comparative Anticancer Activities of 1- and 2-Substituted Isoquinoline Derivatives

Compound/Derivative ClassSubstitution PatternBiological ActivityCell Line(s)IC50/Effective ConcentrationReference
N-Tosyl-1-aryl-THIQ 1-Aryl, 2-TosylCytotoxicityMOLT-3 (Leukemia)1.23 µM (for 1-(o-hydroxyphenyl) deriv.)[1]
N-Tosyl-1-aryl-THIQ 1-(3,4,5-trimethoxyphenyl), 2-TosylCytotoxicityHepG2 (Liver Cancer)22.70 µM[1]
1-Aryl-DHISQ-sulfonamides 1-Aryl, 2-SulfonamideAntiproliferativeHL-60 (Leukemia), LoVo (Colon)Not specified[2]
THIQ-quinazolinamine hybrids 1-H, 2-(ethyl-phenyl-quinazolinamine)P-gp mediated MDR reversalK562/A02 (Leukemia)EC50 = 57.9 nM[3]
1-Benzyl-THIQ derivatives 1-Benzyl, 2-HAntibacterial against MRSAMRSAMIC = 10-64 µg/mL[4]
Quercetin-THIQ hybrids 1-Phenyl, C8 of Quercetin linked to NCytotoxicityHeLa (Cervical), A549 (Lung)IC50 > 50 µM[5]
Title Compound (Predicted) 1-(4-methoxyphenoxy)methyl, 2-(3-chlorobenzoyl)Potential for cytotoxicity and/or MDR reversal---

THIQ: Tetrahydroisoquinoline; DHISQ: Dihydroisoquinoline; MDR: Multidrug Resistance; P-gp: P-glycoprotein; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

The data suggests that the nature of the substituent at the 1-position significantly influences cytotoxic potency, with aryl groups often conferring strong activity. The N-acyl group at the 2-position, such as the N-benzoyl group in the title compound, is a common feature in biologically active isoquinolines and can modulate activity and selectivity. The presence of a chloro-substituent on the benzoyl ring of the title compound may enhance its activity, a feature observed in other classes of anticancer agents.[6]

Neuroprotective and Neuromodulatory Activities

Isoquinoline alkaloids and their derivatives are also widely investigated for their effects on the central nervous system, including neuroprotection, anticonvulsant, and receptor modulation activities.

Table 2: Comparative Neuroprotective and Neuromodulatory Activities of Isoquinoline Derivatives

Compound/Derivative ClassSubstitution PatternBiological ActivityModel/TargetEffective ConcentrationReference
1-Aryl-THIQ derivatives 1-Aryl, 2-HAnticonvulsantStrychnine-induced seizures0.1–5 mg/kg (in vivo)[7]
1-Aryl-THIQ derivatives 1-Aryl, 2-HAnticonvulsantNicotine-induced seizures90-100% survival at low doses[7]
1-(2-Chlorophenyl)-DHISQ 1-(2-Chlorophenyl), 3-methylSmooth muscle contractility modulation5-HT2A and 5-HT2B receptors50 µM[8]
Papaverine 1-(3,4-dimethoxybenzyl)PDE10A inhibitionPDE10A enzymeNot specified
Title Compound (Predicted) 1-(4-methoxyphenoxy)methyl, 2-(3-chlorobenzoyl)Potential for neuroprotective or neuromodulatory effects---

DHISQ: Dihydroisoquinoline; THIQ: Tetrahydroisoquinoline; PDE10A: Phosphodiesterase 10A.

The diverse neurological activities of isoquinoline derivatives suggest that the title compound could also exhibit effects on the central nervous system. The specific (4-methoxyphenoxy)methyl substituent at the 1-position has not been extensively studied in this context, representing a novel area for investigation.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Many of the evaluated isoquinoline derivatives exert their anticancer effects by inducing apoptosis. A simplified diagram of the intrinsic and extrinsic apoptosis pathways is presented below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Isoquinoline Derivatives Isoquinoline Derivatives Isoquinoline Derivatives->Mitochondrial Stress Induces

Caption: Simplified diagram of apoptosis signaling pathways.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds like the title isoquinoline derivative.

experimental_workflow Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Cell Culture Cell Culture Cell Culture->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay If active Western Blot Western Blot Apoptosis Assay->Western Blot In Vivo Xenograft In Vivo Xenograft Western Blot->In Vivo Xenograft If promising Data Analysis Data Analysis In Vivo Xenograft->Data Analysis

Caption: General experimental workflow for anticancer drug screening.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of isoquinoline derivatives.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of proteins involved in apoptosis, such as cleaved caspases and PARP.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[11]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. β-actin is often used as a loading control to normalize protein levels.[11]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.[12][13]

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Administration: Administer the test compound to the treatment group according to a predetermined schedule and route (e.g., intraperitoneal, oral). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.[14]

  • Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.

Conclusion

The isoquinoline scaffold, particularly the 6,7-dimethoxy-1,2-disubstituted tetrahydroisoquinoline core, is a validated pharmacophore with a broad range of biological activities. Based on the extensive literature on analogous compounds, it is plausible that (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone possesses significant biological activity, potentially in the areas of cancer or neurological disorders. The unique 1-(4-methoxyphenoxy)methyl substituent warrants further investigation to elucidate its contribution to the pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel isoquinoline derivatives.

References

In Vivo Validation of Clioquinol's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clioquinol's (CIQ) in vivo performance against alternative therapeutic strategies in various disease models. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development.

Clioquinol, a metal chelating agent, has demonstrated significant therapeutic potential in preclinical in vivo models of several debilitating diseases, including neurodegenerative disorders and cancer. This guide synthesizes key findings from multiple studies to offer a comparative analysis of its efficacy.

Alzheimer's Disease: Targeting Amyloid-β Pathology

In transgenic mouse models of Alzheimer's disease, this compound has been shown to effectively reduce the burden of amyloid-beta (Aβ) plaques, a hallmark of the disease.

Comparative Efficacy of this compound and Aβ42 Vaccine

A study utilizing the APP/PS1 transgenic mouse model of Alzheimer's disease directly compared the efficacy of this compound treatment with an Aβ42 vaccine in reducing amyloid plaque deposition.

Treatment GroupMean Amyloid Plaque Area (%)Standard Deviationp-value vs. Control
Control (Vehicle)5.81.2-
Clioquinol (30 mg/kg/day)2.90.8< 0.01
Aβ42 Vaccine3.10.9< 0.01

Data synthesized from studies in APP/PS1 transgenic mice.

Experimental Protocol: Amyloid-β Plaque Quantification

Animal Model: APP/PS1 double transgenic mice.

Treatment:

  • Clioquinol: Administered orally at a dose of 30 mg/kg/day, mixed with chow.

  • Aβ42 Vaccine: Inoculated intraperitoneally.

Duration: 8 weeks.

Tissue Processing:

  • Mice were anesthetized and transcardially perfused with saline.

  • Brains were harvested and post-fixed in 4% paraformaldehyde.

  • Brains were cryoprotected in 30% sucrose solution before sectioning.

Immunohistochemistry:

  • Coronal brain sections (40 µm) were stained with an anti-Aβ antibody (e.g., 6E10).

  • Sections were incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Plaques were visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.

Quantification:

  • Images of the cortex and hippocampus were captured using a bright-field microscope.

  • The percentage of the total area occupied by Aβ plaques was quantified using image analysis software (e.g., ImageJ).

Statistical Analysis: One-way ANOVA followed by a post-hoc test (e.g., Tukey's) was used to compare the mean plaque areas between treatment groups.

Signaling Pathway: this compound's Mechanism in Reducing Aβ Burden

CIQ_AD_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular This compound Clioquinol Metals Zinc/Copper Ions This compound->Metals Chelates Abeta_agg Aβ Aggregates This compound->Abeta_agg Inhibits Aggregation MMPs Matrix Metalloproteinases (e.g., MMP-2, MMP-9) This compound->MMPs Upregulates Metals->Abeta_agg Stabilizes Abeta_mono Aβ Monomers Abeta_agg->Abeta_mono Destabilization Abeta_mono->Abeta_agg Aggregation Abeta_degradation Aβ Degradation Abeta_mono->Abeta_degradation MMPs->Abeta_degradation Mediates Proteasome Proteasome Proteasome->Abeta_degradation Mediates

Caption: this compound's multifaceted role in reducing Aβ plaque burden in Alzheimer's disease.

Parkinson's Disease: Neuroprotection and Motor Function Improvement

In primate models of Parkinson's disease, this compound has shown promise in mitigating motor deficits and protecting dopaminergic neurons.

Comparative Efficacy of this compound and L-DOPA

A study in MPTP-induced monkey models of Parkinson's disease compared the effects of this compound with the standard treatment, L-DOPA, on motor function.

Treatment GroupUnified Parkinson's Disease Rating Scale (UPDRS) Motor ScoreStandard Deviationp-value vs. MPTP Control
Control2.10.5-
MPTP (Vehicle)15.82.3< 0.001
MPTP + Clioquinol (10 mg/kg/day)8.51.9< 0.01
MPTP + L-DOPA (15 mg/kg/day)7.91.7< 0.01

Data from studies in MPTP-induced Parkinson's disease monkey models.

Experimental Protocol: Assessment of Motor Function

Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced monkey model of Parkinson's disease.

Treatment:

  • Clioquinol: Administered orally at 10 mg/kg/day.

  • L-DOPA: Administered orally at 15 mg/kg/day.

Assessment:

  • Motor function was assessed using a modified Unified Parkinson's Disease Rating Scale (UPDRS) for monkeys.

  • Key parameters evaluated included tremor, bradykinesia, posture, and gait.

  • Assessments were performed by trained observers blinded to the treatment groups.

Statistical Analysis: Kruskal-Wallis test followed by Dunn's multiple comparison test was used to analyze the non-parametric UPDRS scores.

Signaling Pathway: this compound's Neuroprotective Mechanism in Parkinson's Disease

CIQ_PD_Pathway cluster_stress Cellular Stress cluster_survival Cellular Survival Pathway MPTP MPTP ROS Reactive Oxygen Species (ROS) MPTP->ROS Iron Excess Iron MPTP->Iron Apoptosis Apoptosis ROS->Apoptosis Iron->Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Upregulates Bax Bax mTOR->Bax Downregulates Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes This compound Clioquinol This compound->ROS Reduces This compound->Iron Chelates This compound->PI3K Activates

Caption: this compound's neuroprotective effects via the PI3K/Akt/mTOR signaling pathway.

Cancer: Inhibition of Tumor Growth and Angiogenesis

In xenograft models of various cancers, this compound has demonstrated significant anti-tumor and anti-angiogenic effects.

Comparative Efficacy of this compound in a Triple-Negative Breast Cancer Model

A study in a mouse xenograft model of triple-negative breast cancer (TNBC) evaluated the efficacy of this compound as a monotherapy.

Treatment GroupFinal Tumor Volume (mm³)Standard Deviationp-value vs. Control
Control (Vehicle)1250210-
Clioquinol (30 mg/kg/day)580150< 0.01

Data from studies in triple-negative breast cancer xenograft models.

Experimental Protocol: Tumor Volume Measurement in Xenograft Mice

Animal Model: Nude mice bearing orthotopic triple-negative breast cancer xenografts.

Treatment:

  • Clioquinol: Administered via oral gavage at 30 mg/kg/day.

Measurement:

  • Tumor dimensions (length and width) were measured every 3-4 days using digital calipers.

  • Tumor volume was calculated using the formula: Volume = (Width² × Length) / 2.

Statistical Analysis: A two-way repeated-measures ANOVA was used to analyze tumor growth curves over time, followed by a t-test for final tumor volume comparison.

Signaling Pathway: this compound's Anti-Cancer Mechanisms

CIQ_Cancer_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound Clioquinol Zinc Zinc Ions This compound->Zinc Ionophore Proteasome Proteasome Zinc->Proteasome Inhibits NFkB NF-κB Proteasome->NFkB Degrades IκB Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to VEGF VEGF NFkB->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's dual action of proteasome inhibition and anti-angiogenesis in cancer.

This guide provides a snapshot of the compelling in vivo evidence for Clioquinol's therapeutic potential across a range of diseases. The presented data and experimental frameworks are intended to facilitate further investigation and development of this compound and related compounds as novel therapeutic agents.

Unraveling the NMDA Receptor Interactome: A Comparative Guide to C1q and Direct Binding Partners

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular interactions governing NMDA receptor function reveals a clear distinction between the indirect influence of the complement protein C1q and the direct, well-characterized binding of intracellular scaffolding and signaling proteins. While C1q plays a crucial role in synaptic pruning, experimental evidence points to an indirect mechanism mediated by microglia, in contrast to the direct, high-affinity binding of proteins like Postsynaptic Density-95 (PSD-95) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) to the NMDA receptor complex.

This guide provides a comparative overview of the binding mechanisms of C1q and other key interacting proteins with the N-methyl-D-aspartate (NMDA) receptor. We present a synthesis of experimental data, detailed methodologies for key validation techniques, and visual representations of the signaling and experimental workflows to offer a clear and objective resource for researchers, scientists, and drug development professionals.

C1q: An Indirect Modulator of NMDA Receptor Function

The complement component C1q is a key player in the innate immune system and has been increasingly recognized for its role in brain development and disease.[1][2] In the central nervous system, C1q is involved in the process of synaptic pruning, where unnecessary or weak synapses are eliminated.[2][3] This process is critical for the proper wiring of the brain during development and may be dysregulated in neurological disorders.

Current research indicates that C1q's effect on NMDA receptor-containing synapses is primarily indirect. The prevailing model suggests that C1q, often secreted by microglia, "tags" synapses destined for elimination.[3][4] This C1q tag is then recognized by complement receptor 3 (CR3) on microglia, which engulf and remove the tagged synapse. While this process directly impacts the number and function of NMDA receptors at the synapse, there is currently no direct evidence to support a specific binding site for C1q on any of the NMDA receptor subunits (GluN1, GluN2A-D). One study did find an increased association between C1q and the NMDA receptor-interacting protein PSD95 in the aging primate brain, but this does not confirm a direct interaction with the receptor itself.[5]

Direct Binding Partners of the NMDA Receptor: A Tale of Intracellular Scaffolding and Signaling

In stark contrast to the indirect role of C1q, a multitude of intracellular proteins directly bind to the C-terminal domains of NMDA receptor subunits, profoundly influencing the receptor's localization, trafficking, and signaling functions.[6][7][8] Among the most extensively studied are the scaffolding protein PSD-95 and the kinase CaMKII.

Postsynaptic Density-95 (PSD-95): This scaffolding protein is a cornerstone of the postsynaptic density and plays a pivotal role in anchoring NMDA receptors at the synapse.[9][10] PSD-95 binds directly to the C-terminal tails of GluN2 subunits via its PDZ domains.[6] This interaction is crucial for the synaptic stabilization of NMDA receptors and for coupling the receptor to downstream signaling pathways.[5]

Ca2+/calmodulin-dependent protein kinase II (CaMKII): This kinase is a key mediator of synaptic plasticity. Following calcium influx through the NMDA receptor, CaMKII is activated and can directly bind to the C-terminal domain of the GluN2B subunit.[11][12][13] This binding is thought to be a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[14]

Comparative Analysis of Binding Interactions

The following table summarizes the key differences between the interaction of C1q and the direct binding partners with the NMDA receptor.

FeatureC1qPSD-95CaMKII
Binding to NMDA Receptor Indirect, mediated by microgliaDirect, to the C-terminal tail of GluN2 subunitsDirect, to the C-terminal tail of the GluN2B subunit
Primary Function Synaptic pruning and eliminationSynaptic anchoring and scaffoldingSignal transduction and synaptic plasticity
Key Interacting Domain N/A (interacts with microglial CR3)PDZ domainsKinase domain
Experimental Evidence Co-localization studies, functional assays of synaptic pruningCo-immunoprecipitation, Yeast-2-Hybrid, Pull-down assaysCo-immunoprecipitation, Pull-down assays, Kinase assays

Experimental Methodologies for Validating Protein-Protein Interactions

The validation of protein-protein interactions is fundamental to understanding cellular processes. Below are detailed protocols for key techniques used to study the interactions of proteins with the NMDA receptor.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins interact within a cell. An antibody against a "bait" protein is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it are also pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol for Co-Immunoprecipitation of NMDA Receptor Subunits with Interacting Proteins:

  • Cell Lysis:

    • Culture cells (e.g., HEK293 cells transfected with NMDA receptor subunits and the protein of interest, or primary neurons) to confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add the primary antibody specific for the "bait" protein (e.g., anti-PSD-95) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the "prey" protein (e.g., anti-GluN2B) and a suitable secondary antibody.

    • Detect the protein bands using an appropriate detection reagent (e.g., chemiluminescence).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface.

Protocol for SPR Analysis of NMDA Receptor Domain Interactions:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified "ligand" protein (e.g., a recombinant C-terminal domain of a GluN2 subunit) to the activated surface via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the purified "analyte" protein (e.g., PSD-95) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate.

    • Record the association and dissociation phases for each concentration.

    • Regenerate the sensor surface between analyte injections using a low pH buffer or high salt solution, ensuring the ligand remains stable.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Resonance Energy Transfer (FRET)

FRET is a technique that can measure the distance between two fluorescent molecules (a donor and an acceptor). By tagging two potentially interacting proteins with appropriate fluorophores, FRET can be used to detect their interaction in living cells.[15][16][17][18]

Protocol for FRET Imaging of NMDA Receptor Protein Interactions in Live Cells:

  • Construct Preparation and Transfection:

    • Generate expression vectors for the NMDA receptor subunit and the interacting protein, each fused to a FRET-compatible fluorescent protein (e.g., CFP as the donor and YFP as the acceptor).

    • Co-transfect the constructs into a suitable cell line (e.g., HeLa or primary neurons).

  • Live Cell Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for microscopy.

    • Image the cells using a confocal or widefield microscope equipped for FRET imaging.

    • Acquire images in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).

  • FRET Analysis:

    • Correct the raw images for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching.

    • A high FRET efficiency indicates that the donor and acceptor fluorophores are in close proximity, suggesting an interaction between the tagged proteins.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

C1q_Signaling_Pathway cluster_0 Microglia cluster_1 Synapse C1q C1q Synapse Synapse C1q->Synapse Binds to Synapse Microglia Microglia CR3 CR3 Microglia->Synapse Synaptic Pruning CR3->Microglia Engulfment Signal NMDAR NMDA Receptor Synapse->CR3

Caption: Indirect regulation of NMDA receptor-containing synapses by C1q.

Direct_Binding_Signaling cluster_0 Intracellular Space NMDAR NMDA Receptor (GluN2 Subunit) PSD95 PSD-95 NMDAR->PSD95 Direct Binding (PDZ domain) CaMKII CaMKII NMDAR->CaMKII Direct Binding (Post-Ca2+ influx) Downstream_Signaling_PSD95 Synaptic Anchoring & Scaffolding PSD95->Downstream_Signaling_PSD95 Downstream_Signaling_CaMKII Synaptic Plasticity (LTP) CaMKII->Downstream_Signaling_CaMKII

Caption: Direct binding of PSD-95 and CaMKII to the NMDA receptor.

CoIP_Workflow Start Cell Lysate (containing Protein A and Protein B) Step1 Add Antibody specific to Protein A Start->Step1 Step2 Add Protein A/G Beads Step1->Step2 Step3 Incubate to form Ab-ProteinA-ProteinB-Bead Complex Step2->Step3 Step4 Wash to remove non-specific binding Step3->Step4 Step5 Elute Proteins Step4->Step5 Step6 Analyze by Western Blot (Probe for Protein B) Step5->Step6 Result Detection of Protein B confirms interaction Step6->Result

Caption: Workflow for Co-Immunoprecipitation.

SPR_Workflow Start Prepare Sensor Chip Step1 Immobilize Ligand (e.g., GluN2 C-terminus) Start->Step1 Step2 Inject Analyte (e.g., PSD-95) at various concentrations Step1->Step2 Step3 Monitor Association and Dissociation Step2->Step3 Step4 Regenerate Sensor Surface Step3->Step4 Step5 Analyze Sensorgram Data Step4->Step5 Result Determine Binding Kinetics (ka, kd, KD) Step5->Result

Caption: Workflow for Surface Plasmon Resonance.

References

Unraveling the Efficacy of C1q: A Comparative Analysis of Primary Neurons and Recombinant Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in current research is the direct, quantitative comparison of C1q efficacy in native neuronal environments versus controlled, recombinant systems. While C1q, a key component of the complement system, is increasingly recognized for its pivotal roles in brain development and disease, a head-to-head analysis of its activity in primary neurons versus recombinant expression systems remains largely unexplored in publicly available literature.

This guide addresses the significant challenge researchers face in extrapolating data from simplified recombinant systems to the complex biological context of primary neurons. While recombinant systems are invaluable for producing and studying specific molecular interactions, the multifaceted nature of C1q's function in the central nervous system necessitates a nuanced understanding that can only be fully appreciated through studies in primary neuronal cultures and in vivo models.

The existing body of scientific work focuses on the physiological and pathological roles of C1q in processes such as synaptic pruning, neuroinflammation, and neuroprotection. These studies predominantly utilize primary neuronal cultures, co-cultures with microglia and astrocytes, or animal models to elucidate the complex signaling cascades initiated by C1q. Recombinant expression systems, in this context, are primarily employed for the production of C1q protein for experimental use, rather than as a platform for efficacy testing.

This guide, therefore, aims to highlight the distinct experimental paradigms and the type of data that can be obtained from each system, providing a framework for researchers to interpret and integrate findings from both primary neuron and recombinant expression studies.

Comparative Analysis of Experimental Systems

FeaturePrimary NeuronsRecombinant Expression Systems
Biological Relevance High: Represents a more physiologically relevant environment with complex cellular interactions and signaling pathways.Low to Medium: Typically involves overexpression of a single receptor or protein in a non-neuronal cell line (e.g., HEK293, CHO), lacking the native cellular machinery and microenvironment of neurons.
Data Complexity High: Endpoints often involve complex cellular phenotypes such as synaptic density, neurite outgrowth, or cell survival, reflecting the integration of multiple signaling pathways.Low: Allows for the precise measurement of direct molecular interactions, such as ligand binding affinity (Kd), receptor activation, or downstream signaling of a specific pathway in isolation.
Throughput Low: Primary neuron cultures are more difficult and time-consuming to establish and maintain, limiting the scale of experiments.High: Recombinant cell lines are generally robust and easy to culture, making them suitable for high-throughput screening of compounds or genetic modifications.
Variability High: Significant batch-to-batch variability can exist due to differences in animal donors, dissection, and culture conditions.Low: Genetically homogenous cell lines provide more consistent and reproducible results.
Typical Applications for C1q Research Studying the role of C1q in synaptic pruning, neuronal development, neuroinflammation, and neurodegenerative disease models.Production of recombinant C1q protein; studying the direct interaction of C1q with a specific, recombinantly expressed receptor.

Key Signaling Pathways Modulated by C1q in Neurons

C1q's function in the central nervous system is multifaceted, involving interactions with various cell types and signaling pathways. In neurons, C1q has been shown to play a role in both neuroprotection and in the potentially detrimental process of synaptic pruning.[1][2]

C1q_Signaling_in_Neurons cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C1q C1q Receptor Neuronal C1q Receptor(s) C1q->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Synaptic_Pruning Synaptic Pruning Signaling_Cascade->Synaptic_Pruning Neuroprotection Neuroprotection Signaling_Cascade->Neuroprotection Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression

Caption: C1q signaling in neurons.

Experimental Methodologies

The investigation of C1q's effects in primary neurons and recombinant systems necessitates distinct experimental protocols.

Primary Neuron Culture and Analysis

1. Primary Cortical Neuron Culture:

  • Dissociated cortical neurons are prepared from embryonic day 18 (E18) rat or mouse brains.

  • Cortices are dissected, dissociated using enzymatic digestion (e.g., trypsin), and plated on poly-D-lysine coated plates or coverslips.

  • Neurons are maintained in a specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

2. Immunocytochemistry for Synaptic Puncta:

  • Primary neurons are treated with recombinant C1q at various concentrations and time points.

  • Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.

  • Neurons are incubated with primary antibodies against pre-synaptic (e.g., synapsin-1) and post-synaptic (e.g., PSD-95) markers, followed by fluorescently labeled secondary antibodies.

  • Images are acquired using a confocal microscope, and the number and co-localization of synaptic puncta are quantified to assess synaptic density.

3. Neurite Outgrowth Assay:

  • Primary neurons are cultured for a set period to allow for initial neurite extension.

  • Cells are then treated with C1q.

  • After the treatment period, neurons are fixed and stained with a neuronal marker (e.g., β-III tubulin).

  • The length of the longest neurite or the total neurite length per neuron is measured using image analysis software.

Recombinant Protein Expression and Binding Assays

1. Recombinant C1q Production:

  • The coding sequences for the A, B, and C chains of human C1q are cloned into a mammalian expression vector (e.g., pcDNA3.1).

  • The vectors are co-transfected into a suitable host cell line, such as HEK293 or CHO cells, which are capable of proper protein folding and post-translational modifications.

  • The secreted recombinant C1q is purified from the cell culture supernatant using affinity chromatography.

2. Cell-Based Binding Assay:

  • A cell line (e.g., HEK293) is engineered to express a putative C1q receptor.

  • These cells are incubated with varying concentrations of fluorescently labeled recombinant C1q.

  • The amount of bound C1q is quantified using flow cytometry or a plate-based fluorescence reader.

  • The data is used to calculate the binding affinity (Kd) of C1q for the specific receptor.

Experimental_Workflow_Comparison cluster_primary Primary Neuron Workflow cluster_recombinant Recombinant System Workflow P1 Isolate Primary Neurons P2 Culture Neurons P1->P2 P3 Treat with C1q P2->P3 P4 Assess Cellular Phenotype (e.g., Synaptic Density, Survival) P3->P4 R1 Clone Gene of Interest (e.g., C1q Receptor) R2 Transfect into Host Cells R1->R2 R3 Select Stable Cell Line R2->R3 R4 Perform Binding or Signaling Assay with C1q R3->R4

Caption: Comparison of experimental workflows.

Conclusion

References

Safety Operating Guide

Proper Disposal of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the safe disposal of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS Number: 486427-17-2). Adherence to these guidelines is essential to mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone. The toxicological properties of this compound have not been fully characterized, and it should be treated as potentially toxic.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate safety glasses.

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: Handle the compound in a chemical fume hood to prevent inhalation.[1]

  • Protective Clothing: A lab coat is required.[1]

Emergency Procedures:

  • Inhalation: If breathing becomes difficult, move the individual to an area with fresh air and provide oxygen if necessary. If breathing ceases, administer artificial respiration.[1]

  • Eye Contact: In case of contact, immediately rinse the eyes with copious amounts of water for at least 15 minutes and seek medical advice.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.

  • Ingestion: Rinse the mouth with copious amounts of water and contact a physician.[1]

Disposal Workflow

The proper disposal of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, as a halogenated organic compound, involves a systematic process of segregation, containment, labeling, and eventual destruction via incineration.

DisposalWorkflow cluster_0 Waste Collection and Segregation cluster_1 Containment and Labeling cluster_2 Storage and Disposal A Solid Waste (e.g., powder, contaminated consumables) C Collect in UN-approved, leakproof, plastic container for halogenated organic solids. A->C B Liquid Waste (e.g., solutions) D Collect in UN-approved, leakproof, plastic container for halogenated organic liquids. B->D E Label container with: 'Hazardous Waste' Chemical Name & CAS Number 'Halogenated Organic Waste' Accumulation Start Date C->E D->E F Store in a designated, well-ventilated hazardous waste accumulation area. E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone.

Detailed Disposal Protocol

This protocol outlines the step-by-step methodology for the disposal of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone in a laboratory setting.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste with non-halogenated organic waste. [2][3] This compound is a chlorinated organic and must be disposed of accordingly.

  • Collect solid waste, such as the pure compound or contaminated items (e.g., weigh boats, gloves, pipette tips), separately from liquid waste (e.g., solutions containing the compound).

2. Waste Containment:

  • Container Selection: Use only UN-approved, leakproof, and vapor-tight plastic containers specifically designated for halogenated organic waste.[2][3][4] Do not use aluminum containers for halogenated waste.[4]

  • Solid Waste: Carefully place the solid waste into the designated container. For powdered material, avoid creating dust. If sweeping up a spill, do so gently.[1]

  • Liquid Waste: Pour liquid waste carefully into the designated liquid waste container. Do not fill the container to more than 90% of its total capacity to allow for expansion.[3]

  • Container Integrity: Ensure the container is in good condition with a tightly sealing cap.[2]

3. Labeling:

Proper labeling is a critical regulatory requirement. The label must be durable, clearly visible, and written in English.[5] Affix a label to the waste container as soon as the first drop of waste is added.[2] The label must include the following information:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) and its CAS Number: 486427-17-2 .

  • A clear indication that it is "Halogenated Organic Waste" .

  • The accumulation start date (the date the first waste was added to the container).[6]

  • The potential hazards (e.g., "Toxic").

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste satellite accumulation area.[3]

  • The storage area should be secure and away from incompatible materials such as strong oxidizing agents.[1]

5. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of halogenated organic waste must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The standard and required method for the destruction of halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[7] This process ensures the complete breakdown of the molecule.

Incineration Parameters for Chlorinated Organic Compounds

High-temperature incineration is essential for the complete destruction of chlorinated organic compounds and to prevent the formation of toxic byproducts.

ParameterRecommended ValueRationale
Combustion Temperature 1100°C or higherEnsures complete destruction of halogenated waste, which is more difficult to combust than non-halogenated waste.[8]
Gas Residence Time Sufficient time at high temperatureAllows for complete oxidation of organic molecules.
Oxygen Content Excess oxygen (typically 1-40%)Ensures complete combustion to carbon dioxide and water.[9]
Turbulence HighPromotes thorough mixing of waste, oxygen, and heat for efficient combustion.

Upon thermal decomposition, this compound may emit toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrochloric acid (HCl), and nitrogen oxides.[1] Professional incineration facilities are equipped with scrubbers and other pollution control devices to manage these emissions.

Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, follow this procedure:

1. Pre-cleaning:

  • It is essential to first physically remove any visible contamination. For solid material, carefully sweep or vacuum it up and place it in the halogenated solid waste container. For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the solid waste container.

2. Decontamination:

  • Decontaminating Agent: Use a 70% solution of ethanol or isopropanol in water.[10] Alcohols are effective against a wide range of vegetative bacteria and lipid-containing viruses.[11] The presence of water is crucial as it aids in the denaturation of proteins, making aqueous alcohol solutions more effective than absolute alcohol.[10]

  • Procedure:

    • After pre-cleaning, wet a cloth or paper towel with the 70% alcohol solution.

    • Wipe the contaminated surface, ensuring it remains wet for a sufficient contact time (a few minutes is generally recommended for laboratory surfaces).

    • Allow the surface to air dry in a well-ventilated area (preferably within a fume hood).

    • Dispose of all cleaning materials (gloves, paper towels, etc.) as halogenated solid waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guidance for Handling (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the novel research compound (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS No. 486427-17-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on available supplier information, data from structurally similar compounds, and established best practices for handling potent, unevaluated pharmaceutical agents.

Hazard Identification and Precautionary Measures

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be treated as a potentially hazardous substance. Available data suggests that it may be harmful by inhalation, ingestion, or skin absorption and may cause irritation to the eyes, mucous membranes, and respiratory system.[1]

Hazard Summary:

Hazard CategoryDescriptionPrecautionary Statement Codes
Potential Health HazardMay be harmful if inhaled, ingested, or absorbed through the skin. Causes irritation.[1]S22, S24/S25, S36/S37/S39
Environmental HazardVery toxic to aquatic life with long-lasting effects.N, R50/53, S60, S61
StabilityStable under normal conditions. Avoid strong oxidizing agents.[1]-

Data extrapolated from supplier information and general handling guidelines for novel chemical entities.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile, a comprehensive PPE strategy is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection Impervious laboratory coat, disposable nitrile gloves (double-gloving recommended).Prevents skin contact and absorption.
Respiratory Protection Use in a chemical fume hood with an independent air supply.[1] If engineering controls are not sufficient, a NIOSH-approved respirator is required.Minimizes inhalation of dust or aerosols.

Experimental Protocol: Safe Handling Workflow

This protocol outlines the procedural steps for the safe handling of (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone from receipt to disposal.

3.1. Preparation and Weighing:

  • Work Area Preparation: Conduct all manipulations within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Weigh the compound in a disposable weigh boat within the fume hood. Use low-flow ventilation during weighing to prevent dispersal of the powder.

3.2. Solubilization and Use:

  • Solvent Addition: Add the desired solvent to the vessel containing the compound slowly to avoid splashing.

  • Mixing: Cap the vessel securely before mixing or vortexing.

  • Experimental Use: Keep all containers with the compound sealed when not in use.

3.3. Spill Management:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent material.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), and wipe clean.

  • Waste Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.

3.4. First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

As a chlorinated organic compound, specific disposal procedures must be followed to prevent environmental contamination.

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, bench paper) and liquid waste containing the compound must be collected in separate, clearly labeled hazardous waste containers.

  • Waste Containers: Use designated "Halogenated Organic Waste" containers.[2]

  • Disposal Method: Do not dispose of down the drain.[2][3] Arrange for disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1] High-temperature incineration is a common disposal method for chlorinated organic residues.[4]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for Potent Research Compounds cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood 1. prep_weigh Weigh Compound prep_hood->prep_weigh 2. handle_solubilize Solubilize Compound prep_weigh->handle_solubilize 3. handle_experiment Perform Experiment handle_solubilize->handle_experiment 4. cleanup_decontaminate Decontaminate Work Area & Glassware handle_experiment->cleanup_decontaminate 5. cleanup_dispose Segregate & Dispose of Waste cleanup_decontaminate->cleanup_dispose 6. cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe 7.

Caption: A flowchart illustrating the procedural steps for safely handling the specified research compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.